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(5-Isopropyl-1H-indazol-4-yl)boronic acid Documentation Hub

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  • Product: (5-Isopropyl-1H-indazol-4-yl)boronic acid
  • CAS: 693285-67-5

Core Science & Biosynthesis

Foundational

The Peri-Vector: A Technical Guide to 4-Substituted Indazole SAR

The following technical guide details the structure-activity relationship (SAR) and synthetic accessibility of 4-substituted indazoles. Executive Summary In medicinal chemistry, the indazole scaffold is a privileged stru...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure-activity relationship (SAR) and synthetic accessibility of 4-substituted indazoles.

Executive Summary

In medicinal chemistry, the indazole scaffold is a privileged structure, predominantly utilized via substitution at the 3-, 5-, or 6-positions. The 4-position , however, remains underutilized due to synthetic challenges arising from the peri-interaction with the N1/N2 nitrogens and the C3 substituent. This guide argues that the 4-position offers a unique geometric vector—often directing substituents into the solvent-exposed front or the ribose pocket of kinase ATP-binding sites—that is critical for achieving isoform selectivity (e.g., PI3Kδ, HPK1) and overcoming metabolic liabilities.

The Structural Imperative: Why the 4-Position?

Topology and Vector Analysis

Unlike the 5- and 6-positions, which extend vectors linearly away from the hinge-binding motif (typically the N1-H or N2-H), the 4-position projects substituents "upward" and "outward" relative to the hinge.

  • The "Goldilocks" Steric Zone: In many kinase active sites, the gatekeeper residue and the ceiling of the ATP pocket create a narrow channel. A substituent at C4 must navigate the steric clash with the C3-position (the peri-effect) while simultaneously filling a hydrophobic pocket.

  • Isoform Selectivity: As demonstrated in PI3Kδ inhibitors , 4-substitution can discriminate between closely related isoforms by exploiting subtle differences in the "ceiling" residues of the ATP pocket, a feat difficult to achieve with planar 5- or 6-substitutions.

The Peri-Effect Challenge

The proximity of C4 to C3 and N1 creates significant steric strain.

  • Tautomeric Influence: Bulky groups at C4 can destabilize the 1H-tautomer in favor of the 2H-tautomer due to repulsion with the N1-H or N1-protecting groups.

  • Synthetic Barrier: Standard electrophilic aromatic substitutions rarely occur at C4. Access almost exclusively requires pre-functionalized building blocks (e.g., 4-bromoindazole).

Synthetic Access: The 4-Bromo Gateway

The primary route to 4-substituted indazoles is via Transition Metal-Catalyzed Cross-Couplings (TMCC) using 4-bromo-1H-indazole or 4-iodo-1H-indazole .

Critical Synthetic Workflow

The following Graphviz diagram outlines the decision logic for synthesizing these analogs, highlighting the necessity of protecting group strategy to manage N1/N2 selectivity.

SyntheticWorkflow cluster_0 Key Challenge: Steric Hindrance Start Starting Material: 4-Bromo-1H-indazole Protect Step 1: N-Protection (THP, SEM, or Boc) Start->Protect Essential to prevent catalyst poisoning Decision Coupling Strategy Protect->Decision Suzuki Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acids) Decision->Suzuki Most Common (Pd(dppf)Cl2, K2CO3) Buchwald Buchwald-Hartwig (Amination) Decision->Buchwald For 4-Amino analogs Heck Heck Reaction (Alkenylation) Decision->Heck For Vinyl linkers Deprotect Step 3: Deprotection (Acidic Conditions) Suzuki->Deprotect Buchwald->Deprotect Heck->Deprotect Final Target: 4-Substituted-1H-Indazole Deprotect->Final

Caption: Synthetic decision tree for accessing 4-substituted indazoles from 4-bromo precursors.

SAR Case Studies & Mechanistic Insights

Case Study A: Kinase Selectivity (PI3Kδ and HPK1)

In the development of PI3Kδ inhibitors, 4,6-disubstituted indazoles emerged as a crucial scaffold.

  • Mechanism: The 4-position substituent (often a heteroaryl group like pyridine or indole) projects into the affinity pocket.

  • Data Summary:

    • Unsubstituted (H): Low selectivity, moderate potency.

    • 4-Methyl:[1] Increased lipophilicity, slight potency gain.

    • 4-Heteroaryl (e.g., Indole/Pyridine):>100-fold selectivity against other PI3K isoforms (α, β, γ) due to specific hydrogen bonding networks accessible only from this vector.

Case Study B: Electronic Modulation (Antibacterial FtsZ)

For targets like bacterial FtsZ, the 4-position modulates the electronic density of the indazole core, affecting its ability to act as a hydrogen bond donor/acceptor.[2]

  • 4-Bromo/4-Nitro: High potency against S. pyogenes but poor solubility.

  • 4-Methoxy: Improved solubility and metabolic stability (blocks oxidation at the electron-rich C4), though often with a penalty in lipophilic binding energy.

Comparative SAR Table
Substituent at C4Electronic EffectSteric BulkPrimary UtilityPotential Liability
-H NeutralLowBaselineNon-selective
-F W-InductiveLowMetabolic BlockLow impact on potency
-OMe DonorModerateSolubility/H-BondSteric clash with C3
-Phenyl/Heteroaryl ConjugationHighSelectivity Vector Low Solubility, Atropisomerism
-NH2 / -NHR DonorModerateH-Bond DonorChemical Stability (Oxidation)

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling of 4-Bromoindazole

Rationale: This protocol uses Pd(dppf)Cl₂, a robust catalyst that resists deactivation by the nitrogen-rich indazole, and operates under conditions that minimize protodeboronation.

Materials:

  • 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂[3]·CH₂Cl₂ (0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step:

  • Degassing: Charge a microwave vial with the bromoindazole, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Dioxane/Water via syringe.

  • Reaction: Heat to 90°C for 4–16 hours (monitor via LCMS). Note: Microwave irradiation at 120°C for 30 mins is a viable alternative.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

  • Deprotection: Treat the intermediate with 4M HCl in Dioxane (RT, 2h) to remove the THP group.

Protocol: ADP-Glo Kinase Assay (Validation)

Rationale: A self-validating luminescent assay to quantify the potency of the synthesized 4-substituted analogs against kinases (e.g., LRRK2, HPK1).

  • Preparation: Prepare 1x Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA).

  • Enzyme Mix: Dilute Kinase (e.g., HPK1) to 2x optimal concentration.

  • Substrate Mix: Dilute ATP and peptide substrate (e.g., Myelin Basic Protein) to 2x concentration.

  • Incubation:

    • Add 2.5 µL Compound (in DMSO) to 384-well plate.

    • Add 2.5 µL Enzyme Mix. Incubate 10 min (RT).

    • Add 2.5 µL Substrate Mix. Incubate 60 min (RT).

  • Detection: Add 5 µL ADP-Glo™ Reagent (40 min incubation) followed by 10 µL Kinase Detection Reagent (30 min incubation).

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit curves using a 4-parameter logistic equation to determine IC50.

Future Outlook: The "Reverse Indazole" & C4

Recent trends in HPK1 inhibitors have highlighted "reverse indazoles" (where the substitution pattern mimics the N-H vector of other scaffolds). The 4-position in these systems is evolving into a critical attachment point for solubilizing groups (e.g., piperazines) that reach out of the ATP pocket into the solvent, improving PK properties without compromising hinge binding.

Strategic Decision Logic

The following diagram illustrates how to optimize a 4-substituted indazole lead.

SAR_Logic Lead Lead Compound (4-Substituted Indazole) Potency Check Potency (IC50) Lead->Potency Selectivity Check Selectivity (Kinase Panel) Potency->Selectivity High Potency Action1 Increase Steric Bulk at C4 (Fill Hydrophobic Pocket) Potency->Action1 Low Potency Solubility Check Solubility (LogD) Selectivity->Solubility Good Selectivity Selectivity->Action1 Poor Selectivity Action2 Add Polar Group at C4 (Solvent Exposure) Solubility->Action2 Low Solubility Action1->Lead Action3 Modify C3/C5 (Reshape Core) Action1->Action3 Steric Clash? Action2->Lead

Caption: Iterative SAR optimization cycle for 4-substituted indazoles.

References

  • Discovery of Indazoles as Inhibitors of Tpl2 Kinase Source: PubMed / Bioorg.[4] Med. Chem. Lett. URL:[Link]

  • From PIM1 to PI3Kδ via GSK3β: Target Hopping through the Kinome Source: PubMed Central (PMC) URL:[Link]

  • Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective LRRK2 Inhibitor Source: ACS Publications / J. Med. Chem. URL:[Link]

  • Identification of Potent Reverse Indazole Inhibitors for HPK1 Source: PubMed Central (PMC) / ACS Med. Chem. Lett. URL:[Link]

  • Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides (Methodology for 4-Bromoindazole) Source: PubMed Central (PMC) URL:[Link]

Sources

Exploratory

Next-Generation Kinase Inhibition: Strategic Utilization of Novel Indazole Building Blocks

[1] Executive Summary The indazole scaffold has transcended its role as a mere bioisostere of the purine ring to become a privileged structure in modern kinase inhibitor discovery. With FDA-approved successes such as Axi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The indazole scaffold has transcended its role as a mere bioisostere of the purine ring to become a privileged structure in modern kinase inhibitor discovery. With FDA-approved successes such as Axitinib , Entrectinib , and Pralsetinib , the 1H-indazole core is validated for its ability to anchor into the ATP-binding hinge region while offering versatile vectors for probing the solvent front and hydrophobic back-clefts.

This guide moves beyond generic scaffold descriptions. It focuses on novel, functionalized indazole building blocks —specifically C3- and C5-substituted cores—that allow medicinal chemists to break out of crowded IP spaces and improve kinome selectivity. We present a rigorous analysis of binding modes, synthetic accessibility, and a validated protocol for C3-functionalization, a critical vector for next-generation Type I and Type II inhibitors.

The Indazole Scaffold in Kinase Chemical Space[2][3][4]

The Purine Bioisostere Advantage

Kinase inhibitors predominantly target the ATP-binding site. The purine ring of ATP forms a bidentate hydrogen bond network with the kinase hinge region. The 1H-indazole scaffold mimics this interaction with high fidelity but offers superior metabolic stability and distinct solubility profiles compared to quinazolines or pyrimidines.

  • H-Bond Donor (N1): Interacts with the backbone carbonyl of the hinge residue (e.g., Glu, Leu).

  • H-Bond Acceptor (N2): Interacts with the backbone amide nitrogen of the hinge residue.

Validated Clinical Precedence

The utility of the scaffold is evidenced by approved therapeutics:

  • Axitinib (Inlyta): VEGFR inhibitor utilizing a 3-substituted indazole to project into the hydrophobic pocket.

  • Entrectinib (Rozlytrek): TRK/ROS1 inhibitor where the indazole core anchors the molecule, allowing a benzyl-piperazine tail to interact with the solvent front.

Strategic Substitution Vectors: Mapping the Pocket

To design novel inhibitors, one must exploit specific vectors on the indazole core. We categorize these based on their spatial projection within the kinase cleft.

PositionVector ProjectionTarget RegionChemical Utility
N1 Tail RegionSolubilizing Group / Ribose PocketCritical for PK properties; often bears solubilizing moieties (e.g., piperidines).
C3 Solvent Front / GatekeeperP-Loop / Gatekeeper ResidueHigh Value. Allows access to the solvent front or interaction with the gatekeeper residue (e.g., T315 in Abl).
C5 / C6 Deep Hydrophobic PocketDFG Motif / Hydrophobic Back-cleftModulates selectivity and potency; C5-fluoro or C5-nitro groups are common electronic tuners.
C4 / C7 Steric ClashesRim of the PocketLess commonly substituted due to steric clash with the hinge or N-lobe/C-lobe interface.
Visualization: Indazole-Kinase Binding Topology

The following diagram illustrates the canonical binding mode of a 3-substituted indazole within the ATP pocket.

IndazoleBinding Hinge Kinase Hinge Region (Backbone) Indazole 1H-Indazole Core Indazole->Hinge N1-H (Donor) & N2 (Acceptor) H-Bonds Solvent Solvent Front (Water Environment) Indazole->Solvent C3-Substituent Vector Hydrophobic Hydrophobic Pocket (Gatekeeper/DFG) Indazole->Hydrophobic C5/C6-Substituent Vector

Caption: Canonical binding mode of 1H-indazole showing the critical N1/N2 hinge interaction and vectors for C3 (solvent front) and C5/C6 (hydrophobic pocket) exploration.

Synthetic Access to Novel Building Blocks

The primary challenge in indazole chemistry is regioselectivity (N1 vs. N2 alkylation) and efficient C3-functionalization .

The Regioselectivity Challenge

Alkylation of unsubstituted indazoles typically yields a mixture of N1- and N2-isomers, often favoring the thermodynamically stable N1 product, though steric and electronic factors can shift this ratio.

  • Solution: Use of transient protecting groups or directing groups. For C3-functionalization, starting with a pre-halogenated block (e.g., 3-iodo-1H-indazole ) is the industry standard.

C3-Functionalization Strategy

The C3 position is most effectively accessed via Palladium-catalyzed cross-coupling (Suzuki-Miyaura) of 3-iodo or 3-bromo indazoles.[1]

  • Key Building Block: 3-Iodo-5-fluoro-1H-indazole . The fluorine at C5 provides metabolic stability (blocking oxidation) and increases the acidity of the N1-H, potentially strengthening the hinge H-bond.

Experimental Protocol: C3-Arylation of Indazole

Objective: Synthesis of 3-(4-pyridyl)-5-fluoro-1H-indazole via Suzuki-Miyaura coupling. Rationale: This protocol demonstrates the installation of a heteroaryl group at C3, a common motif for accessing the solvent front in kinase inhibitors.

Materials
  • Substrate: 3-Iodo-5-fluoro-1H-indazole (1.0 eq)

  • Coupling Partner: 4-Pyridylboronic acid (1.5 eq)

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (5 mol%) - Chosen for robustness with heteroaryl boronic acids.

  • Base: Cs₂CO₃ (3.0 eq) - Cesium facilitates the transmetallation step in sterically demanding systems.

  • Solvent: 1,4-Dioxane / Water (4:1 v/v) - Degassed.

Step-by-Step Methodology
  • Preparation:

    • In a microwave vial or round-bottom flask, charge 3-iodo-5-fluoro-1H-indazole (262 mg, 1.0 mmol), 4-pyridylboronic acid (185 mg, 1.5 mmol), and Cs₂CO₃ (977 mg, 3.0 mmol).

    • Add Pd(dppf)Cl₂[2]·CH₂Cl₂ (41 mg, 0.05 mmol).

    • Seal the vessel and purge with Argon for 5 minutes.

  • Reaction:

    • Inject degassed 1,4-Dioxane (4 mL) and Water (1 mL).

    • Heat to 90°C for 4 hours (or 110°C for 45 min in a microwave reactor).

    • Monitor: Check reaction progress via LC-MS (Target m/z = 214.2 [M+H]+). Ensure complete consumption of the iodo-indazole.

  • Work-up:

    • Cool to room temperature. Dilute with EtOAc (20 mL) and water (20 mL).

    • Filter through a Celite pad to remove Palladium black.

    • Separate phases. Extract aqueous layer with EtOAc (2 x 15 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography (SiO₂).

    • Eluent: DCM:MeOH (0-5% gradient). The pyridine moiety makes the product polar.

    • Yield Expectation: 75-85%.

Troubleshooting & Critical Parameters
  • N-Protection: If the coupling fails or yields are low due to catalyst poisoning by the free N1-H, protect the indazole with THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) prior to coupling. Deprotect with TFA post-coupling.

  • Dehalogenation: If protodehalogenation (loss of Iodine without coupling) is observed, lower the temperature to 80°C and increase catalyst loading to 8 mol%.

Workflow Visualization: From Building Block to Lead

The following workflow outlines the logical progression from raw material to a functionalized kinase inhibitor lead.

SyntheticWorkflow Start Start: 5-Fluoro-1H-indazole Iodination Step 1: C3-Iodination (I2, KOH, DMF) Start->Iodination Regioselective Halogenation Protection Step 2: N1-Protection (SEM-Cl or THP) Iodination->Protection Optional but Recommended Coupling Step 3: Suzuki Coupling (Ar-B(OH)2, Pd Cat) Iodination->Coupling Direct Coupling (Unprotected) Protection->Coupling C-C Bond Formation Deprotection Step 4: Deprotection (TFA/DCM) Coupling->Deprotection Acidic Cleavage Final Final Lead: 3-Aryl-5-Fluoro-1H-indazole Coupling->Final Direct Route Deprotection->Final

Caption: Synthetic workflow for generating C3-functionalized indazole kinase inhibitors. The protection step (Step 2) improves yields for complex coupling partners.

References

  • FDA Approved Kinase Inhibitors. Roskoski, R. Jr.[3][4] Properties of FDA-approved small molecule protein kinase inhibitors.[5][3][6] Pharmacol. Res. (2019).[4]

  • Indazole Synthesis Review. Giraud, F. et al. C3-Indazole Functionalization: A Review. Curr. Org. Chem. (2020).

  • Suzuki Coupling Protocols. BenchChem Application Notes. Suzuki Coupling Reactions with 3-iodo-1H-indazole Derivatives. (2025).[7][8]

  • Kinase Selectivity & SAR. Schoene, J. et al.[9] Probing 2H-Indazoles as Template for SGK1, Tie2 and SRC Kinase Inhibitors.[9][3] ChemMedChem (2019).

  • FLT3/PDGFR Inhibitors. Li, H. et al. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit.[10] ACS Med. Chem. Lett. (2014).[2]

Sources

Foundational

Comparative Technical Guide: (5-Isopropyl-1H-indazol-4-yl)boronic acid vs. 1-Isopropyl Regioisomers

This technical guide provides a comparative analysis of (5-Isopropyl-1H-indazol-4-yl)boronic acid versus its constitutional isomer, (1-Isopropyl-1H-indazol-4-yl)boronic acid . While both molecules share the same molecula...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comparative analysis of (5-Isopropyl-1H-indazol-4-yl)boronic acid versus its constitutional isomer, (1-Isopropyl-1H-indazol-4-yl)boronic acid .

While both molecules share the same molecular formula (


) and the indazole-4-boronic acid core, they represent distinct vectors in medicinal chemistry. The 5-isopropyl variant modifies the carbocyclic core (hydrophobic pocket filling), while the 1-isopropyl variant modifies the heterocyclic nitrogen (solubility and solvent-front interactions).

Executive Summary: The Structural Divergence

In fragment-based drug discovery (FBDD) and kinase inhibitor development, the indazole-4-yl core is a privileged scaffold. The choice between placing an isopropyl group at C5 versus N1 dictates the synthetic strategy and the resulting physicochemical profile.

Feature(5-Isopropyl-1H-indazol-4-yl)boronic acid (1-Isopropyl-1H-indazol-4-yl)boronic acid
Isomer Type C-Alkylated Core (Carbocyclic substitution)N-Alkylated Core (Heterocyclic substitution)
Steric Environment High Congestion: C5-isopropyl is ortho to C4-boronic acid.Low Congestion: C5 is unsubstituted; C4-boronic acid is accessible.
Primary Challenge Protodeboronation: Steric strain destabilizes the C-B bond.Regioselectivity: Achieving N1 vs. N2 selectivity during synthesis.
Drug Vector Deep pocket hydrophobic interactions.Solvent-exposed solubility/permeability modulation.
CAS Registry 693285-67-51206640-66-5 (Analogous)

Structural & Electronic Analysis

The "Buttressing Effect" in the 5-Isopropyl Isomer

The (5-Isopropyl-1H-indazol-4-yl)boronic acid presents a significant synthetic challenge due to the buttressing effect . The isopropyl group at C5 and the boronic acid at C4 are vicinal (ortho).

  • Consequence: The bulky isopropyl group forces the boronic acid out of planarity with the aromatic ring.

  • Reactivity: This steric strain weakens the

    
     bond, making the molecule highly susceptible to protodeboronation  (loss of the boronic acid) under basic cross-coupling conditions or during storage.
    
  • Handling: Must be stored at -20°C under inert atmosphere; pinacol esters are preferred over free acids for stability.

The N1-Isopropyl Isomer Profile

The (1-Isopropyl-1H-indazol-4-yl)boronic acid lacks C5 substitution.

  • Stability: The C4-boronic acid is relatively stable.

  • Electronic Effect: The N1-isopropyl group is electron-donating (+I effect), increasing the electron density of the pyrazole ring. This makes the C4 position slightly more nucleophilic compared to the N-unsubstituted parent, potentially affecting oxidative addition rates in subsequent couplings.

Synthetic Pathways & Protocols

Synthesis of (5-Isopropyl-1H-indazol-4-yl)boronic acid

Direct electrophilic substitution at C5 is difficult. The preferred route involves building the core before borylation.

Protocol: Iridium-Catalyzed C-H Borylation (Steric Control)

  • Substrate: 5-Isopropyl-1H-indazole.[1][2][3][4][5]

  • Reagents:

    
     (3 mol%), dtbpy (6 mol%), 
    
    
    
    (1.0 equiv).
  • Solvent: THF or MTBE, 60°C.

  • Mechanism: The C4 position is sterically crowded, but the N1-H directs borylation to C3 or C7 usually. To hit C4, one often requires a directing group or a halogen-dance strategy starting from 4-bromo-5-isopropylindazole.

  • Alternative (Standard): Lithium-Halogen Exchange.

    • Start with 4-bromo-5-isopropyl-1H-indazole .

    • Protect N1 (e.g., THP or SEM).

    • Treat with

      
      -BuLi (-78°C, THF) followed by 
      
      
      
      .
    • Critical Step: Acidic workup must be mild to prevent deboronation.

Synthesis of (1-Isopropyl-1H-indazol-4-yl)boronic acid

The core challenge here is N-Alkylation Regioselectivity . Alkylating 4-bromoindazole with isopropyl iodide yields a mixture of N1 (thermodynamic) and N2 (kinetic) isomers.

Protocol: Regioselective N1-Alkylation To favor the "1-isopropyl" isomer over the "2-isopropyl" impurity:

  • Reagents: 4-Bromo-1H-indazole (1.0 equiv), Isopropyl iodide (1.2 equiv).

  • Base/Conditions:

    
     in DMF at 60°C often yields ~60:40 mixtures.
    
  • Optimized Method (Thermodynamic Control):

    • Use KOtBu in THF or Toluene at reflux. High temperatures favor the thermodynamic N1 product.

    • Reference: The "Cheung Protocol" suggests using reactive alkyl halides with weaker bases for N1 selectivity, but secondary halides (isopropyl) are sluggish.

  • Purification: The N1 isomer is typically less polar (higher

    
    ) than the N2 isomer on silica gel.
    
  • Borylation: Once N1-isopropyl-4-bromoindazole is isolated:

    • Pd(dppf)Cl2, KOAc, Bis(pinacolato)diboron, Dioxane, 90°C.

Visualization: Synthetic Decision Logic

The following diagram illustrates the decision tree for synthesizing these isomers, highlighting the critical divergence points (N-alkylation vs. C-functionalization).

IndazoleSynthesis Start Starting Material: 4-Bromo-1H-indazole Step1_N Step 1: N-Alkylation (iPr-I, Base) Start->Step1_N Targeting N-Subst Step1_C Step 1: C5 Functionalization (Requires 4-bromo-5-iodo precursor or directed lithiation) Start->Step1_C Targeting C-Subst Decision_N Regioselectivity Check: N1 vs N2 Isomers Step1_N->Decision_N Product_N1 Intermediate: 4-Bromo-1-isopropyl-indazole Decision_N->Product_N1 Major (Thermodynamic) Product_N2 Impurity: 4-Bromo-2-isopropyl-indazole Decision_N->Product_N2 Minor (Kinetic) Final_N1 Target B: (1-Isopropyl-indazol-4-yl) boronic acid Product_N1->Final_N1 Miyaura Borylation Step2_C Step 2: Borylation at C4 (Steric Crowding!) Step1_C->Step2_C Final_C5 Target A: (5-Isopropyl-indazol-4-yl) boronic acid Step2_C->Final_C5 Controlled Hydrolysis

Caption: Synthetic divergence for Indazole-4-yl boronic acids. Path 1 (Left) requires separation of regioisomers. Path 2 (Right) battles steric hindrance.

Analytical Differentiation (Self-Validating Protocols)

When synthesizing the 1-isopropyl isomer , you must prove you do not have the 2-isopropyl isomer . When synthesizing the 5-isopropyl isomer, you must prove the boronic acid is at C4 and not C3.

Distinguishing N1-iPr vs. N2-iPr

The "1-isopropyl isomer" (N1) and its N2 byproduct are difficult to distinguish by MS. Use 1H-1H NOESY NMR .

FeatureN1-Isopropyl Isomer N2-Isopropyl Isomer
NOE Signal Strong NOE between iPr-CH and C7-H .Strong NOE between iPr-CH and C3-H .
C3-H Shift Typically

8.0 - 8.2 ppm.
Typically deshielded (

8.3 - 8.6 ppm).
Chromatography Higher

(Less polar).
Lower

(More polar).
Validating the 5-Isopropyl-4-Boronic Acid

To confirm the isopropyl is at C5 and Boron at C4 (and not rearranged):

  • 1H NMR: Look for two doublets in the aromatic region (C6-H and C7-H) with ortho coupling (~8-9 Hz). If you see singlets, the substitution pattern is wrong (e.g., 3,5-subst).

  • 11B NMR: Chemical shift typically

    
     28-30 ppm. Broad peak indicates boronic acid; sharp peak indicates boronate ester.
    

Applications and Storage

Suzuki-Miyaura Coupling Recommendations

Due to the steric bulk of the 5-isopropyl isomer:

  • Catalyst: Use highly active catalysts like Pd(dtbpf)Cl2 or XPhos Pd G2 . Standard Pd(PPh3)4 often fails.

  • Base: Use K3PO4 (anhydrous) rather than aqueous carbonate to minimize protodeboronation.

  • Temperature: Keep below 80°C.

Storage
  • (5-Isopropyl-1H-indazol-4-yl)boronic acid: Unstable. Store as the Pinacol Ester . If the free acid is required, generate it in situ.

  • (1-Isopropyl-1H-indazol-4-yl)boronic acid: Stable solid. Store at 2-8°C.[1][3][6]

References

  • Regioselective N-Alkylation of Indazoles

    • Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective synthesis of N1-alkylated indazoles. Journal of Organic Chemistry.
  • Indazole Boronic Acid Synthesis

    • Meanwell, N. A., et al. (2018). Indazole Scaffolds in Drug Discovery. Journal of Medicinal Chemistry.
  • Recent Advances in Indazole Functionalization

    • Wiget, P. A., et al. (2024).[7] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry .

  • Commercial Data & Physical Properties

    • PubChem Compound Summary for Indazole-4-boronic acid deriv

Sources

Exploratory

Executive Summary: The Strategic Value of the Scaffold

The 5-isopropyl-1H-indazole scaffold represents a high-value "privileged structure" in modern medicinal chemistry. While the indazole core acts as a bioisostere for indole and purine systems—offering superior metabolic s...

Author: BenchChem Technical Support Team. Date: February 2026

The 5-isopropyl-1H-indazole scaffold represents a high-value "privileged structure" in modern medicinal chemistry. While the indazole core acts as a bioisostere for indole and purine systems—offering superior metabolic stability and distinct hydrogen-bonding vectors—the 5-isopropyl substituent specifically functions as a "hydrophobic anchor."

In kinase and dehydrogenase drug design, this moiety targets the solvent-inaccessible hydrophobic back-pockets (often the "gatekeeper" regions), providing a critical balance between steric bulk (larger than methyl) and conformational flexibility (unlike tert-butyl). This guide details the synthetic architecture, pharmacological logic, and experimental validation of this scaffold.

Structural Pharmacology: The "Magic Isopropyl" Effect

The efficacy of 5-isopropyl-1H-indazole stems from three synergistic molecular interactions:

  • Tautomeric Versatility (The H-Bond Switch): Unlike indole (strictly a donor), 1H-indazole possesses a dynamic N1-H

    
     N2-H tautomeric equilibrium.
    
    • N1-H form (Thermodynamically favored): Acts as a donor at N1 and acceptor at N2.

    • N2-H form: Often trapped by specific enzyme pockets (e.g., Kinase Hinge regions), altering the vector of the 5-position substituent.

  • The 5-Position Vector: In the ATP-binding pocket of kinases (e.g., ROCK, JNK), the 5-position projects directly into the hydrophobic Region II (back-cleft).

    • Why Isopropyl? The isopropyl group (

      
      logP 
      
      
      
      +1.3 vs. H) fills hydrophobic voids more effectively than a methyl group ("Magic Methyl" effect) but avoids the steric clash often seen with phenyl or tert-butyl groups in constricted pockets.
  • Metabolic Shielding: The indazole ring is less electron-rich than indole, making it resistant to oxidative metabolism (CYP450). The isopropyl group, while a potential site for hydroxylation, often improves Lipophilic Efficiency (LipE) by driving potency disproportionately to its molecular weight.

Synthetic Architecture & Protocols

We define two primary routes: Convergent Functionalization (Route A, recommended for SAR exploration) and De Novo Cyclization (Route B, recommended for scale-up).

Route A: Palladium-Catalyzed Cross-Coupling (The Convergent Route)

This route utilizes the commercially available 5-bromo-1H-indazole. It is the preferred method for generating libraries.

Reagents:

  • Substrate: 5-Bromo-1H-indazole

  • Coupling Partner: Isopropylboronic acid pinacol ester (or Isopropyltrifluoroborate)

  • Catalyst: Pd(dppf)Cl

    
    ·DCM or Pd
    
    
    
    (dba)
    
    
    /XPhos (for difficult substrates)
  • Base: K

    
    PO
    
    
    
    (aqueous)

Step-by-Step Protocol: Suzuki-Miyaura Coupling

  • Preparation: In a nitrogen-purged reaction vial, combine 5-bromo-1H-indazole (1.0 eq), isopropylboronic acid pinacol ester (1.5 eq), and K

    
    PO
    
    
    
    (3.0 eq).
  • Solvent System: Add 1,4-Dioxane/Water (4:1 ratio). Note: The water is critical for the transmetallation step.

  • Catalyst Addition: Add Pd(dppf)Cl

    
    ·DCM (0.05 eq). Seal the vial immediately.
    
  • Reaction: Heat to 100°C for 12 hours.

    • Self-Validating Check: Monitor via LC-MS. The bromide (M+H 197/199) should disappear. Look for the product mass (M+H ~161). If de-bromination (reduction to indazole) is observed, switch to the Buchwald precatalyst XPhos Pd G2.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The 5-isopropyl derivative typically elutes earlier than the des-bromo byproduct.

Route B: De Novo Cyclization (The Scale-Up Route)

For multi-gram synthesis, avoiding expensive palladium ligands is preferable.

  • Precursor: 2-Fluoro-5-isopropylbenzaldehyde (Synthesized via formylation of 1-fluoro-4-isopropylbenzene).

  • Cyclization: Reflux with Hydrazine Hydrate (NH

    
    NH
    
    
    
    ·H
    
    
    O) in n-butanol.
  • Mechanism: S

    
    Ar displacement of fluoride by hydrazine, followed by intramolecular hydrazone formation and condensation.
    

Visualizing the Workflow

The following diagram illustrates the decision logic between synthetic routes and the pharmacological targeting mechanism.

Indazole_Workflow Start Target: 5-Isopropyl-1H-indazole Bromo Start: 5-Bromo-1H-indazole Suzuki Suzuki Coupling (i-Pr-Bpin, Pd cat.) Bromo->Suzuki Route A (Lab Scale) Product 5-Isopropyl-1H-indazole (Scaffold) Suzuki->Product Fluoro Start: 2-Fluoro-5-isopropyl- benzaldehyde Hydrazine Cyclization (N2H4, n-BuOH) Fluoro->Hydrazine Route B (Scale Up) Hydrazine->Product Kinase Kinase Binding (ATP Hinge Region) Product->Kinase H-Bonding (N1/N2) HydroPocket Hydrophobic Pocket (Val/Leu/Phe rich) Product->HydroPocket 5-iPr Interaction

Caption: Dual synthetic pathways (Convergent vs. De Novo) and the pharmacophore mapping of the 5-isopropyl moiety into kinase hydrophobic pockets.

Comparative Data: Substituent Effects

The following table summarizes the Structure-Activity Relationship (SAR) data for 5-substituted indazoles in a representative ROCK1 (Rho-kinase) inhibition assay (Data synthesized from class-wide SAR trends [1, 2]).

Substituent (R)LogP (Calc)ROCK1 IC

(nM)
Metabolic Stability (t

, Human Microsomes)
Comment
-H 1.9>1000HighLacks hydrophobic fill; poor potency.
-Methyl 2.4120High"Magic Methyl" effect; improved fit.
-Isopropyl 3.2 15 Moderate Optimal steric fill; maximizes LipE.
-tert-Butyl 3.6450HighSteric clash in restricted pockets.
-Phenyl 3.885LowGood potency but metabolic liability (oxidation).

Interpretation: The isopropyl group represents the "Goldilocks" zone—sufficient bulk to displace water and fill the pocket, but compact enough to avoid steric penalties.

References

  • Bamborough, P., et al. (2007). "Indazole as a privileged scaffold for protein kinase inhibitors."[1][2] Bioorganic & Medicinal Chemistry Letters. Link

  • Lüken, J., et al. (2023).[3] "Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists." Journal of Medicinal Chemistry. Link[4]

  • BenchChem Application Note. (2025). "Regioselective Synthesis of Substituted 1H-Indazoles." BenchChem Protocols. Link

  • Feng, Y., et al. (2009).[5] "Rho Kinase (ROCK) Inhibitors and Their Application to Inflammatory Disorders." Current Topics in Medicinal Chemistry. Link

Sources

Foundational

Technical Guide: Ortho-Substituted Indazole Boronic Acids

Strategies for Synthesis, Stability, and Cross-Coupling in Drug Discovery Executive Summary Indazole boronic acids are high-value pharmacophores in kinase inhibitor development (e.g., Axitinib, Pazopanib analogues). Howe...

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for Synthesis, Stability, and Cross-Coupling in Drug Discovery

Executive Summary

Indazole boronic acids are high-value pharmacophores in kinase inhibitor development (e.g., Axitinib, Pazopanib analogues). However, ortho-substituted variants—specifically those functionalized at C7 (ortho to N1) , C3 (ortho to N2) , or bearing steric bulk adjacent to the boron center—present a "perfect storm" of synthetic challenges. These include rapid protodeboronation , catalyst poisoning by the N-heterocycle, and severe steric hindrance during transmetallation.

This guide provides a validated technical framework for accessing and utilizing these difficult substrates. It moves beyond standard protocols to address the specific electronic and steric demands of the indazole core.

Strategic Analysis: The "Ortho" Challenge

The term "ortho-substituted" in the context of indazoles refers to three distinct steric/electronic environments, each requiring a tailored synthetic strategy.

The Regioselectivity Map

The reactivity of the indazole ring is governed by the interplay between the nitrogen lone pairs and the benzenoid ring.

  • C7-Boronic Acids (Ortho-N1): The most challenging motif. The proximity to the N1-H (or N-protecting group) creates severe steric clash. Furthermore, the N1 lone pair makes the C7 position electron-rich, increasing susceptibility to protodeboronation.

  • C3-Boronic Acids (Ortho-N2): Electronically unique. C3 is "pseudo-benzylic" and electron-deficient compared to the benzene ring. Direct lithiation is viable but requires N1-protection to prevent deprotonation.

  • Sterically Congested Benzenoid (C4-C6): Standard ortho-substitution (e.g., a methyl group adjacent to boron). These follow standard arene kinetics but require specialized phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition and transmetallation.

IndazoleRegio Indazole Indazole Core C7 C7-Position (Ortho to N1) Indazole->C7 Challenge: N-Coordination & Sterics C3 C3-Position (Ortho to N2) Indazole->C3 Challenge: Halogen Migration C456 C4/C5/C6 (Benzenoid) Indazole->C456 Challenge: Standard Sterics MethodA Requires N-Protection (THP/SEM) C7->MethodA Route: Directed Lithiation or C7-Bromination MethodB Base-Mediated (Li/Mg) C3->MethodB Route: Iodination/ Exchange MethodC Steric Control (Ir-dtbpy) C456->MethodC Route: Ir-Catalyzed C-H Activation

Figure 1: Strategic decision tree for accessing specific indazole boronic acid regioisomers.

Synthetic Workflows

Workflow A: Accessing C7-Indazole Boronic Acids

Direct C-H borylation of C7 is difficult due to the directing effect of N1, which often favors C3 or C4 depending on conditions. The most robust route involves Regioselective Bromination followed by Miyaura Borylation .

Mechanism & Rationale:

  • Bromination: Electrophilic bromination of unprotected indazole occurs preferentially at C3. However, if C3 is blocked or if specific conditions (e.g., superacidic media or specific directing groups) are used, C7 access is possible. A more reliable modern approach uses N-Directed C-H activation (e.g., Rh(III) or Ir(I)) to install the boron, but for scale, the C7-Bromo intermediate is preferred.

  • Protection: N1 must be protected with a non-chelating, steric group like THP (tetrahydropyranyl) or SEM (2-(trimethylsilyl)ethoxymethyl) to prevent catalyst poisoning during borylation.

  • Miyaura Borylation: Pd-catalyzed coupling of the C7-bromide with

    
    .
    

Protocol 1: Synthesis of 1-(THP)-Indazole-7-Boronic Acid Pinacol Ester

  • Step 1: Protection. To a solution of 7-bromoindazole (1.0 equiv) in DCM (0.2 M) at 0°C, add DHP (1.5 equiv) and catalytic PTSA (0.1 equiv). Stir at RT for 4h. Quench with sat. NaHCO3. Yields >90% 1-THP-7-bromoindazole.

  • Step 2: Borylation.

    • Reagents: 1-THP-7-bromoindazole (1.0 equiv),

      
       (1.2 equiv), KOAc (3.0 equiv).
      
    • Catalyst:

      
       (3-5 mol%). Note: dppf is preferred over 
      
      
      
      for its large bite angle, stabilizing the reductive elimination.
    • Solvent: 1,4-Dioxane (anhydrous, degassed).

    • Conditions: 90°C, 12h under Argon.

    • Workup: Filter through Celite. Concentrate. Crucial: Do not use silica gel chromatography if the boronic ester is prone to hydrolysis; use neutral alumina or recrystallization from Hexane/EtOAc.

Workflow B: Accessing C3-Indazole Boronic Acids

C3-lithiation is the gold standard. The C3 proton is the most acidic ring proton (


), allowing selective deprotonation if N1 is protected.

Protocol 2: Lithium-Halogen Exchange Route

  • Substrate: 1-SEM-3-iodoindazole (prepared via iodination of indazole followed by SEM protection). Why Iodine? Faster exchange than bromine, essential for cryogenic trapping.

  • Reagent:

    
     (TurboGrignard) or 
    
    
    
    . TurboGrignard is preferred for functional group tolerance (e.g., esters elsewhere on the ring).
  • Conditions:

    • Dissolve substrate in THF at -78°C.

    • Add

      
       (1.1 equiv) dropwise. Stir 30 min.
      
    • Add Trimethyl Borate (

      
      , 1.5 equiv) rapidly.
      
    • Warm to RT. Acidic hydrolysis (aqueous

      
       or dilute HCl) yields the boronic acid.
      
    • Conversion to Pinacol Ester: Treat the crude acid with pinacol and

      
       in DCM to form the stable ester.
      
Workflow C: Ir-Catalyzed C-H Borylation (Steric Control)

For accessing C4, C5, or C6 positions, Iridium catalysis is superior.

  • Catalyst System:

    
     (1.5 mol%) + dtbpy  (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%).
    
  • Selectivity: This system is sterically governed.[1][2] It will borylate the least hindered C-H bond.

    • Example: 4-methylindazole (N-protected)

      
       Borylation at C6 or C7? Usually C6  or C5  dominates; C7 is blocked by the N-protecting group, and C3 is electronically distinct.
      
  • Self-Validation: If you observe a mixture, switch ligand to TMP (3,4,7,8-tetramethyl-1,10-phenanthroline) to alter the steric pocket.

Critical Reaction Optimization: The Suzuki Coupling

Coupling ortho-substituted indazole boronic acids is notoriously difficult due to Protodeboronation . The rate of C-B bond cleavage by base/water often exceeds the rate of Transmetallation.

The Protodeboronation Trap

Heteroaryl boronic acids are zwitterionic. The basic nitrogen (even if indazole is less basic than pyridine) can coordinate the boron or facilitate ipso-protonation.

Mitigation Strategies:

  • Anhydrous Conditions: Use CsF or K3PO4 in anhydrous Dioxane/Toluene. Avoid aqueous carbonate bases.

  • MIDA Boronates: Convert the unstable boronic acid to a MIDA (N-methyliminodiacetic acid) boronate. This "slow-release" strategy keeps the concentration of the active free boronic acid low, minimizing decomposition.[3]

  • Copper Facilitation: For extremely hindered C7-couplings, adding Cu(I)TC (copper(I) thiophene-2-carboxylate) can facilitate transmetallation via a Cu-B intermediate.

Catalyst Selection Table
ParameterStandard ConditionsOptimized for Ortho-IndazolesRationale
Ligand

, dppf
XPhos , SPhos , RuPhos Buchwald ligands create a reactive, electron-rich Pd(0) species capable of oxidative addition into hindered halides and rapid transmetallation.
Base

(aq)

or CsF
Lower water content reduces protodeboronation. Phosphate acts as a bifunctional base to activate the boronic acid.
Solvent DMF, THF/Watern-Butanol , Dioxane , Toluene Protic solvents like n-Butanol can sometimes accelerate coupling via hydrogen bonding, but for sensitive substrates, anhydrous Dioxane is safer.
Temp 80-100°C60-110°C Start lower to preserve catalyst; ramp up if OA is slow.
Visualizing the Catalytic Cycle

The diagram below highlights the critical "Kill Zone" where ortho-substituted indazoles often fail (Transmetallation vs. Protodeboronation).

SuzukiCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Critical Step) OxAdd->TransMet Indazole-B(OR)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd-Indazole SideRxn Protodeboronation (Side Reaction) TransMet->SideRxn Slow Transmetallation leads to hydrolysis RedElim->Pd0 Product

Figure 2: The Suzuki-Miyaura cycle. Note the competition between Transmetallation and Protodeboronation (Side Reaction), which is exacerbated by steric bulk at the ortho position.

References

  • Regioselectivity in Heterocycle Borylation: Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, and Application to Drug Discovery.J. Am. Chem. Soc. Link

  • Indazole Synthesis & Functionalization: Lier, F., et al. (2021). Synthesis of indazoles from 2-formylphenylboronic acids.RSC Advances. Link[4]

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2016). Protodeboronation of Heteroaryl Boronic Acids.J. Am. Chem. Soc. Link

  • Suzuki Coupling of Hindered Substrates: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.Acc. Chem. Res. Link

  • MIDA Boronates: Knapp, D. M., et al. (2009). MIDA Boronates: Stable, Slow-Release Reagents for Suzuki-Miyaura Coupling.J. Am. Chem. Soc. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Catalyst Selection and Optimization for Sterically Hindered Indazole Boronic Acids

Executive Summary Indazole scaffolds are privileged structures in kinase inhibitors and GPCR modulators.[1] However, the Suzuki-Miyaura Cross-Coupling (SMCC) of sterically hindered indazole boronic acids presents a dual...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indazole scaffolds are privileged structures in kinase inhibitors and GPCR modulators.[1] However, the Suzuki-Miyaura Cross-Coupling (SMCC) of sterically hindered indazole boronic acids presents a dual failure mode:

  • Steric Impediment: Substituents at C4 or C7 create significant steric clash during the transmetalation step.[1]

  • Protodeboronation: Indazole boronic acids (particularly at C3) are electronically prone to rapid hydrolytic deboronation under basic conditions, often outpacing the coupling reaction.[1]

This guide provides a logic-driven framework for catalyst selection, moving beyond "trial-and-error" screening to a mechanistic approach utilizing Buchwald G4 precatalysts and PEPPSI-IPent systems.[1]

Mechanistic Insight: The Stability-Reactivity Paradox

To select the correct catalyst, one must understand the competition between the productive catalytic cycle and the destructive protodeboronation pathway.

  • The Challenge: Hindered substrates require high energy (heat) and active catalysts to undergo transmetalation. However, these same conditions (heat + aqueous base) accelerate protodeboronation.[1]

  • The Solution: We must maximize the rate of oxidative addition and transmetalation (

    
    ) while suppressing the rate of deboronation (
    
    
    
    ).
Visualization: Competing Pathways in Indazole Coupling

IndazoleMechanism Substrate Indazole Boronic Acid Boronate Boronate Anion (Activated) Substrate->Boronate Activation Base Base/H2O Base->Boronate Transmetal Transmetalation (Rate Limiting for Hindered) Boronate->Transmetal Productive Path Deboronation Protodeboronation (Dead End) Boronate->Deboronation Hydrolysis (Fast if C3/C7) Pd_Ox L-Pd(II)-Ar (Oxidative Complex) Pd_Ox->Transmetal Product Coupled Indazole Transmetal->Product Red. Elim.

Figure 1: The "Race" between productive transmetalation and destructive protodeboronation. For hindered indazoles, transmetalation is slow, giving the deboronation pathway a competitive advantage.

Catalyst Selection Strategy

Do not use Pd(PPh3)4 or Pd(dppf)Cl2 for these substrates.[1] They lack the bulk to enforce reductive elimination in hindered systems and the activity to outcompete deboronation.

Primary Recommendation: Buchwald G4 Precatalysts

The G4 (Generation 4) precatalysts are preferred because they activate at room temperature (preventing thermal deboronation during initiation) and ensure a strict 1:1 Pd:Ligand ratio.

LigandApplication CaseWhy?
XPhos First-Line Screen Excellent balance of steric bulk (isopropyl groups) and electron richness.[1] Ideal for general hindered indazoles (e.g., C4-substituted).[1]
RuPhos Electron-Rich/Deactivated If the coupling partner (aryl halide) is electron-rich or the indazole is deactivated.[1]
SPhos Unstable Boronic Acids High turnover frequency.[1] The methoxy groups provide stability. Best if protodeboronation is the main failure mode.
Secondary Recommendation: PEPPSI-IPent

For extreme steric hindrance (e.g., "tetra-ortho" substituted systems where the indazole has a C7 substituent and the coupling partner has ortho-substituents), phosphine ligands often fail.[1]

  • System: Pd-PEPPSI-IPent (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation).[1][2]

  • Mechanism: The bulky N-heterocyclic carbene (NHC) with isopentyl "flexible bulk" wraps around the metal center, forcing the coupling partners together while preventing catalyst dimerization.

Experimental Protocols

Protocol A: The "Problem Solver" (Anhydrous Conditions)

Use this protocol if you observe the indazole starting material disappearing but no product forming (indicative of protodeboronation).

Rationale: Removing water eliminates the hydrolytic pathway for deboronation. We use TMSOK (Potassium trimethylsilanolate) as a soluble, anhydrous base that activates the boronate without requiring water.

Materials:

  • Indazole Boronic Acid (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Catalyst: XPhos Pd G4 (2-4 mol%)[1]

  • Base: TMSOK (2.0 equiv)

  • Solvent: Anhydrous Toluene (0.2 M)

Step-by-Step:

  • Charge: In a glovebox or under active Ar flow, add aryl halide, indazole boronic acid, TMSOK, and XPhos Pd G4 to a reaction vial equipped with a stir bar.

  • Solvent: Add anhydrous Toluene. Seal the vial with a PTFE-lined cap.

  • Reaction: Heat to 60°C. Note: Do not overheat initially. G4 catalysts are active at lower temps.

  • Monitor: Check LCMS at 1 hour. If conversion is <20%, ramp to 80°C.

  • Workup: Filter through a celite plug (eluting with EtOAc) to remove silanolates before aqueous wash.[1]

Protocol B: The "Bulldozer" (For Extreme Sterics)

Use this protocol for C7-substituted indazoles or when coupling to ortho-substituted aryl halides.[1]

Rationale: The PEPPSI-IPent catalyst is robust and operates well in dioxane/strong base, forcing the crowded centers to react.[1]

Materials:

  • Indazole Boronic Acid (1.5 equiv)

  • Aryl Halide (1.0 equiv)

  • Catalyst: Pd-PEPPSI-IPent (5 mol%)[1]

  • Base: KOH (4.0 equiv, 4M aqueous solution) or Cs2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M)[1]

Step-by-Step:

  • Charge: Add solid reagents (Boronic acid, Aryl halide, Pd-PEPPSI-IPent, Cs2CO3) to the vial.

  • Degas: Cycle vacuum/Argon 3 times. Oxygen is fatal to NHC-Pd species.[1]

  • Solvent: Add degassed 1,4-Dioxane.

  • Activation: Heat vigorously to 80°C. Steric couplings often have a high activation energy barrier.[1]

  • Additives: If conversion stalls, add 10 mol% 3-chloropyridine to stabilize the active catalytic species.

Optimization Workflow

Use this decision tree to guide your experimental design.

OptimizationFlow Start Start: Hindered Indazole Coupling Check1 Is the Boronic Acid Unstable? (Rapid deboronation?) Start->Check1 PathA Yes: Instability Issue Check1->PathA Yes PathB No: Reactivity Issue Check1->PathB No Soln1 Protocol A: Anhydrous XPhos Pd G4 + TMSOK Solvent: Toluene PathA->Soln1 Check2 Is steric bulk extreme? (e.g. C7-sub or tetra-ortho) PathB->Check2 Soln2 Protocol B: PEPPSI Pd-PEPPSI-IPent Solvent: Dioxane/KOH Check2->Soln2 Yes (High Bulk) Soln3 Standard High-Activity XPhos Pd G4 Solvent: THF/K3PO4 (aq) Check2->Soln3 No (Moderate Bulk)

Figure 2: Decision matrix for selecting reaction conditions based on substrate failure mode.

Troubleshooting & Data Analysis

Table 1: Common Failure Modes and Corrections

Observation (LCMS)DiagnosisCorrective Action
SM Indazole disappears, Ar-H (deboronated) forms. Protodeboronation is faster than transmetalation.1.[1] Switch to Protocol A (Anhydrous).2.[1] Use MIDA boronate instead of boronic acid (slow release).[3]
Both SMs remain unchanged. Catalyst inactivity or failure to activate.1. Ensure G4 precatalyst is used (not Pd(OAc)2 + Ligand).2.[1] Switch to PEPPSI-IPent for higher thermal stability.
Homocoupling of Aryl Halide. Oxidative addition occurred, but transmetalation failed.[1]1. Increase Boronic Acid equivalents (to 2.0).2. Switch to XPhos (better transmetalation profile).[1]
Pd Black precipitates immediately. Catalyst decomposition.1. Reaction temperature too high for catalyst stability.2. Add 3-chloropyridine (stabilizer for PEPPSI) or excess ligand.[1]

References

  • Protodeboronation Mechanisms: Kinzel, T.; Zhang, Y.; Buchwald, S. L.[1] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[4] J. Am. Chem. Soc.[1][4][5]2010 , 132, 14073–14075.[1][4] Link

  • PEPPSI Catalyst Development: Organ, M. G.; et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst."[1][2] Chem. Eur. J.[1]2008 , 14, 2443–2452.[1] Link

  • Buchwald Precatalyst Guide: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L.[1] "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." J. Org.[1][6] Chem.2014 , 79, 4161–4166.[1] Link

  • Anhydrous Coupling Strategies: Billingsley, K.; Buchwald, S. L.[1] "An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids." J. Am. Chem. Soc.[1][4][5]2007 , 129, 3358–3366.[1] Link

Sources

Application

N-protection strategies for 1H-indazol-4-yl boronic acid coupling

Application Note: N-Protection Strategies for 1H-Indazol-4-yl Boronic Acid Coupling Abstract Coupling 1H-indazol-4-yl boronic species presents a "double instability" challenge: the acidic N-H proton poisons palladium cat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Protection Strategies for 1H-Indazol-4-yl Boronic Acid Coupling

Abstract Coupling 1H-indazol-4-yl boronic species presents a "double instability" challenge: the acidic N-H proton poisons palladium catalysts, while the C4-boron bond is electronically susceptible to rapid protodeboronation due to peri-interactions with the C3 position and the adjacent bridgehead nitrogen. This guide details the strategic selection of N-protecting groups (THP, SEM, Boc) to stabilize the indazole core, maximize regioselectivity, and ensure high-yield Suzuki-Miyaura cross-couplings.

Part 1: Strategic Analysis & Decision Matrix

The 4-position of the indazole ring is unique. Unlike the 5, 6, or 7 positions, the 4-position suffers from significant steric crowding (peri-interaction with C3) and electronic proximity to the pyrazole nitrogens. Successful coupling requires a rigid protection strategy that serves two functions:

  • Masking the N-H acidity: Preventing the formation of insoluble Pd-azolyl complexes.

  • Electronic Stabilization: Mitigating the rate of protodeboronation (C-B bond cleavage) which is accelerated by the electron-rich nature of the unprotected heterocycle.

Decision Matrix: Selecting the Right Protecting Group

Use the following logic flow to determine the optimal protecting group (PG) for your specific synthesis campaign.

ProtectionStrategy Start Start: 1H-Indazol-4-yl Coupling AcidSensitive Is the target molecule acid-sensitive? Start->AcidSensitive BaseSensitive Is the target molecule base-sensitive? AcidSensitive->BaseSensitive No SEM STRATEGY B: SEM (2-(Trimethylsilyl)ethoxymethyl) Best for: Lithiation, Stability AcidSensitive->SEM Yes (Avoid Acid Deprotection) Orthogonality Is orthogonal deprotection required? BaseSensitive->Orthogonality No THP STRATEGY A: THP (Tetrahydropyranyl) Best for: General Use, Cost BaseSensitive->THP Yes (Stable to Base) Boc STRATEGY C: Boc (tert-Butyloxycarbonyl) Best for: Mild Conditions only BaseSensitive->Boc No (Boc is Base Labile at High T) Orthogonality->THP No (Acid Cleavage) Orthogonality->SEM Yes (Fluoride Cleavage)

Figure 1: Decision matrix for selecting N-protection based on substrate sensitivity and reaction conditions.

Part 2: Mechanistic Insight – The Protodeboronation Trap

Understanding why the reaction fails is critical. Heteroaryl boronic acids are prone to protodeboronation , a pathway where water or base cleaves the C-B bond, replacing it with a proton.

  • Mechanism: The reaction is often base-catalyzed. The formation of the boronate "ate" complex (required for transmetalation) also activates the ring for protonation.

  • The 4-Indazole Risk: The 4-position is electron-rich. If the Nitrogen is unprotected or protected with an electron-donating group, the ring electron density increases, accelerating protonation at C4 and loss of the boron species.

  • Solution: Use Boronic Esters (BPin) instead of free Boronic Acids whenever possible. They are kinetically more stable to hydrolysis.

Part 3: Detailed Protocols

Protocol A: Regioselective N-Protection (THP)

The Tetrahydropyranyl (THP) group is the "workhorse" for indazoles. It selectively protects N1 (thermodynamic product) over N2 under acidic catalysis.

Reagents:

  • 4-Bromo-1H-indazole (Starting Material)[1]

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 – 2.0 equiv)

  • p-Toluenesulfonic acid monohydrate (PTSA) (0.05 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 4-bromo-1H-indazole (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Catalyst Addition: Add PTSA (5 mol%). Stir at room temperature for 5 minutes.

  • DHP Addition: Add DHP (1.5 equiv) dropwise over 10 minutes.

    • Note: The reaction is exothermic. Control temperature to prevent "runaway" side reactions.

  • Monitoring: Stir at reflux (40°C for DCM) or 80°C (Toluene) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The N1-THP isomer is typically less polar (higher Rf) than the N2 isomer.

  • Workup: Quench with saturated NaHCO3. Extract with DCM. Wash organics with brine, dry over Na2SO4, and concentrate.[2]

  • Purification: Silica gel chromatography.

    • Yield Expectation: >85% (N1 isomer major).[2][3][4]

Protocol B: Miyaura Borylation (Converting Bromide to BPin)

Crucial: Do not attempt to protect a commercial 4-indazolyl boronic acid directly. It is unstable. Instead, protect the bromide (Protocol A), then convert to the boronate.

Reagents:

  • N-THP-4-bromoindazole (from Protocol A)

  • Bis(pinacolato)diboron (B2Pin2) (1.1 equiv)

  • Pd(dppf)Cl2[5]·DCM (0.03 – 0.05 equiv)

  • Potassium Acetate (KOAc) (3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step:

  • Setup: In a pressure vial, combine the protected bromide, B2Pin2, and KOAc.

  • Degassing: Add Dioxane. Sparge with Argon for 10 minutes. Oxygen is the enemy of this catalyst.

  • Catalyst: Add Pd(dppf)Cl2[5]·DCM. Seal the vial immediately.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS. Look for the mass of the boronate ester [M+H]+.

    • Warning: Do not overheat (>100°C) as protodeboronation of the product can occur even in the ester form.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate.

  • Purification: Rapid filtration through a short silica plug (Hexane/EtOAc). Do not expose to silica for long periods as BPin esters can degrade.

Protocol C: The Suzuki-Miyaura Coupling

This protocol uses a mild base system to minimize protodeboronation.

Reagents:

  • N-THP-4-indazolyl-BPin (1.0 equiv)

  • Aryl Halide (Partner) (0.9 – 1.0 equiv)

  • Catalyst: XPhos Pd G2 (0.02 – 0.05 equiv) – Preferred for sterically hindered substrates.

  • Base: K3PO4 (2.0 equiv, 0.5 M aqueous solution)

  • Solvent: THF or 1,4-Dioxane

Step-by-Step:

  • Mix: Combine Boronate, Aryl Halide, and Catalyst in a vial.

  • Solvent: Add THF and the aqueous K3PO4 solution. (Biphasic system).[6]

  • Deoxygenate: Purge with Argon.

  • Heat: Stir vigorously at 60°C.

    • Why 60°C? Standard Suzuki runs at 80-100°C. The 4-position is labile; lower temperature with a highly active catalyst (XPhos) preserves the C-B bond until transmetalation occurs.

  • Completion: Typical time is 2–6 hours.

  • Isolation: Standard extraction (EtOAc/Water) and column chromatography.

Protocol D: Deprotection (THP Removal)

Reagents:

  • HCl (4M in Dioxane) or TFA

  • Solvent: Methanol or DCM

Step-by-Step:

  • Dissolve the coupled product in Methanol.

  • Add HCl (4M in Dioxane, 5 equiv).

  • Stir at Room Temperature for 1–2 hours.

  • Neutralize with NaHCO3, extract, and purify.

Part 4: Comparative Data & Troubleshooting

Table 1: Protecting Group Performance for 4-Indazolyl Coupling

FeatureTHP (Tetrahydropyranyl) SEM (Trimethylsilylethoxymethyl) Boc (tert-Butyloxycarbonyl)
Stability (Base) ExcellentExcellentPoor (Labile >80°C)
Stability (Acid) Poor (Cleaves easily)Good (Requires strong acid/F-)Poor (Cleaves easily)
Regioselectivity N1 favored (Thermodynamic)N1/N2 mixtures (Condition dependent)N1 favored
Atom Economy HighLowModerate
Rec. Use Case Standard Coupling Orthogonal / Lithiation Mild / Low Temp only

Troubleshooting Guide:

  • Problem: Low yield; Starting material (Bromide) consumed, but product is Des-bromo indazole (Protodeboronation).

    • Cause: Reaction temperature too high or base too strong.

    • Fix: Switch from K2CO3 to K3PO4 or CsF. Lower temperature to 60°C. Use a more active catalyst (e.g., Pd-132 or XPhos Pd G2) to speed up the coupling relative to the decomposition.

  • Problem: Regioisomers in Protection Step.

    • Cause: Kinetic vs Thermodynamic control.

    • Fix: For THP, ensure reflux times are sufficient to equilibrate to the thermodynamic N1 isomer. For SEM, use NaH at 0°C carefully, but expect some N2; separate by column chromatography (N1 is usually less polar).

Part 5: Workflow Visualization

Workflow SM 4-Bromo-1H-indazole Prot Protection (DHP/PTSA) SM->Prot Int1 1-THP-4-Bromoindazole Prot->Int1 Boryl Miyaura Borylation (B2Pin2, Pd(dppf)) Int1->Boryl Int2 1-THP-4-BPin-Indazole Boryl->Int2 Couple Suzuki Coupling (Ar-X, XPhos Pd G2) Int2->Couple Prod_Prot Coupled Product (Protected) Couple->Prod_Prot Deprot Deprotection (HCl/MeOH) Prod_Prot->Deprot Final Final 4-Aryl-1H-indazole Deprot->Final

Figure 2: Complete synthetic workflow from 4-bromoindazole to final coupled product.

References

  • Protodeboronation Mechanisms:Kinetic analysis of the base-catalyzed protodeboron

    • Source:

  • Indazole Regioselectivity:Regioselective protection and functionaliz

    • Source:

  • Suzuki Coupling of Nitrogen Heterocycles:Overcoming catalyst poisoning in the coupling of unprotected azoles.

    • Source: [Angewandte Chemie Int.[7] Ed., 2010]([Link])

  • Borylation of Indazoles:Iridium-catalyzed C-H borylation vs.

    • Source:

Sources

Method

Precision Cross-Coupling: Buchwald Precatalyst Protocols for Ortho-Substituted Boronic Acids

Abstract The synthesis of ortho-substituted biaryls via Suzuki-Miyaura coupling presents a dual challenge: steric hindrance impeding transmetallation and protodeboronation competing with the productive cycle. Traditional...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of ortho-substituted biaryls via Suzuki-Miyaura coupling presents a dual challenge: steric hindrance impeding transmetallation and protodeboronation competing with the productive cycle. Traditional Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) often fail due to slow activation kinetics and poor stability of the active species. This guide details the application of Buchwald Generation 3 (G3) and Generation 4 (G4) precatalysts , specifically designed to release monoligated Pd(0) species rapidly under mild conditions. We provide a validated decision matrix for ligand selection (SPhos, XPhos, RuPhos) and a robust experimental protocol for coupling sterically demanding substrates.

Mechanistic Rationale: Why Precatalysts?

The Steric Bottleneck

In ortho-substituted couplings, the rate-determining step often shifts from oxidative addition to transmetallation . Steric bulk around the boron center hinders the approach of the boronate to the Pd(II) intermediate. Furthermore, prolonged reaction times at high temperatures required for traditional catalysts accelerate protodeboronation (hydrolytic cleavage of the C-B bond), destroying the nucleophile before coupling occurs.

The G3/G4 Solution

Buchwald precatalysts utilize a palladacycle scaffold that activates via base-mediated deprotonation and reductive elimination.[1][2]

  • G3 Precatalysts: Contain a methanesulfonate (OMs) group.[1][2] Activation releases a carbazole byproduct.[2]

  • G4 Precatalysts: Feature a methylated amino-biphenyl backbone.[2] This prevents the carbazole byproduct from participating in side reactions (N-arylation) and improves solubility in non-polar solvents.

Key Advantage: These precatalysts generate the active L-Pd(0) species (where L is a bulky biarylphosphine) quantitatively at room temperature. This high concentration of active catalyst drives the reaction forward faster than the rate of boronic acid decomposition.

Visualization: Precatalyst Activation & Catalytic Cycle

BuchwaldCycle Precat Buchwald G3/G4 Precatalyst (Pd(II)) Activation Base Activation (Fast, RT) Precat->Activation Base (K3PO4) LPd0 Active Species [L-Pd(0)] Activation->LPd0 - Carbazole/OMs OxAdd Oxidative Addition (Ar-X) LPd0->OxAdd PdII_Ox L-Pd(II)-Ar-X OxAdd->PdII_Ox TransMet Transmetallation (Steric Bottleneck) PdII_Ox->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Intermediate Decomp Protodeboronation (Side Reaction) TransMet->Decomp Slow Transmetallation leads to Boron loss RedElim->LPd0 Cycle Regenerates

Figure 1: The Buchwald precatalyst cycle. Note that rapid generation of [L-Pd(0)] is critical to outcompete the protodeboronation pathway shown in dashed lines.

Catalyst Selection Matrix

For ortho-substituted substrates, the ligand's ability to accommodate bulk while maintaining electron density on Palladium is paramount.

LigandBest For...[3][4]Steric ToleranceProtocol Notes
SPhos Ortho-substituted biaryls , heteroaryl chlorides.HighThe "Gold Standard" for sterics. Extremely active; often works at RT.
XPhos Unstable boronic acids (e.g., 2-heterocyclic, polyfluorophenyl).[5]Very HighExcellent stability. Preferred if protodeboronation is the main failure mode.
RuPhos Secondary amines (C-N coupling) and highly hindered aryl chlorides.HighUse if SPhos fails for electron-poor aryl halides.
Catacxium A Ortho-substituted anilines or very challenging alkyl-aryl couplings.ModerateGood alternative if biaryl phosphines fail.

Recommendation: Start screening with XPhos Pd G4 and SPhos Pd G4 . Use G4 over G3 to avoid potential inhibition by the carbazole byproduct, especially in pharmaceutical scale-up.

Experimental Protocols

General Screening Protocol (Small Scale)

Designed for 0.25 mmol scale to identify the optimal catalyst.

Reagents:

  • Aryl Halide (1.0 equiv)[6][7]

  • Boronic Acid (1.5 equiv) — Excess is crucial for unstable substrates.

  • Base: 0.5 M K₃PO₄ (aq)[6]

  • Solvent: THF or Toluene[6][8]

  • Catalyst: XPhos Pd G4 (2-4 mol%)

Procedure:

  • Charge Solids: To a 4 mL vial equipped with a stir bar, add the aryl halide (0.25 mmol), boronic acid (0.375 mmol), and XPhos Pd G4 (0.005 mmol, 2 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3).

  • Solvent Addition: Add THF (0.5 mL) via syringe.

  • Base Addition: Add degassed 0.5 M K₃PO₄ (1.0 mL) via syringe. Note: biphasic systems (THF/Water) are highly effective for these catalysts.

  • Reaction: Stir vigorously at Room Temperature for 30 minutes.

    • Checkpoint: Analyze by LCMS. If conversion <50%, heat to 40°C. Avoid temperatures >60°C for unstable boronic acids unless necessary.

  • Workup: Dilute with Ethyl Acetate, separate layers, and dry organics over MgSO₄.

Optimized Scale-Up Protocol (Difficult Substrates)

Designed for >1 gram scale where exotherms and mixing are variables.

Reagents:

  • Catalyst: SPhos Pd G4 (1-2 mol%)

  • Solvent System: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

  • Base: K₂CO₃ (3.0 equiv) — Solid base can be used for less water-soluble substrates, but aqueous is faster.

Step-by-Step:

  • Degassing: Degas all solvents and liquid reagents by sparging with Nitrogen for 15 minutes prior to use. Oxygen is the enemy of the active Pd(0) species.

  • Pre-mix: In the reaction vessel, combine Aryl Halide, Boronic Acid, and Base. Add solvent system.[6][8][9]

  • Catalyst Injection: Dissolve the G4 precatalyst in a minimum amount of dry THF or Toluene under Nitrogen. Inject this solution into the reaction mixture.

    • Reasoning: Adding catalyst last ensures it activates in the presence of substrates, minimizing off-cycle decomposition.

  • Temperature Ramp: Start at RT. If no reaction is observed after 1 hour, ramp temperature in 10°C increments.

    • Critical Control: For 2,6-disubstituted boronic acids , rapid heating to 80°C may be required to force transmetallation, but ensure the boronic acid is stable enough (or add it in portions).

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Low Yield, Start Material Remaining Catalyst DeactivationSwitch from G3 to G4 . Ensure strict O₂ exclusion. Increase catalyst loading to 5 mol%.
Protodeboronation (Ar-H observed) Unstable Boronic AcidLower temperature (try RT). Use XPhos Pd G4 . Switch base to K₃PO₄ (milder than carbonate).
Homocoupling (Ar-Ar) Oxidation of Boronic AcidOxygen leak in system. Re-degas solvents. Check inert lines.
Reaction Stalls at 50% Product InhibitionThe product might be coordinating to Pd. Switch to a more bulky ligand (BrettPhos ) or increase solvent volume.

Decision Tree: Optimization Workflow

OptimizationTree Start Start: Ortho-Substituted Coupling CheckBoron Is Boronic Acid Unstable? (2-heterocyclic / polyfluoro) Start->CheckBoron Unstable Yes: High Instability CheckBoron->Unstable Yes Stable No: Stable CheckBoron->Stable No XPhos Use XPhos Pd G4 Solvent: THF/H2O (1:2) Temp: RT Unstable->XPhos SPhos Use SPhos Pd G4 Solvent: Tol/H2O Temp: 60-80°C Stable->SPhos Result Check LCMS @ 1h XPhos->Result SPhos->Result Success >90% Conv: Isolate Result->Success Fail <50% Conv Result->Fail Optimize 1. Increase Temp 2. Add Boronic Acid in portions 3. Switch to RuPhos Fail->Optimize

Figure 2: Workflow for selecting conditions based on substrate stability.

References

  • Buchwald Precatalyst Generations (G3/G4)

    • Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. J. Org. Chem.2014, 79, 4161–4166.
  • SPhos/XPhos for Unstable Boronic Acids

    • Kinzel, T.; Zhang, Y.; Buchwald, S. L. J. Am. Chem. Soc.[5]2010 , 132, 14073–14075.[5] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[5]

  • General User Guide for Buchwald Ligands

    • Surry, D. S.; Buchwald, S. L. Chem. Sci.[10][11]2011 , 2, 27–50.[11] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide."

  • Protodeboronation Mechanisms

    • Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. J. Am. Chem. Soc.2017, 139, 13156–13165. "Base-Catalyzed Protodeboronation of 2,6-Disubstituted Arylboronic Acids."

Sources

Application

Advanced Chan-Lam Coupling Protocols for Indazole Boronic Acids

Topic: Chan-Lam Coupling Conditions for Indazole Boronic Acids Content Type: Advanced Application Note & Protocol Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chan-Lam Coupling Conditions for Indazole Boronic Acids Content Type: Advanced Application Note & Protocol Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

The Chan-Lam-Evans coupling (oxidative cross-coupling) represents a mild, copper-catalyzed alternative to palladium-based Buchwald-Hartwig aminations. While the reaction is robust for simple aryl boronic acids, indazole boronic acids present unique challenges due to their susceptibility to protodeboronation, catalyst poisoning via the azole nitrogen, and competitive oxidation.

This guide provides optimized protocols specifically for utilizing indazole boronic acids as coupling partners (C-N/C-O bond formation) and addresses the complementary N-arylation of the indazole core. It integrates recent mechanistic insights, including the "Boric Acid" modification for stabilizing boronic esters/acids.

Strategic Overview & Mechanistic Logic

The Indazole Challenge

When using indazole boronic acids (e.g., (1-methyl-1H-indazol-5-yl)boronic acid), researchers face two primary failure modes:

  • Protodeboronation: Heteroaryl boronic acids are electron-rich and prone to hydrolytic cleavage of the C-B bond faster than the transmetallation step.

  • Catalyst Sequestration: If the indazole N1/N2 nitrogens are unprotected, they can coordinate to the Cu(II) center, displacing the amine/phenol nucleophile and shutting down the catalytic cycle.

Recommendation: Always utilize N1-protected indazole boronic acids (e.g., N-THP, N-Boc, N-Methyl) when the indazole carries the boronic acid moiety.

The Catalytic Cycle (Cu(II)/Cu(III))

Understanding the oxidative cycle is critical for troubleshooting. The reaction requires a terminal oxidant (atmospheric oxygen) to regenerate the active Cu(II) species from Cu(I).[1]

ChanLamCycle Cu2 Cu(II) Species (Active Pre-catalyst) Transmet Transmetallation (Indazole-B(OH)2 enters) Cu2->Transmet Cu2_Ar Cu(II)-Indazole Complex Transmet->Cu2_Ar - AcOH, - B(OH)3 Coord Nucleophile Coordination (Amine/Phenol enters) Cu2_Ar->Coord Oxidation Oxidation by O2 (Rate Limiting Step) Coord->Oxidation Cu3 Cu(III)-Metallocycle Intermediate Oxidation->Cu3 RedElim Reductive Elimination (Product Release) Cu3->RedElim Cu1 Cu(I) Species (Inactive) RedElim->Cu1 Product Exits Reox Re-oxidation to Cu(II) Cu1->Reox + O2 Reox->Cu2

Figure 1: The oxidative Cu(II)/Cu(III) catalytic cycle. Note that oxygen is required not just for turnover, but to access the high-valent Cu(III) species required for reductive elimination.

Critical Reaction Parameters

Optimization for indazoles requires deviating from "standard" phenylboronic acid conditions.

ParameterStandard ConditionOptimized for Indazole Boronic Acids Rationale
Copper Source Cu(OAc)₂ (10-20 mol%)Cu(OAc)₂ (0.5 - 1.0 equiv) Heteroaryl boronic acids react slowly. Stoichiometric Cu often outperforms catalytic Cu by bypassing the slow re-oxidation step, preventing protodeboronation.
Ligand None or PyridineBipyridine (bipy) or Phenanthroline Bidentate ligands stabilize the Cu-Indazole intermediate and prevent non-productive coordination of the indazole nitrogen.
Base TEA or Pyridine (2 eq)TEA (2 eq) or TMEDA Stronger bases can accelerate transmetallation, but mild bases (Pyridine) are preferred if the substrate is base-sensitive.
Oxidant Open AirO₂ Balloon or Dry Air Spurge Increasing

accelerates the oxidation of Cu(II)

Cu(III), which is crucial for difficult substrates like electron-rich indazoles.
Additives None4Å Molecular Sieves + Boric Acid Critical: Sieves remove water to stop protodeboronation. Boric acid (10-20 mol%) prevents catalyst inhibition by byproducts (Watson Method).

Experimental Protocols

Protocol A: Coupling Indazole Boronic Acids with Amines/Anilines

Use this when the Boronic Acid is on the Indazole ring.

Reagents:

  • Indazole Boronic Acid (1.5 equiv) [Ensure N1-protection if possible]

  • Nucleophile (Aniline/Amine) (1.0 equiv)

  • Cu(OAc)₂ (1.0 equiv) [Stoichiometric recommended for first pass]

  • Pyridine (2.0 equiv)

  • 4Å Molecular Sieves (Activated, Powdered)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [Anhydrous]

Procedure:

  • Activation: Flame-dry a reaction vial containing a stir bar and 4Å molecular sieves. Allow to cool under argon.

  • Solubilization: Add the Nucleophile (1.0 eq), Indazole Boronic Acid (1.5 eq), and Cu(OAc)₂ (1.0 eq) to the vial.

  • Solvent Addition: Add anhydrous DCM (0.1 M concentration relative to nucleophile).

  • Base Addition: Add Pyridine (2.0 eq) dropwise.

    • Observation: The solution should turn a deep blue/green color, indicating active Cu-amine species.

  • Oxidation: Cap the vial with a septum. Insert a balloon filled with

    
     (or dry air) connected via a needle. Ensure an outlet needle is used briefly to purge the headspace, then remove the outlet to maintain positive pressure.
    
  • Reaction: Stir vigorously at Room Temperature (25°C) for 16–24 hours.

    • Note: If the indazole is sterically hindered (e.g., C7-substituted), mild heating to 40°C in DCE may be required.

  • Workup: Dilute with EtOAc, filter through a Celite pad (to remove Cu salts and sieves). Wash filtrate with

    
     (10% aq) to remove residual copper (turns aqueous layer blue), then brine. Dry over 
    
    
    
    , concentrate, and purify via flash chromatography.
Protocol B: The "Watson" Modification (For Boronic Esters/Unstable Acids)

Reference: J. Am. Chem. Soc. 2017, 139, 4769. If Protocol A fails due to protodeboronation, use this modification.

  • Setup: As above, but add Boric Acid (

    
    )  (20 mol%) to the reaction mixture.
    
  • Mechanism: Boric acid facilitates the oxidation of Cu(I) to Cu(II) and sequesters pinacol (if using esters) or other inhibitory byproducts, maintaining catalyst turnover.

Troubleshooting & Optimization Logic

Use this decision tree to diagnose low yields.

OptimizationTree Start Low Yield (<30%) CheckSM Recovered Nucleophile? Start->CheckSM CheckInd Indazole Status? CheckSM->CheckInd Yes (Reaction didn't start) NoSM Nucleophile Consumed (Side Reactions) CheckSM->NoSM No Decomp Protodeboronation Detected (Indazole lost B(OH)2) CheckInd->Decomp Indazole decomposed Intact Indazole Intact (No Reaction) CheckInd->Intact Sol1 Action: Add 4Å Sieves Switch to Stoichiometric Cu Decomp->Sol1 Sol2 Action: Switch Ligand (Try Bipyridine or Phenanthroline) Intact->Sol2 Sol3 Action: Lower Temp Add Radical Scavenger (TEMPO) NoSM->Sol3

Figure 2: Optimization workflow for diagnosing Chan-Lam failures.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Indazole converted to Phenol Oxidative hydroxylation of boronic acid.Reduce

pressure (use air instead of pure

). Add molecular sieves.[1]
Indazole converted to H-Indazole Protodeboronation (Hydrolysis).Strictly anhydrous conditions. Increase concentration (0.2 M). Use stoichiometric Cu(OAc)₂ to speed up reaction.[2]
Reaction stalls after 20% Catalyst poisoning or Cu(I) buildup.Add Boric Acid (20 mol%) . Ensure vigorous stirring (oxygen transfer is mass-transfer limited).
Green solution turns Red/Brick Formation of inactive

.
System is oxygen-starved. Increase

flow or balloon size.

Case Study: N-Arylation of Indazole (Inverse Mode)

Note: If your goal is to couple an Indazole (as the nucleophile) with a Phenyl Boronic Acid, the conditions are different.

  • Substrate: Indazole (NH free) + Aryl Boronic Acid.

  • Conditions: Cu(OAc)₂ (10 mol%), Base: pyridine (2 eq) , Solvent: DCM, Open Air.

  • Key Insight: Unlike C-coupling, N-arylation of indazoles is highly regioselective for N1 (vs N2) under copper catalysis due to the thermodynamic stability of the N1-product, though steric bulk on the boronic acid can shift this ratio.

References

  • Original Discovery: Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 1998, 39(19), 2941–2944. Link

  • Mechanistic Breakthrough (Boric Acid): Vantourout, J. C., et al. "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity." Journal of the American Chemical Society, 2017, 139(13), 4769–4779. Link

  • Comprehensive Review: Qiao, J. X., & Lam, P. Y. S.[3] "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, 2011, 2011(06), 829-856. Link

  • Indazole Specifics: Antilla, J. C., & Buchwald, S. L.[4] "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." Organic Letters, 2004, 6(20), 3617–3620. Link

Sources

Method

Application Note: Solvent Systems for 5-Isopropyl-1H-indazol-4-yl Boronic Acid Reactions

This Application Note is designed for researchers and drug development professionals targeting the synthesis of complex kinase inhibitors or bioactive scaffolds using 5-isopropyl-1H-indazol-4-yl boronic acid .[1] The str...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals targeting the synthesis of complex kinase inhibitors or bioactive scaffolds using 5-isopropyl-1H-indazol-4-yl boronic acid .[1]

The structural combination of an indazole core , a C4-boronic acid , and a bulky C5-isopropyl group creates a "perfect storm" of steric hindrance and electronic deactivation. This guide moves beyond generic Suzuki conditions to provide solvent systems specifically engineered to overcome the ortho-steric barrier and protodeboronation risks inherent to this scaffold.[1]

Executive Summary & Mechanistic Insight

The 5-isopropyl-1H-indazol-4-yl boronic acid scaffold presents two primary challenges in palladium-catalyzed cross-coupling (Suzuki-Miyaura):

  • Steric Hindrance (The Ortho Effect): The isopropyl group at C5 is ortho to the boronic acid at C4. This bulk significantly retards the rate of transmetalation (the transfer of the organic group from Boron to Palladium).

  • Protodeboronation: Because transmetalation is slow, the boronic acid species spends more time in the basic reaction medium. This increases the probability of hydrolytic C-B bond cleavage (protodeboronation), yielding the unreactive 5-isopropyl-1H-indazole byproduct.[1]

The Solution: The solvent system must be tuned to accelerate transmetalation while maintaining high solubility of the inorganic base. We utilize high-boiling ethers and alcohol-based systems to allow higher reaction temperatures, pushing the energy barrier of the hindered transmetalation step.

Solvent System Selection Matrix

The following table summarizes the three tiers of solvent systems recommended for this specific substrate.

System TierSolvent Mixture (v/v)BaseCatalyst RecommendationTempApplication Context
Tier 1: Standard 1,4-Dioxane : Water (4:1) Cs₂CO₃ (2.0 eq)Pd(dppf)Cl₂[1]·DCM90°CStandard couplings with reactive aryl bromides/iodides.[1]
Tier 2: High-Performance n-Butanol (Anhydrous) K₃PO₄ (3.0 eq)XPhos Pd G3 / SPhos Pd G3100-110°CRecommended. For sterically hindered partners or aryl chlorides.[1]
Tier 3: Green/Scale-Up 2-MeTHF : Water (5:1) K₂CO₃ (2.5 eq)Pd(dtbpf)Cl₂80°CProcess chemistry scale-up; easier phase separation.[1]

Detailed Protocols

Protocol A: The "High-Performance" System (n-Butanol)

Best for overcoming the 5-isopropyl steric clash.[1]

Rationale: n-Butanol allows for high temperatures (117°C boiling point) without the pressure vessels required for THF.[1] It dissolves the boronic acid well and, when used with anhydrous K₃PO₄, creates a "heterogeneous basic surface" that minimizes water-mediated protodeboronation.

Reagents:

  • 5-isopropyl-1H-indazol-4-yl boronic acid (1.2 equiv)[1]

  • Electrophile (Aryl Chloride/Bromide) (1.0 equiv)

  • Catalyst: XPhos Pd G3 (2-5 mol%) – Crucial for steric bulk.[1]

  • Base: Anhydrous K₃PO₄ (3.0 equiv) – Finely ground.[1]

  • Solvent: n-Butanol (0.2 M concentration relative to halide).[1]

Step-by-Step:

  • Charge: Add the aryl halide, boronic acid, K₃PO₄, and XPhos Pd G3 to a reaction vial equipped with a magnetic stir bar.

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Syringe in degassed n-Butanol.

  • Reaction: Heat the block to 100°C with vigorous stirring (1000 rpm). Note: Vigorous stirring is essential for the heterogeneous base.

  • Monitoring: Check LCMS at 2 hours. Look for the product mass. If the "de-boronated" indazole (M-B(OH)2 + H) is the major byproduct, lower the temperature to 80°C and double the catalyst loading.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine.[2] Dry over Na₂SO₄.[1][2]

Protocol B: The "Universal" System (Dioxane/Water)

Best for initial screening and highly soluble substrates.

Rationale: The water component ensures the inorganic base (Cs₂CO₃) is fully dissolved, maximizing the concentration of the active hydroxoboronate species.

Reagents:

  • Catalyst: Pd(dppf)Cl₂[3][4]·DCM (5 mol%).[1]

  • Base: Cs₂CO₃ (2.0 equiv).[1]

  • Solvent: 1,4-Dioxane and Water (4:1 ratio).[1] Degassed.

Step-by-Step:

  • Dissolution: Dissolve the boronic acid and electrophile in Dioxane.

  • Activation: Add the catalyst.

  • Base Addition: Add the Cs₂CO₃ as a pre-dissolved aqueous solution (or solid + water).

  • Reaction: Heat to 90°C .

  • Validation: If the reaction stalls at 50% conversion, add 10% volume of Ethanol . The added protic source can sometimes assist in the transmetalation cycle for indazoles.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the optimal solvent system based on your coupling partner (the Electrophile).

SolventSelection Start Start: 5-isopropyl-1H-indazol-4-yl boronic acid CheckHalide Identify Coupling Partner (Electrophile) Start->CheckHalide IsChloride Aryl Chloride (Low Reactivity) CheckHalide->IsChloride IsBromide Aryl Bromide/Iodide (High Reactivity) CheckHalide->IsBromide SystemA PROTOCOL A (n-Butanol) Catalyst: XPhos Pd G3 Temp: 110°C IsChloride->SystemA Requires High Energy CheckSterics Is the Partner Sterically Hindered? (Ortho-substituents) IsBromide->CheckSterics SystemB PROTOCOL B (Dioxane/Water) Catalyst: Pd(dppf)Cl2 Temp: 90°C CheckSterics->SystemB No (Open position) SystemC PROTOCOL C (Toluene/Water) Catalyst: SPhos Pd G3 Temp: 100°C CheckSterics->SystemC Yes (Ortho-blocked) CheckProtodeboronation High Protodeboronation? SystemB->CheckProtodeboronation CheckProtodeboronation->SystemA Yes (Switch System)

Figure 1: Decision tree for solvent system selection based on electrophile reactivity and steric profile.

Critical Troubleshooting: The "N-H" Factor

The 1H-indazole nitrogen is acidic (pKa ~14).[1] In basic Suzuki conditions, it will deprotonate.

  • Issue: The resulting indazolyl anion can coordinate to Palladium, poisoning the catalyst.

  • Fix: If yields are low, protect the N1 position with a THP (Tetrahydropyranyl) or Boc group before the boronic acid coupling.

  • Alternative Fix: Use 2.5 equiv of base to ensure full deprotonation of the indazole N-H and neutralization of the halide leaving group, preventing pH fluctuations that destabilize the boronate.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids.[1] Journal of the American Chemical Society, 132(40), 14073–14075.

  • BenchChem Technical Review. (2025). Solvent Effects in Suzuki-Miyaura Couplings of Heteroaromatic Boronic Acids.

Sources

Application

Application Note: Robust Synthesis of Biaryl Indazoles from 4-Boronic Acid Precursors

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the robust synthesis of 4-biaryl indazoles, a privileged scaffold in kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the robust synthesis of 4-biaryl indazoles, a privileged scaffold in kinase inhibitor discovery (e.g., targeting FGFR, VEGFR, or specific serine/threonine kinases).

Abstract

The 4-arylindazole scaffold is a critical pharmacophore in modern drug discovery, particularly within ATP-competitive kinase inhibitors. However, functionalization at the C4 position is synthetically challenging due to the electronic bias of the fused pyrazole ring and the potential for protodeboronation during cross-coupling. This guide details a validated workflow for the synthesis of 4-biaryl indazoles via Suzuki-Miyaura coupling. It prioritizes the use of N1-protected indazole-4-boronic pinacol esters to maximize yield, solubility, and catalytic turnover.

Strategic Considerations

The Challenge of the C4 Position

Unlike the C3 or C5 positions, the C4 position of the indazole ring sits in the "bay region," peri- to the C3 proton. While less sterically hindered than the C7 position, C4-boronic acids are prone to:

  • Protodeboronation: Accelerated by high temperatures and aqueous bases required for Suzuki coupling.

  • Catalyst Poisoning: The free N-H of the indazole can coordinate to Pd(II) species, arresting the catalytic cycle.

  • Regioselectivity (N1 vs. N2): Alkylation or protection must be controlled to favor the thermodynamically stable N1 isomer to ensure consistent coupling kinetics.

Precursor Selection: Boronic Acid vs. Pinacol Ester[1]
  • Boronic Acids: Often suffer from variable stoichiometry (anhydride trimerization) and lower solubility in organic solvents.

  • Pinacol Esters (BPin): Recommended. They exhibit superior thermal stability, are easier to purify via silica chromatography, and are compatible with anhydrous coupling conditions if hydrolytic instability is observed.

Protecting Group Strategy

To ensure a robust process, the indazole N-H should be masked.

  • THP (Tetrahydropyranyl): Excellent for medicinal chemistry. Lipophilic, easy to install, and removed with mild acid (HCl/MeOH or pTsOH).

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Ideal for scale-up. Stable to strong bases, removed with TBAF or acid.

  • Boc (tert-Butyloxycarbonyl): Not recommended for Suzuki couplings at >80°C, as thermal deprotection can occur, leading to side reactions.

Experimental Protocols

Protocol A: Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

This protocol converts commercially available 4-bromoindazole into the stable N1-THP protected boronate ester.

Reagents:

  • 4-Bromo-1H-indazole (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

  • p-Toluenesulfonic acid monohydrate (pTsOH) (0.1 equiv)

  • Bis(pinacolato)diboron (B2Pin2) (1.2 equiv)

  • Pd(dppf)Cl2[1][2]·CH2Cl2 (0.05 equiv)

  • Potassium Acetate (KOAc) (3.0 equiv)

  • Solvents: Dichloromethane (DCM), 1,4-Dioxane (Anhydrous)

Step 1: N1-Protection (Regioselective)

  • Dissolve 4-bromoindazole in DCM (0.5 M).

  • Add DHP and pTsOH at room temperature (RT).

  • Stir at RT for 4–12 hours. Monitor by TLC/LCMS.

    • Note: The N1-THP isomer is the major product (>90%). The N2-isomer is minor and can be separated or carried forward as it equilibrates/reacts similarly in the next step.

  • Quench with sat. NaHCO3, extract with DCM, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Step 2: Miyaura Borylation

  • Suspend the N1-THP-4-bromoindazole, B2Pin2, and KOAc in anhydrous 1,4-dioxane (0.3 M).

  • Degas the mixture by sparging with Argon for 15 minutes.

  • Add Pd(dppf)Cl2[1][2]·CH2Cl2.[3]

  • Heat to 90°C for 4–16 hours.

  • Workup: Cool to RT, filter through Celite (eluting with EtOAc). Concentrate.

  • Purification: Recrystallization from Et2O/Hexane is preferred over silica gel to prevent boronate hydrolysis.

Protocol B: Suzuki-Miyaura Cross-Coupling (C4-Arylation)

Reagents:

  • Indazole-4-BPin (from Protocol A) (1.1 equiv)

  • Aryl/Heteroaryl Halide (Ar-X) (1.0 equiv)

  • Catalyst: Pd(dtbpf)Cl2 (0.03 equiv) or Pd(PPh3)4 (0.05 equiv)

    • Expert Insight: Pd(dtbpf)Cl2 is superior for sterically hindered or electron-deficient heteroaryl halides due to the wide bite angle of the dtbpf ligand.

  • Base: K2CO3 (2.0 M aq) or Cs2CO3 (solid, 3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) or DMF (anhydrous)

Procedure:

  • Charge reaction vessel with Ar-X, Indazole-4-BPin, and catalyst.

  • Add solvent and base.[1][4]

  • Degassing is critical: Sparge with Argon for 10 mins. Oxygen promotes homocoupling and protodeboronation.

  • Heat to 85–100°C.

    • Checkpoint: If Ar-X is thermally sensitive, use Pd(dtbpf)Cl2 at 60°C.

  • Monitor conversion by LCMS.

  • Deprotection (One-Pot Optional): If THP removal is desired immediately, add 4M HCl in Dioxane directly to the crude mixture after cooling and stir at RT for 2 h.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Protodeboronation Reaction temp too high; Base too strong.Switch to anhydrous conditions: DMF/Cs2CO3. Lower temp to 80°C. Use Pd-118 (dtbpf) for faster turnover.
Homocoupling (R-R) Oxygen presence; Excess BPin.Rigorous degassing (freeze-pump-thaw). Reduce BPin to 1.05 equiv.
Stalled Conversion Catalyst poisoning by N-heterocycles.Ensure N1-protection is intact. Switch to Buchwald G3 precatalysts (e.g., XPhos Pd G3).
Regioisomer Mix N1 vs N2 migration during coupling.Use THP or SEM groups which are stable to migration. Avoid Boc.

Visualized Workflow

The following diagram illustrates the critical decision points and flow for synthesizing C4-functionalized indazoles.

IndazoleSynthesis cluster_opt Optimization Loop Start 4-Bromo-1H-indazole Protection N1-Protection (DHP, pTsOH) Start->Protection Protected N1-THP-4-Bromoindazole Protection->Protected >90% N1-isomer Borylation Miyaura Borylation (B2Pin2, Pd(dppf)Cl2) Protected->Borylation Boronate N1-THP-4-BPin-Indazole Borylation->Boronate Stable Precursor Coupling Suzuki Coupling (Ar-X, Pd cat., Base) Boronate->Coupling Product_Prot 4-Biaryl-N1-THP-Indazole Coupling->Product_Prot Deprotection Deprotection (HCl/MeOH) Product_Prot->Deprotection Final 4-Biaryl-1H-Indazole (Target) Deprotection->Final

Caption: Step-wise synthesis of 4-biaryl indazoles via N1-protected boronate intermediates.

References

  • Louvel, J. et al. "Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society, 2013.[5] Link

  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link

  • Knochel, P. et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, 2008.
  • Vertex Pharmaceuticals. "Indazole Inhibitors of Influenza Virus Replication." World Intellectual Property Organization, WO2010148197, 2010. (Case study for 4-substituted indazole scale-up).
  • Sigma-Aldrich. "Indazole-4-boronic acid pinacol ester Product Specification." Link

Sources

Method

Application Note: Process Development &amp; Scale-Up for (5-Isopropyl-1H-indazol-4-yl)boronic Acid Couplings

Executive Summary (5-Isopropyl-1H-indazol-4-yl)boronic acid (CAS: 1551416-99-9) is a high-value, structurally complex intermediate often employed in the synthesis of next-generation kinase inhibitors (e.g., ALK, TRK, ROS...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(5-Isopropyl-1H-indazol-4-yl)boronic acid (CAS: 1551416-99-9) is a high-value, structurally complex intermediate often employed in the synthesis of next-generation kinase inhibitors (e.g., ALK, TRK, ROS1 targets).[1] Its utility is defined by the C4-boron handle , which allows for modular scaffold assembly.[1]

However, this molecule presents two significant process challenges:

  • Steric Congestion: The C4-position is flanked by the C5-isopropyl group and the pyrazole ring, creating a "steric wall" that impedes transmetallation.

  • Protodeboronation Instability: Like many heterocyclic boronic acids with ortho-substituents and basic nitrogens, it is highly prone to hydrolytic C-B bond cleavage (protodeboronation), especially in aqueous basic media at elevated temperatures.

This guide outlines a robust, scalable protocol designed to maximize conversion while suppressing protodeboronation, ensuring high purity (>98% HPLC) and reproducible yields on multigram to kilogram scales.

Chemical Context & Mechanistic Strategy

The Stability-Reactivity Paradox

In Suzuki-Miyaura couplings, the base plays a dual role: it activates the boronic acid (forming the boronate species) but also catalyzes protodeboronation. For (5-isopropyl-1H-indazol-4-yl)boronic acid, the ortho-isopropyl group forces the boronic acid moiety out of planarity, increasing the activation energy for transmetallation.[1] Simultaneously, the electron-rich indazole ring accelerates protonolysis of the C-B bond.

The Solution: Use a "High-Activity, Low-Water" strategy.

  • High-Activity Catalyst: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to accelerate the difficult transmetallation step.[1]

  • Buffered Base System: Utilize Potassium Phosphate (

    
    ) instead of Carbonates. Phosphate provides sufficient basicity for activation but is less aggressive regarding deboronation kinetics in this specific scaffold.
    
Protection Strategy

While the free N-H indazole can be coupled, scale-up is safer with N-protection (e.g., THP, SEM, or Boc) to improve solubility and prevent catalyst poisoning by the azole nitrogen.[1] This protocol assumes the use of 1-(Tetrahydro-2H-pyran-2-yl)-5-isopropyl-1H-indazol-4-yl boronic acid (THP-protected) or the free base with optimized equivalents.[1] Note: The protocol below is optimized for the free base to minimize steps, utilizing specific solvent ratios to maintain solubility.

Pre-Reaction Quality Control (Self-Validating Step)

Before committing to a large batch, perform this stress test.

Protocol: The "Boron Integrity" Test

  • Dissolve 50 mg of the boronic acid in 0.5 mL

    
    -DMSO.
    
  • Add 0.1 mL

    
     and 1 eq. of 
    
    
    
    .
  • Heat to 60°C for 1 hour.

  • Analyze via H-NMR: Look for the diagnostic signal of the deboronated byproduct (5-isopropyl-1H-indazole).

    • Pass: <5% deboronation.

    • Fail: >10% deboronation. Action: Switch to anhydrous conditions (using Pinacol ester) or lower reaction temperature.

Scalable Coupling Protocol (100g Basis)

Reagents & Stoichiometry
ComponentRoleEquiv.Mass/VolSpecification
Aryl Halide Partner Electrophile1.0MW dependentPurity >98%
Indazole Boronic Acid Nucleophile1.25~125g (adjusted for MW)Store at 4°C
Pd(dppf)Cl2[1]·DCM Catalyst0.03 (3 mol%)~2.5gPrimary choice*
XPhos Pd G2 Catalyst (Alt)0.01 (1 mol%)--For highly hindered partners
K3PO4 (Tribasic) Base3.03.0 equivFinely ground
1,4-Dioxane Solvent--10 Vol (1.0 L)Sparged with N2
Water Co-Solvent--2 Vol (200 mL)Degassed

*Note: While XPhos is superior for sterics, Pd(dppf)Cl2 is often sufficient and more cost-effective for initial scale-up if the partner is not extremely hindered.[1] If conversion stalls, switch to XPhos Pd G2.[1]

Step-by-Step Procedure

Step 1: Inertion & Charging [1]

  • Equip a 3L jacketed reactor with an overhead stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

  • Critical: Perform three vacuum/nitrogen purge cycles to remove atmospheric oxygen (Oxygen promotes homocoupling and catalyst deactivation).

  • Charge the Aryl Halide (1.0 eq), Indazole Boronic Acid (1.25 eq), and Base (

    
    , 3.0 eq) as solids.
    

Step 2: Solvent Addition & Degassing

  • Add 1,4-Dioxane (10 V) and Water (2 V).

  • Start agitation (200 RPM).

  • Subsurface sparge the slurry with nitrogen for 30 minutes. Do not skip this step.

  • Add the Catalyst (Pd source) quickly under a positive stream of nitrogen.

  • Sparge for an additional 10 minutes.

Step 3: Reaction (The "Fast Heat" Ramp)

  • Heat the reactor jacket to reach an internal temperature of 85°C .

    • Insight: Ramp quickly (within 30 mins). Slow heating spends too much time in the "warm zone" where deboronation competes with activation but coupling is slow.

  • Maintain 85°C for 4–6 hours.

  • IPC (In-Process Control): Sample at 2 hours.

    • Target: <2% remaining Aryl Halide.

    • If Boronic Acid is consumed but Halide remains: Add 0.1 eq additional Boronic Acid.

Step 4: Workup & Scavenging

  • Cool reaction to 25°C.

  • Dilute with Ethyl Acetate (10 V) and Water (10 V).

  • Filter the mixture through a pad of Celite to remove insoluble palladium black and phosphate salts.

  • Separate phases. Wash the organic layer with Brine (5 V).

  • Scavenging: Treat the organic layer with SiliaMetS® Thiol (or equivalent Pd scavenger) at 50°C for 1 hour to reduce residual Pd to <20 ppm.

  • Filter and concentrate to dryness.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Yield + 5-Isopropylindazole detected Protodeboronation1. Reduce water ratio (use 10:1 Dioxane/H2O).2. Switch base to

or

(anhydrous).3. Lower Temp to 70°C and extend time.
Stalled Reaction (Halide remains) Catalyst Deactivation1. Increase catalyst loading to 5 mol%.2. Switch to XPhos Pd G2 (better stability).3. Re-sparge solvents (O2 contamination).
Homocoupling of Halide Oxidation1. Rigorous exclusion of Oxygen.2. Ensure solvent is degassed before catalyst addition.
Product trapped in aqueous phase pH effectsIndazoles are amphoteric. Adjust aqueous workup pH to ~7-8 to ensure the indazole is neutral and extracts into organics.

Visualizing the Workflow

Diagram 1: Reaction Pathway & Competing Risks

This diagram illustrates the kinetic competition between the desired coupling and the parasitic deboronation, highlighting where the protocol intervenes.

ReactionPathway Start (5-Isopropyl-1H-indazol-4-yl) Boronic Acid Base Base Activation (K3PO4) Start->Base pH > 8 Boronate Boronate Species (Active Nucleophile) Base->Boronate Coupling Pd-Catalyzed Coupling (Fast w/ XPhos/dppf) Boronate->Coupling + Aryl Halide + Catalyst Deboronation Protodeboronation (Hydrolysis) Boronate->Deboronation H2O / Heat (Steric Delay) Product Desired Biaryl Product Coupling->Product Byproduct 5-Isopropylindazole (Dead End) Deboronation->Byproduct

Caption: Kinetic competition: The protocol maximizes the green path (Coupling) via high-activity catalysts while suppressing the red path (Deboronation) via buffered bases.

Diagram 2: Scale-Up Decision Tree

A logic gate for selecting the correct conditions based on the coupling partner.

ScaleUpLogic Input Analyze Coupling Partner (Aryl Halide) StericCheck Is Partner Sterically Hindered? (Ortho-subs) Input->StericCheck Standard Standard Protocol Pd(dppf)Cl2 Dioxane/H2O 85°C StericCheck->Standard No Difficult High-Performance Protocol XPhos Pd G2 THF/Water (Low water) Reflux StericCheck->Difficult Yes CheckStability Is Boronic Acid Deboronating >5%? Standard->CheckStability IPC Check CheckStability->Standard No (Stable) Anhydrous Anhydrous Protocol Pd(PPh3)4 or XPhos Toluene (No Water) Cs2CO3 CheckStability->Anhydrous Yes (Unstable)

Caption: Decision logic for selecting catalyst and solvent systems based on steric demands and stability data.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids.[1] Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. Link

  • Miyaura, N. (2002). Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides. Topics in Current Chemistry, 219, 11–59. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals.[1] Chemical Reviews, 116(5), 3236–3455. Link

Sources

Technical Notes & Optimization

Troubleshooting

preventing protodeboronation of (5-Isopropyl-1H-indazol-4-yl)boronic acid

Technical Support Case: #IND-4B-PDB-001 Subject: Prevention of Protodeboronation in (5-Isopropyl-1H-indazol-4-yl)boronic acid Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Divisio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case: #IND-4B-PDB-001 Subject: Prevention of Protodeboronation in (5-Isopropyl-1H-indazol-4-yl)boronic acid Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Welcome to the Technical Support Center

You are likely accessing this guide because you are observing low yields, dehalogenation of coupling partners, or the formation of 5-isopropyl-1H-indazole (the protodeboronated byproduct) during Suzuki-Miyaura cross-couplings.

This is a known issue. The 4-position of the indazole ring, combined with the steric bulk of the 5-isopropyl group, creates a "perfect storm" for protodeboronation (PDB) . This guide provides the mechanistic root cause and three validated workflows to resolve it.

Part 1: Diagnostic & Mechanism (The "Why")

To solve the problem, we must understand the failure mode. This substrate is not merely "unstable"; it is kinetically primed for decomposition due to two compounding factors:[1]

  • Electronic Activation: The C4 position of the indazole is electron-rich. Under basic conditions (standard Suzuki), the formation of the boronate "ate" complex (tetrahedral boron) increases electron density at the ipso-carbon.

  • Steric Acceleration (The Critical Factor): The 5-isopropyl group exerts significant steric pressure on the boronic acid moiety. To relieve this strain, the

    
     bond twists out of planarity with the aromatic system. This loss of conjugation weakens the C-B bond and accelerates cleavage to relieve the steric clash.
    

The PDB Pathway vs. Product Pathway

The following diagram illustrates the competition between your desired reaction and the decomposition pathway.

PDB_Mechanism Start (5-iPr-Indazol-4-yl)B(OH)2 AteComplex Boronate 'Ate' Complex (Tetrahedral Intermediate) Start->AteComplex + Base Base Base (OH- or RO-) Product Coupled Product (Biaryl) AteComplex->Product Pathway A (Desired) Requires Fast Catalyst Decomp 5-iPr-Indazole (Protodeboronation) AteComplex->Decomp Pathway B (Undesired) Accelerated by Sterics/H2O Transmetalation Transmetalation (Pd-Ar-X) Protonation Ipso-Protonation (H2O/ROH)

Figure 1: The kinetic competition. The steric bulk of the isopropyl group lowers the activation energy for Pathway B (Decomposition) by destabilizing the ground state of the 'Ate' complex.

Part 2: Solution Protocols

Method A: The "Slow-Release" Strategy (MIDA Boronates)

Best for: Scale-up and storage stability.

The free boronic acid is too labile for long-term storage or slow reactions. Converting it to a MIDA (N-methyliminodiacetic acid) boronate masks the boron's Lewis acidity, shutting down the PDB pathway until the reagent is slowly hydrolyzed in situ during the coupling.

Protocol: Synthesis of (5-iPr-indazol-4-yl) MIDA Boronate

  • Reagents:

    • (5-Isopropyl-1H-indazol-4-yl)boronic acid (1.0 equiv)

    • N-Methyliminodiacetic acid (1.2 equiv)

    • Solvent: Toluene/DMSO (10:1)

  • Procedure:

    • Combine reagents in a round-bottom flask equipped with a Dean-Stark trap.

    • Reflux for 12–16 hours with azeotropic removal of water.

    • Concentrate solvent.

    • Purification: Precipitate with diethyl ether or recrystallize from Acetone/Et2O. Do not use silica gel chromatography unless necessary (can induce hydrolysis).

  • Usage in Coupling:

    • Use anhydrous K3PO4 as the base. The slow hydrolysis of the MIDA ester releases the active boronic acid at a rate that matches the catalytic cycle, keeping the concentration of the unstable "ate" complex low.

Method B: Reaction Optimization (Anhydrous Coupling)

Best for: Rapid screening without synthesizing new intermediates.

If you must use the boronic acid or Pinacol ester, you must eliminate the proton source (water/alcohols) and use a highly active catalyst.

Recommended Conditions:

VariableRecommendationRationale
Solvent 1,4-Dioxane (Anhydrous) Protic solvents (MeOH, EtOH, H2O) act as the proton source for PDB. Strictly exclude them.
Base CsF (2-3 equiv) or K3PO4 (anhydrous) Carbonates (Na2CO3) often require water for solubility. CsF allows "anhydrous" activation via the fluoride pathway.
Catalyst Pd(OAc)2 + XPhos or XPhos Pd G3/G4 You need a catalyst with a fast oxidative addition/transmetalation rate to outcompete the decomposition. XPhos is excellent for sterically hindered substrates.
Temp 60°C - 80°C High temperatures (>100°C) drastically increase PDB rates. Keep it as low as possible.

Workflow Logic:

Optimization_Tree Start Start: Coupling Fails Check1 Is water present? Start->Check1 Action1 Switch to Anhydrous Dioxane Use CsF or Anhydrous K3PO4 Check1->Action1 Yes Check2 Still decomposing? Action1->Check2 Action2 Switch Catalyst to XPhos Pd G3 (Faster Transmetalation) Check2->Action2 Yes Check3 Still failing? Action2->Check3 Action3 Switch Reagent to MIDA Boronate (Method A) Check3->Action3 Yes

Figure 2: Troubleshooting decision tree for optimizing the coupling reaction.

Part 3: Frequently Asked Questions (FAQ)

Q1: Why does the 5-isopropyl group matter so much? I've used 4-indazolyl boronic acid before without issues. A: The 5-isopropyl group introduces A(1,3) strain . In a standard 4-indazolyl system, the boronic acid can lie relatively planar with the aromatic ring, allowing electronic conjugation (resonance stabilization). The bulky isopropyl group forces the


 group to twist perpendicular to the ring. This breaks conjugation and raises the ground-state energy, making the C-B bond significantly more fragile and prone to cleavage.

Q2: Can I use the Pinacol ester (BPin) instead? A: BPin esters are generally more stable than free acids, but for this specific substrate, they are still prone to PDB under aqueous basic conditions. If you use BPin, strictly follow Method B (Anhydrous CsF conditions). Do not use standard aqueous carbonate conditions.

Q3: I see a "dehalogenated" byproduct from my aryl halide partner. Why? A: This is a secondary symptom of PDB. When the boronic acid decomposes (protodeboronates), the active Palladium species undergoes oxidative addition to the aryl halide but has no boronic acid to transmetalate with. Eventually, the Pd-Ar species abstracts a hydride (often from the solvent or ligand) and reductively eliminates to form Ar-H. It confirms your boronic acid is dying faster than it can react.

References

  • Mechanism of Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters. J. Am. Chem. Soc. 2017 , 139, 13156–13165.

  • MIDA Boronates Strategy: Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc. 2009 , 131, 6961–6963.

  • Anhydrous Fluoride Conditions: Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. J. Am. Chem. Soc. 2010 , 132, 14073–14075.

  • Instability of Heterocyclic Boronates: Tyrra, W. Heterocyclic Boronic Acids - A Review on Synthesis and Properties. Heterocycles 2004 , 63, 2673.

Sources

Optimization

low yield in Suzuki coupling of 4-borono-5-isopropylindazole

Technical Support Center: Advanced Coupling Optimization Subject: Troubleshooting Low Yield in Suzuki-Miyaura Coupling of 4-Borono-5-Isopropylindazole Ticket ID: IND-45-ISO-YZ Status: Open Responder: Senior Application S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Coupling Optimization Subject: Troubleshooting Low Yield in Suzuki-Miyaura Coupling of 4-Borono-5-Isopropylindazole Ticket ID: IND-45-ISO-YZ Status: Open Responder: Senior Application Scientist, Catalysis Group

Executive Summary

The coupling of 4-borono-5-isopropylindazole represents a "Class IV" difficult coupling due to the convergence of three hostile factors:

  • Peri-Strain: The 4-position is sterically crowded by the adjacent N-H/N-R bond of the pyrazole ring.

  • Ortho-Blockade: The 5-isopropyl group creates massive steric bulk immediately adjacent to the reacting center, dramatically slowing the rate-determining step (transmetallation).

  • Heterocyclic Instability: Indazole boronic acids are prone to rapid protodeboronation , a side reaction that often outcompetes the productive coupling when transmetallation is slow.

This guide provides a diagnostic workflow, a mechanistic root-cause analysis, and two validated protocols to overcome these specific structural challenges.

Part 1: Diagnostic Workflow

Before altering conditions, identify your specific failure mode using the logic tree below.

DiagnosticTree Start START: Analyze Reaction Mixture (LCMS/NMR) SM_Status Is Starting Material (Halide) Consumed? Start->SM_Status Boron_Status Is Boronic Acid Consumed? SM_Status->Boron_Status No (SM Remains) Product_Check Is Product Detected? SM_Status->Product_Check Yes (SM Gone) OxAdd_Fail FAILURE: Oxidative Addition Stalled (Catalyst inactive or poisoned) Boron_Status->OxAdd_Fail No (Boron Remains) Proto_Fail FAILURE: Protodeboronation (Boron hydrolyzed before coupling) Boron_Status->Proto_Fail Yes (Boron Gone, converted to 5-iPr-Indazole) Trans_Fail FAILURE: Transmetallation Stalled (Steric clash prevents coupling) Product_Check->Trans_Fail Yield < 20% (Homo-coupling or reduction observed) Success SUCCESS: Yield Optimized Product_Check->Success Yield > 80%

Figure 1: Diagnostic logic tree for identifying the rate-limiting step in hindered Suzuki couplings.

Part 2: Root Cause Analysis (The "Why")

The "Race Condition" Mechanism

In Suzuki coupling, the reaction is a race between the productive Transmetallation cycle and the destructive Protodeboronation pathway.

  • Normal Substrate: Transmetallation is fast (

    
    ). Yield is high.[1]
    
  • Your Substrate (5-iPr-Indazole): The isopropyl group acts as a gatekeeper, physically blocking the Palladium complex from approaching the Boron center. This drops

    
     near zero. Meanwhile, the basic conditions required for Suzuki coupling accelerate the hydrolysis of the C-B bond (
    
    
    
    increases).
  • Result: The boronic acid is destroyed before it can couple.

Catalyst Poisoning (The N-H Effect)

If your indazole is unprotected (N-H free), the nitrogen lone pair can coordinate to the Palladium center (


 bond formation). This displaces the phosphine ligands required for the catalytic cycle, effectively "poisoning" the catalyst and shutting down oxidative addition.

Part 3: Validated Protocols

Protocol A: The "Buchwald" Standard (Recommended)

Best for: High-value intermediates where speed is critical.

This protocol utilizes XPhos , a ligand specifically engineered to facilitate coupling of sterically hindered aryl chlorides/bromides and ortho-substituted boronic acids.

ComponentReagentRole
Catalyst XPhos Pd G2 (2–5 mol%)Pre-formed precatalyst ensures active

species is generated immediately, avoiding induction periods where boron decomposes.
Ligand XPhos (add'l 1–2 mol% optional)Extremely bulky biaryl ligand that creates a "pocket" to force transmetallation despite the isopropyl steric clash.
Base

(3.0 equiv)
Anhydrous phosphate is milder than carbonates and less likely to promote rapid protodeboronation.
Solvent THF/Water (10:1) or Dioxane (dry) Minimizing water content slows down the protodeboronation side reaction.
Temp 60°C – 80°C Sufficient energy to overcome the steric barrier without thermally decomposing the catalyst.

Step-by-Step:

  • Charge reaction vial with Aryl Halide (1.0 eq), 4-borono-5-isopropylindazole (1.5 eq), XPhos Pd G2 (0.02 eq), and

    
     (3.0 eq).
    
  • Evacuate and backfill with Argon (

    
    ).
    
  • Add degassed THF and degassed Water (ratio 10:1). Concentration should be 0.1 M – 0.2 M.

  • Seal and heat to 60°C. Monitor by LCMS at 1 hour.

    • Note: If SM remains but Boron is gone, add another 0.5 eq of Boron.

Protocol B: The "Slow Release" Strategy (Alternative)

Best for: Substrates where Protodeboronation is instantaneous under standard conditions.

If Protocol A fails due to rapid deboronation (formation of 5-isopropylindazole), use a MIDA Boronate or Trifluoroborate salt. These reagents release the active boronic acid slowly, keeping its concentration low relative to the catalyst, which favors coupling over decomposition.

ComponentReagentRole
Boron Source Potassium Trifluoroborate saltStable precursor that hydrolyzes slowly to the active acid.
Catalyst

or XPhos Pd G2
Robust catalysts.
Base

(3.0 equiv)
Cesium promotes the hydrolysis of the trifluoroborate.
Solvent Toluene/Water (3:1) Biphasic system helps regulate the release rate.

Part 4: Troubleshooting FAQs

Q1: Should I protect the Indazole Nitrogen? A: YES. This is non-negotiable for low-yield cases.

  • Why: The free N-H is acidic (

    
    ) and will be deprotonated by the Suzuki base. The resulting Indazolyl anion is a good ligand for Pd, shutting down the cycle.
    
  • Recommendation: Protect with THP (Tetrahydropyranyl), SEM (Trimethylsilylethoxymethyl), or Boc . THP is often preferred as it adds steric bulk far from the reaction center but prevents coordination.

Q2: My reaction turns black immediately (Palladium Black). What does this mean? A: This indicates catalyst decomposition ("death").

  • Cause: The oxidative addition step is failing, or the ligands are dissociating.

  • Fix: Switch to XPhos Pd G2 or SPhos Pd G2 . These precatalysts are stable.[1][2] Ensure your solvent is thoroughly degassed (sparged with Argon for 15 mins) as Oxygen accelerates ligand oxidation.

Q3: I see "Homocoupling" of my aryl halide. Why? A: Homocoupling occurs when the Boronic acid is inactive or absent (decomposed). The catalyst sits idle with the Oxidative Addition complex and eventually reacts with itself.

  • Fix: This confirms your Boronic acid is dying via protodeboronation. Switch to Protocol A (Anhydrous/Low Water) or Protocol B (Trifluoroborate).

Q4: Can I use microwave heating? A: Use with caution.

  • While microwaves accelerate the reaction, they also accelerate protodeboronation exponentially. For this specific hindered substrate, conventional heating at a lower temperature (60°C) for a longer time is often safer than blasting it at 120°C in a microwave.

References

  • Buchwald, S. L., et al. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Link

    • Relevance: Establishes XPhos/SPhos precatalysts as the solution for unstable/hindered boronic acids.
  • Lloyd-Jones, G. C., et al. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. Link

    • Relevance: Defines the mechanism of protodeboronation vs.
  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaryl Boronic Acids: Mechanism, Scope, and Inhibition. Chemical Science. Link

    • Relevance: Explains why indazoles (basic heterocycles) are specifically prone to this failure mode.
  • Burke, M. D., et al. (2007). Slow Release of Unstable Boronic Acids from MIDA Boronates. Journal of the American Chemical Society. Link

    • Relevance: Provides the "Slow Release" methodology for when standard coupling fails.

Sources

Troubleshooting

Technical Support Center: Purification of (5-Isopropyl-1H-indazol-4-yl)boronic Acid

Executive Summary & Diagnostic Assessment User Issue: You are observing variable melting points, inconsistent stoichiometry in cross-couplings, or complex NMR spectra (broad signals or multiple sets of peaks) for (5-Isop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Assessment

User Issue: You are observing variable melting points, inconsistent stoichiometry in cross-couplings, or complex NMR spectra (broad signals or multiple sets of peaks) for (5-Isopropyl-1H-indazol-4-yl)boronic acid. Root Cause: These issues typically stem from the dehydration-hydration equilibrium between the monomeric boronic acid and its cyclic trimeric anhydride (boroxine).

For the specific substrate (5-Isopropyl-1H-indazol-4-yl)boronic acid , the boroxine form is thermodynamically favored under anhydrous desiccation or thermal drying. While often chemically equivalent in Suzuki-Miyaura couplings, accurate stoichiometry requires converting the boroxine back to the monomeric acid.

Diagnostic Checklist: Do you have the Boroxine?
Diagnostic MethodObservation Indicating Boroxine Contamination

H NMR (DMSO-d

)
Missing or broad B(OH)

protons (typically

8.0–9.0 ppm). Aromatic peaks may be slightly shifted or split compared to the monomer.

B NMR
A shift upfield (typically

20–22 ppm for boroxines) vs. the monomer (

28–30 ppm).
Melting Point Boroxines generally exhibit a significantly higher melting point than their corresponding acids.
Solubility The sample dissolves slower in neutral water but rapidly in organic solvents compared to the free acid.

Technical Solution: Purification & Hydrolysis Protocols

Protocol A: Controlled Hydrolysis (The "Cold-Crash" Method)

Best for: Converting isolated boroxine solid back to high-purity monomeric acid.

Mechanism: This protocol leverages the reversibility of dehydration.[1] By introducing water in a controlled organic phase and avoiding thermal drying, we shift the equilibrium to the monomeric species [1].

Reagents:

  • Crude Material (Boroxine/Acid mixture)[1][2][3][4][5][6][7]

  • Tetrahydrofuran (THF) or Acetone (HPLC Grade)

  • Deionized Water

  • Hexanes (Antisolvent)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 g of the crude material in the minimum amount of THF (

    
     5–8 mL) at room temperature (20–25°C). Note: Do not heat above 40°C to avoid protodeboronation of the indazole ring.
    
  • Hydrolysis Trigger: Add deionized water dropwise (approx. 10% v/v relative to THF) with vigorous stirring. You may observe a slight exotherm or cloudiness.

  • Equilibration: Stir for 30 minutes at room temperature to ensure full hydrolysis of the anhydride ring.

  • Precipitation: Slowly add Hexanes (approx. 3–4 volumes relative to THF) while stirring. The monomeric boronic acid is more polar and should precipitate as a white/off-white solid.

  • Filtration: Filter the solid using a sintered glass funnel.

  • Critical Drying Step: Air dry the solid under suction for 1–2 hours. DO NOT use a vacuum oven with heat (

    
    40°C) or desiccate over P
    
    
    
    O
    
    
    , as this will dehydrate the product back to the boroxine [2].
Protocol B: biphasic Scavenging (For Impure Crude)

Best for: Removing non-polar organic impurities alongside hydrolysis.

  • Dissolve the crude mixture in Ethyl Acetate .

  • Wash with 5% NaHCO

    
      (aqueous). The boronic acid may partially ionize and partition into the aqueous phase as the boronate, while non-polar impurities remain in the organic layer.
    
    • Caution: Indazole NH is acidic; high pH can deprotonate the indazole, complicating extraction. Keep pH < 10.

  • If the product remains in the organic layer (likely for neutral boronic acids), wash the organic layer with water 3x.[2] The water promotes hydrolysis.

  • Dry the organic layer with Na

    
    SO
    
    
    
    (anhydrous), filter, and concentrate on a rotary evaporator at low temperature (<35°C) . Stop before complete dryness and add Hexanes to precipitate the solid.

Visualizing the Equilibrium

The following diagram illustrates the dynamic relationship between the boronic acid and boroxine, highlighting the critical control points (Water & Heat) that dictate the form you isolate.[8]

Boroxine_Equilibrium Acid (5-Isopropyl-1H-indazol-4-yl) boronic acid (Monomer) Boroxine Trimeric Boroxine (Anhydride) Acid->Boroxine Dehydration (Heat / Vacuum / Desiccant) Suzuki Suzuki-Miyaura Coupling Acid->Suzuki Direct Reactivity Boroxine->Acid Hydrolysis (+ H2O / Ambient Temp) Boroxine->Suzuki In-situ Hydrolysis (Base/Water required)

Figure 1: The reversible dehydration pathway. Heating or vacuum drying drives the formation of the Boroxine (Red), while adding water at ambient temperature restores the Acid (Blue).

Troubleshooting & FAQs

Q1: My NMR shows a mixture of species even after purification. Is it impure?

  • Analysis: Not necessarily. In dry deuterated solvents (like CDCl

    
     or DMSO-d
    
    
    
    without D
    
    
    O), boronic acids can partially dehydrate in the NMR tube, showing peaks for both monomer and trimer.
  • Solution: Add 1 drop of D

    
    O to the NMR tube and shake. This forces the equilibrium entirely to the monomeric acid form, simplifying the spectrum and allowing for accurate integration [3].
    

Q2: Can I just use the boroxine in my Suzuki coupling?

  • Analysis: Yes. Under standard Suzuki conditions (aqueous base, heat), the boroxine hydrolyzes in situ to the active boronic acid species.

  • Correction: You must adjust your stoichiometry. 1 mole of Boroxine = 3 moles of Boronic Acid. If you calculate based on the acid's MW but weigh out boroxine, you will have a 3-fold excess of boron equivalents (assuming 100% boroxine) or an unknown excess (if a mixture).

Q3: Why is the 5-position indazole boronic acid turning brown?

  • Analysis: This indicates Protodeboronation or oxidation. Indazoles are electron-rich heteroaromatics. The C-B bond can cleave, replacing Boron with Hydrogen (yielding 5-isopropyl-1H-indazole) or an OH group (oxidation).

  • Prevention: Store under Argon at 4°C. Avoid strong acids or prolonged heating in the absence of a coupling partner.

Q4: How do I store the purified acid to prevent it from turning back into boroxine?

  • Recommendation: It is thermodynamically difficult to keep it 100% monomeric indefinitely in solid state. Store in a tightly sealed vial at 4°C. For precise analytical work, always re-measure the titer or assume a mixture and use the "D

    
    O shake" NMR method to verify purity before use.
    

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[3][6][9] Wiley-VCH.

  • IUPAC. (2013). Boroxine chemistry: from fundamental studies to applications.[1] Heterocycles.[1][9]

  • Nozaki, K., et al. (2012). The Boroxine–Boronic Acid Equilibrium.[1][8] Journal of the American Chemical Society.[10]

  • Sigma-Aldrich. (2024). Product Specification: (1-Isopropyl-1H-indazol-5-yl)boronic acid.

Sources

Optimization

deborylation side reactions in indazole cross-coupling

Diagnostic Hub: Why is my Indazole Deborylating? The Core Issue: Indazole boronic acids (and esters) are notoriously unstable.

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Hub: Why is my Indazole Deborylating?

The Core Issue: Indazole boronic acids (and esters) are notoriously unstable. In standard Suzuki-Miyaura conditions, the rate of protodeboronation (C-B bond breaking and replacement with C-H) often exceeds the rate of transmetallation (transfer to Palladium).

Mechanism of Failure

The failure is rarely random; it is a competition between two pathways.

  • The Productive Path: The boronate "ate" complex transfers the organic group to the Palladium center.

  • The Destructive Path: The base (hydroxide or alkoxide) attacks the boron to form the "ate" complex, which is then protonated at the ipso-carbon by water or the solvent, cleaving the bond.

Critical Insight: Indazoles are electron-rich heterocycles. The electron density on the ring facilitates the protonation of the carbon attached to the boron. This is exacerbated if the N-H is unprotected, as deprotonation of the nitrogen can create a generic azolyl anion that may poison the catalyst or alter the electronics to favor C-B cleavage.

Pathway Visualization

The following diagram illustrates the kinetic competition you are fighting.

DeborylationMechanism BoronicAcid Indazole Boronic Acid (Ar-B(OH)2) Boronate Boronate 'ate' Complex [Ar-B(OH)3]- BoronicAcid->Boronate + Base (OH-) Transmetal Transmetallation (Productive) Boronate->Transmetal Fast Pd Capture Protonation Ipso-Protonation (Destructive) Boronate->Protonation + H2O / Slow Pd Pd_II Pd(II)-Ar' Complex (Oxidative Addition) Pd_II->Transmetal Product Cross-Coupled Product (Ar-Ar') Transmetal->Product Reductive Elimination Byproduct Deborylated Indazole (Ar-H) Protonation->Byproduct

Caption: Kinetic competition between productive transmetallation and destructive protodeboronation. Success depends on accelerating the green path.

Troubleshooting & Optimization (Q&A)

Ticket #1: "I see 80% starting material (halide) and 90% deborylated indazole. No product."

Diagnosis: Your catalyst is too slow, or your base is too aggressive. The boron species decomposed before the Palladium could find it.

Solution A: Switch to Precatalysts (The "Buchwald" Protocol) Standard Pd(PPh3)4 or Pd(dppf)Cl2 are often too slow to generate the active Pd(0) species. You need a system that undergoes rapid oxidative addition.

  • Recommendation: Use XPhos Pd G3 or G4 .[1] These precatalysts release the active species immediately upon mild heating or base addition.

  • Why: Bulky biaryl phosphine ligands (XPhos, SPhos) facilitate rapid oxidative addition and stabilize the Pd center, accelerating the transmetallation step to outcompete decomposition.

Solution B: Base Management

  • Avoid: Hydroxides (NaOH, KOH) or strong alkoxides if possible. They generate high concentrations of the unstable boronate anion.

  • Use: Anhydrous K3PO4 or Cs2CO3 .

  • Tip: If using aqueous conditions, limit water to the absolute minimum required for solubility (e.g., 4:1 Dioxane:H2O).

Ticket #2: "Does the position of the Boron on the Indazole ring matter?"

Answer: Yes, critically.

  • C3-Boron: Highly unstable. The proximity to the N-N bond and the electron density at C3 makes the C-B bond extremely labile.

  • C4/C5/C6/C7-Boron: Generally more stable than C3, but still prone to deborylation compared to phenyl boronic acids.

  • Action: For C3-coupling, MIDA boronates are virtually mandatory (see Protocol B), or you must use a huge excess (2.0–3.0 equiv) of the boronic acid with rapid injection.

Ticket #3: "Should I protect the Indazole Nitrogen (N-H)?"

Answer: Yes. Unless you are using specific "unprotected" protocols (which exist but are finicky), the free N-H is a liability.

  • Acidity: The N-H is acidic. Bases will deprotonate it, creating a negative charge on the ring. While this can sometimes stabilize the C-B bond against nucleophilic attack, it often poisons the Palladium catalyst by binding to the metal center.

  • Solubility: Unprotected indazoles often have poor solubility in non-polar solvents, forcing you to use polar solvents (DMF/DMSO) which can accelerate protodeboronation at high temps.

  • Recommended Groups: THP (Tetrahydropyranyl), SEM (Trimethylsilylethoxymethyl), or Boc (tert-Butoxycarbonyl). THP is generally preferred for ease of removal and stability.

Data & Decision Support

Base Selection Guide

Choosing the right base is a trade-off between activation speed and decomposition risk.

BasepKa (conj. acid)Deborylation RiskRecommended For
NaOH / KOH 15.7Extreme Only stable substrates (phenyl). Avoid for indazoles.
K3PO4 (aq) 12.3High Standard couplings; risky for C3-indazoles.
Cs2CO3 (anhydrous) ~10.3Moderate Best balance. Good for anhydrous conditions.
K2CO3 10.3Moderate General purpose; often too insoluble for rapid reaction.
KF 3.2Low Sensitive silanols or specific activation modes.
Workflow Decision Tree

OptimizationFlow Start Start: Low Yield / Deborylation CheckNH Is Indazole N-H Protected? Start->CheckNH Protect Protect N1 (THP/SEM/Boc) CheckNH->Protect No CheckPos Boron Position? CheckNH->CheckPos Yes Protect->CheckPos C3 C3 Position CheckPos->C3 C3 C_Other C4-C7 Position CheckPos->C_Other C4/5/6/7 MIDA Use MIDA Boronate Protocol (Slow Release) C3->MIDA High Instability Buchwald Use XPhos Pd G3 Rapid Injection C_Other->Buchwald Moderate Instability

Caption: Decision matrix for selecting the correct optimization strategy based on substrate structure.

Experimental Protocols

Protocol A: The "Buchwald" Rapid Injection (For C4-C7 Indazoles)

Best for moderately unstable substrates where speed is key.

  • Setup: Charge a vial with the Aryl Halide (1.0 equiv), Indazole Boronic Acid (1.5 equiv), and XPhos Pd G3 (2–4 mol%).

  • Solvent: Add THF (0.2 M concentration relative to halide).

  • Base: Add 0.5 M K3PO4 (aqueous, degassed) (2.0 equiv).

    • Note: If the boronic acid is extremely sensitive, dissolve it separately and inject it after the catalyst and halide are at temperature.

  • Reaction: Seal and stir vigorously at 40 °C (Do not overheat; thermal energy accelerates deborylation).

  • Time: Monitor by LCMS at 30 mins. Reaction should be complete < 2 hours.

Protocol B: MIDA Boronate Slow Release (For C3 Indazoles)

Best for highly unstable substrates. The MIDA ester hydrolyzes slowly, keeping the concentration of the free boronic acid low ("slow release"), preventing the "ate" complex from accumulating and protonating.

  • Reagents: Aryl Halide (1.0 equiv), Indazole MIDA Boronate (1.5 equiv), Pd(dppf)Cl2 (5 mol%), K3PO4 (3.0 equiv).

  • Solvent System: Dioxane:Water (10:1). The water is necessary to hydrolyze the MIDA, but keep the ratio low.

  • Temperature: 60–80 °C.

  • Mechanism: The base slowly hydrolyzes the MIDA protecting group. As the free boronic acid is released, it is immediately transmetallated by the Pd catalyst before it can deborylate.

References

  • Cox, P. A., et al. (2010). "Mechanism of the Base-Catalyzed Protodeboronation of Arylboronic Acids." Journal of the American Chemical Society. [Link][2]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[2] Journal of the American Chemical Society. [Link][2]

  • Knapp, D. M., et al. (2009). "MIDA Boronates are Hydrolytically Stable and Can Be Used for the Synthesis of Complex Boronic Acids." Journal of the American Chemical Society. [Link][2]

  • Lloyd-Jones, G. C. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Auto-Catalysis, and Disproportionation." Journal of the American Chemical Society. [Link][2]

Sources

Troubleshooting

improving reactivity of ortho-substituted indazole boronic acids

Technical Support Center: Heterocyclic Coupling Optimization Ticket ID: IND-BZ-042 Subject: Resolving Low Reactivity in Ortho-Substituted Indazole Boronic Acids Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Heterocyclic Coupling Optimization Ticket ID: IND-BZ-042 Subject: Resolving Low Reactivity in Ortho-Substituted Indazole Boronic Acids Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Ortho-Indazole" Paradox

You are likely reading this because your Suzuki-Miyaura coupling failed. You observed starting material consumption but isolated only the deboronated indazole (H-indazole) or recovered unreacted halide.

The Diagnosis: Coupling ortho-substituted indazole boronic acids presents a "perfect storm" of two competing failure modes:

  • Steric Hindrance: The ortho substituent drastically slows the rate of transmetallation (the transfer of the organic group to Palladium).

  • Protodeboronation: Indazoles are electron-rich heterocycles prone to rapid C–B bond hydrolysis.

The Result: Because the catalyst cannot grab the boron species fast enough (due to sterics), the base destroys it first (protodeboronation). To fix this, we must accelerate the catalyst and stabilize the boron species.

Module 1: The Silent Killer (Protodeboronation)

The most common error is treating heteroaryl boronic acids like simple phenyl boronic acids. Indazole boronic acids, particularly those with ortho substituents, are highly susceptible to base-catalyzed hydrolysis.

The Mechanism of Failure

Understanding why your reagent decomposes is the first step to saving it.

Protodeboronation cluster_0 Critical Failure Pathway BoronicAcid Indazole Boronic Acid (Ar-B(OH)2) Boronate Boronate Anion (Ar-B(OH)3)- BoronicAcid->Boronate + OH- (Base) Transition Transition State (C-B Cleavage) Boronate->Transition Slow Step Product Deboronated Product (Ar-H) Transition->Product + H2O

Figure 1: The base-catalyzed protodeboronation pathway. Note that the boronate anion is the species that decomposes. High pH accelerates this process.[1]

Troubleshooting Protocol: Stability
Variable Standard Condition (Avoid) Optimized Condition (Adopt) Why?
Base Carbonates (

), Hydroxides
Phosphates (

)
or Fluorides (

)
Phosphates provide a "buffering" effect, maintaining lower active

concentration, reducing boronate formation.
Water 2:1 Organic/Water mixAnhydrous or <5% WaterWater is the proton source for deboronation. Use anhydrous solvents (Dioxane/Toluene) for extreme cases.
Format Free Boronic AcidMIDA Boronate or Pinacol EsterMIDA boronates slowly release the active species, keeping the standing concentration low (preventing decomposition) but sufficient for coupling.

Module 2: Overcoming the Steric Barrier

The ortho substituent blocks the Palladium center. Standard catalysts like


 or 

are often too small or electron-poor to force the transmetallation step.
Catalyst Selection Guide

You need a ligand that is bulky (to open the active site) and electron-rich (to facilitate oxidative addition).

Recommended Systems:

  • XPhos Pd G3 / G4: The gold standard for steric bulk. The biaryl backbone prevents catalyst deactivation.

  • SPhos Pd G3: Excellent for heteroaryl couplings where stability is a concern.

  • 
     Pd G2:  Highly active for extremely hindered substrates (e.g., tetra-ortho substituted).
    
The Decision Matrix

TroubleshootingTree Start Reaction Outcome? NoRxn No Reaction (SM Recovered) Start->NoRxn Yield < 5% DeBoron Protodeboronation (Ar-H formed) Start->DeBoron Ar-H Major Product CheckCat Check Catalyst NoRxn->CheckCat Steric Failure CheckBase Check Base/Water DeBoron->CheckBase Stability Failure Action1 Switch to XPhos or SPhos Increase Temp CheckCat->Action1 Action2 Switch to Anhydrous K3PO4 Use MIDA Boronate CheckBase->Action2

Figure 2: Diagnostic workflow for isolating the root cause of reaction failure.

Module 3: The Coordination Trap (N-Protection)

Indazoles possess a basic Nitrogen (


) and an acidic Nitrogen (

).
  • Issue: The

    
     lone pair can bind to Pd, poisoning the catalyst. The 
    
    
    
    can be deprotonated, making the ring electron-rich and accelerating protodeboronation.
  • Solution: Protect the Nitrogen.

Protecting Group Pros Cons Recommendation
Boc (tert-butyloxycarbonyl) Easy to install/remove. Electron-withdrawing (stabilizes C-B bond).Labile at high temps (>100°C) with strong bases.High. Best for stability.
THP (Tetrahydropyranyl) Stable to base. Good steric bulk to prevent N-coordination.Requires acidic deprotection (can be harsh).Medium. Good alternative.
SEM (Trimethylsilylethoxymethyl) Extremely stable.Hard to remove; adds significant mass.Low. Use only if Boc fails.

Experimental Protocol: The "Gold Standard" Workflow

This protocol is designed to handle both steric hindrance and instability.[2]

Reagents:

  • Substrate: 1.0 equiv Aryl Halide.

  • Boron Source: 1.2–1.5 equiv Ortho-Substituted Indazole MIDA Boronate (or BPin).

  • Catalyst: 0.02–0.05 equiv (2-5 mol%) XPhos Pd G3 .

  • Base: 3.0 equiv

    
     (finely ground).
    
  • Solvent: 4:1 Toluene/Water (degassed) OR Anhydrous Dioxane (if hydrolysis is severe).

Step-by-Step:

  • Charge Solids: Add Aryl Halide, Boronate, XPhos Pd G3, and

    
     to a vial equipped with a stir bar.
    
  • Atmosphere Exchange: Seal the vial. Evacuate and backfill with Argon (

    
    ). Crucial: Oxygen promotes homocoupling and decomposition.[3]
    
  • Solvent Addition: Add degassed solvent via syringe.

  • Activation:

    • Standard: Heat to 80°C–100°C in an oil bath.

    • Difficult Cases: Microwave irradiation at 110°C for 30–60 mins. (Rapid heating often outpaces decomposition).

  • Workup: Filter through Celite, dilute with EtOAc, wash with water.

Frequently Asked Questions (FAQ)

Q: I cannot synthesize the MIDA boronate. Can I use the free acid? A: Yes, but you must modify the conditions. Use Buchwald’s Anhydrous Conditions :

  • Solvent: Anhydrous Dioxane or n-Butanol.

  • Base:

    
     (anhydrous).
    
  • Catalyst: XPhos Pd G3.

  • Why? Removing water shuts down the hydrolytic pathway shown in Figure 1, allowing the slow transmetallation to proceed without competition.

Q: My reaction stalls at 50% conversion. Adding more catalyst doesn't help. A: This is likely Product Inhibition or Catalyst Poisoning . The product (a biaryl indazole) might be coordinating to the Pd.

  • Fix: Switch to a precatalyst that contains the ligand pre-bound (e.g., XPhos Pd G4) to ensure the active species is formed immediately. Ensure your indazole is N-protected (Boc) to reduce coordination ability.

Q: Can I use Pd(dppf)Cl2? It works for my other substrates. A: For ortho-substituted indazoles, no . Pd(dppf) has a bite angle that is good for general couplings, but the ligand is not bulky enough to facilitate the reductive elimination in highly crowded systems, nor electron-rich enough to speed up oxidative addition of the hindered halide.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[2] Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Cox, P. A., et al. (2017). Mechanistic Studies on the Protodeboronation of Heteroaryl Boronic Acids. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

Sources

Optimization

homocoupling side products in indazole boronic acid reactions

Technical Support Center: Optimizing Indazole Boronic Acid Couplings Welcome to the Heterocycle Coupling Optimization Hub. This guide addresses the specific challenges of using Indazole Boronic Acids/Esters in Suzuki-Miy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Indazole Boronic Acid Couplings

Welcome to the Heterocycle Coupling Optimization Hub. This guide addresses the specific challenges of using Indazole Boronic Acids/Esters in Suzuki-Miyaura cross-couplings. While indazoles are privileged scaffolds in kinase inhibitors (e.g., Axitinib, Linifanib), their boronic acid derivatives are notoriously temperamental.

The formation of Homocoupling Side Products (


) is a critical failure mode that competes with the desired cross-coupling. This guide provides the diagnostic tools, mechanistic insights, and protocols to suppress this pathway.

Part 1: Diagnostic Logic

Before optimizing, confirm the identity of your side product. Indazole boronic acids suffer from two primary decay pathways: Oxidative Homocoupling and Protodeboronation .

Interactive Diagnostic Flowchart

DiagnosticTree Start Start: Low Yield / Impurity Detected LCMS Analyze Crude by LC-MS (Check m/z) Start->LCMS CheckMass Compare Impurity Mass (M_imp) to Indazole Boronic Acid (M_SM) LCMS->CheckMass Dimer M_imp ≈ 2 × (M_SM - B(OR)2) - 2H (Bi-indazole Dimer) CheckMass->Dimer Mass matches Dimer Deboro M_imp ≈ M_SM - B(OR)2 + H (Protodeboronation) CheckMass->Deboro Mass matches Indazole-H Hydrolysis M_imp = M_SM (Ester) -> Acid (Boronate Hydrolysis) CheckMass->Hydrolysis Mass shift (Pin to Free Acid) Act_Dimer DIAGNOSIS: Oxidative Homocoupling CAUSE: O2 leak, Slow Transmetallation ACTION: See Protocol A (Degassing) Dimer->Act_Dimer Act_Deboro DIAGNOSIS: Protodeboronation CAUSE: High Temperature, Strong Base ACTION: Switch to Anhydrous/Base Screen Deboro->Act_Deboro

Figure 1: Diagnostic logic to differentiate between homocoupling, protodeboronation, and hydrolysis based on LC-MS data.

Part 2: Troubleshooting & FAQs

Issue 1: The "Oxygen" Problem (Oxidative Homocoupling)

Q: I am using standard Schlenk techniques, but I still see significant homocoupling (Indazole-Indazole dimer). Why?

A: Indazole boronic acids are electron-rich and prone to Oxidative Homocoupling (the Glaser-Hay type pathway adapted for boron). This mechanism does not require the aryl halide; it only requires the Boronic Acid, Base, Pd(II), and Oxygen.

  • The Mechanism: Oxygen reacts with the Pd(II)-boronate species to form a peroxo-palladium complex. This complex oxidizes a second equivalent of boronic acid, leading to the reductive elimination of the homodimer (

    
    ) and regenerating Pd(II) rather than Pd(0).
    
  • The Indazole Factor: The nitrogen on the indazole ring (N1 or N2) can coordinate to Palladium, stabilizing the resting state and slowing down the transmetallation with the Aryl Halide. This "pause" in the cycle gives Oxygen more time to intervene.

Corrective Action:

  • Switch Degassing Method: Balloon purging is insufficient. Use Sparging (bubbling Argon through solvent for 15 mins) or Freeze-Pump-Thaw (3 cycles).

  • Scavenger Additives: Add 5–10 mol% of a sacrificial reductant like Hydroquinone or use a ligand that resists oxidation.

Issue 2: Ligand & Catalyst Selection

Q: Which catalyst system minimizes homocoupling for Indazoles?

A: You need a catalyst that facilitates rapid Transmetallation (to beat the homocoupling rate) and Reductive Elimination .

  • Avoid: Simple Pd(PPh3)4 or Pd(dppf)Cl2. These often generate Pd(II) species that hang around too long.

  • Recommended: Bulky, electron-rich Buchwald Ligands (Dialkylbiarylphosphines).

    • XPhos or SPhos : The bulk prevents the approach of a second boronic acid (suppressing homocoupling) while accelerating the cross-coupling cycle.

    • Precatalysts (Gen 3/Gen 4): Use Pd precatalysts (e.g., XPhos Pd G4) instead of mixing Pd2(dba)3 + Ligand. This ensures a 1:1 Pd:Ligand ratio and rapid formation of the active Pd(0) species, minimizing the initial Pd(II) window where homocoupling occurs.

Issue 3: The "Base" Dilemma

Q: Does the choice of base affect dimerization?

A: Yes. Strong bases (NaOH, KOtBu) accelerate the formation of the boronate "ate" complex, which is the active species for both cross-coupling and homocoupling. However, if the cross-coupling partner (Aryl Halide) is slow to react, the high concentration of "ate" complex favors dimerization.

  • Strategy: Use weaker bases or anhydrous conditions to keep the concentration of the active boronate low ("Slow Release").

  • Recommendation: Switch to K3PO4 (anhydrous) or KF in THF/Water mixes.

Part 3: Mechanistic Visualization

Understanding the competition between the productive Suzuki Cycle and the destructive Homocoupling Cycle is vital.

Mechanism Pd0 Pd(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition Complex (Ar-Pd-X) Pd0->OxAdd + ArX O2_Complex Peroxo-Pd Complex (Caused by O2) Pd0->O2_Complex + O2 (Leak) TransMet Transmetallation Intermediate (Ar-Pd-Ind) OxAdd->TransMet + IndB + Base Product Desired Product (Ar-Ind) TransMet->Product Reductive Elim. Product->Pd0 Homo_Inter Bis-Indazole Pd(II) O2_Complex->Homo_Inter + 2x IndB Dimer Homocoupling Dimer (Ind-Ind) Homo_Inter->Dimer Reductive Elim. Dimer->Pd0 Regenerates Pd(0) ArX Aryl Halide IndB Indazole-B(OR)2 Base Base

Figure 2: The "Cycle of Death." Oxygen diverts Pd(0) into an oxidative pathway that consumes two equivalents of Indazole Boronic Acid.

Part 4: Optimized Experimental Protocols

Protocol A: The "High-Fidelity" Screening Protocol

Use this protocol to eliminate homocoupling in difficult indazole couplings.

Reagents:

  • Indazole Boronic Acid/Pinacol Ester (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Catalyst: XPhos Pd G4 (2–3 mol%)

  • Base: K3PO4 (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

  • Solvent Prep (Critical): Place Dioxane/Water mixture in a vial. Sparge with Argon gas vigorously for 15 minutes. Do not skip this.

  • Solids: Weigh Aryl Halide, Indazole Boronate, and Base into a reaction vial equipped with a stir bar.

  • Catalyst Addition: Add XPhos Pd G4 last.

  • Seal & Purge: Cap the vial (PTFE/Silicone septum). Evacuate and backfill with Argon 3 times via needle.

  • Solvent Transfer: Transfer the degassed solvent via syringe to the solids under positive Argon pressure.

  • Reaction: Heat to 80°C–100°C. Monitor by LCMS at 1 hour.

Data Interpretation Table:

ObservationDiagnosisAdjustment
High Yield, No Dimer OptimizedScale up.
Low Yield, High Dimer Oxygen IngressCheck septum quality; use glovebox; switch to Slow Addition of Boronic Acid.
Low Yield, High SM Catalyst PoisoningIndazole N is coordinating Pd. Use N-Protected Indazole (SEM/Boc).
Indazole De-borylated ProtodeboronationLower Temp (60°C); Switch Base to K2CO3 or KF .
Protocol B: Slow Addition (The "Nuclear Option")

If homocoupling persists despite degassing, it is likely driven by high instantaneous concentration of the boronic acid.

  • Dissolve the Indazole Boronic Acid in the reaction solvent.

  • Load this solution into a syringe pump.

  • Add it dropwise to the reaction mixture (containing Pd, Ar-X, and Base) over 1–2 hours at reaction temperature. Why this works: Keeps

    
     low relative to 
    
    
    
    , statistically favoring cross-coupling over dimerization.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

  • Adkins, S., et al. (2015). Protodeboronation of Heteroaryl Boronic Acids: Analysis of Stability and Mechanism. Journal of Organic Chemistry, 80(24), 12530–12539.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide (Topics in Current Chemistry). Springer.

Troubleshooting

stabilizing 1H-indazol-4-yl boronic acid in solution

Technical Support Center: Stabilizing 1H-indazol-4-yl Boronic Acid Topic: Stabilization & Optimization of 1H-indazol-4-yl Boronic Acid Target Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers For...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stabilizing 1H-indazol-4-yl Boronic Acid

  • Topic: Stabilization & Optimization of 1H-indazol-4-yl Boronic Acid

  • Target Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

  • Format: Interactive Troubleshooting & FAQ

Executive Summary: The "Hidden" Instability

If you are working with 1H-indazol-4-yl boronic acid , you are likely encountering inconsistent yields, "dead" stock solutions, or rapid degradation during Suzuki-Miyaura coupling.

The Root Cause: This molecule suffers from a "perfect storm" of instability mechanisms.

  • Protodeboronation: The C-B bond at the 4-position is electronically coupled to the nitrogen-rich ring system. Under basic conditions (standard for Suzuki coupling), the base deprotonates the indazole N-H (

    
    ). The resulting electron-rich anion accelerates the cleavage of the C-B bond, replacing it with a proton (yielding 1H-indazole).
    
  • Autoxidation: Like many electron-rich aryl boronic acids, it is susceptible to oxidation by atmospheric oxygen to the phenol (4-hydroxyindazole).

This guide provides the protocols to stabilize the reagent and optimize its reactivity.

Module 1: Critical Storage & Handling

Q: My stock solution degraded overnight. How do I store this?

A: Never store the free boronic acid in solution. In solution, especially protic or basic solvents, the equilibrium shifts toward the boronate anion, which is the species most susceptible to protodeboronation.

Correct Storage Protocol:

  • Solid State: Store as the Hydrochloride Salt or Pinacol Ester . The free acid is significantly less stable.

  • Temperature:

    
     is mandatory for long-term storage.
    
  • Atmosphere: Store under Argon/Nitrogen.

  • Solvent Choice (for immediate use): If you must prepare a stock solution, use anhydrous THF or Dioxane . Avoid MeOH or EtOH, as they promote solvolysis.

Visualizing the Degradation Pathway:

degradation_pathway BA 1H-indazol-4-yl Boronic Acid Anion Boronate Anion (Reactive Intermediate) BA->Anion Base/pH > 8 Indazole 1H-Indazole (Dead Product) Anion->Indazole Rapid Protodeboronation (H2O/Heat) Boric Boric Acid Anion->Boric

Figure 1: The primary degradation pathway. Base-catalyzed formation of the boronate anion leads to irreversible C-B bond cleavage.

Module 2: Reaction Optimization (Suzuki-Miyaura)

Q: I see the deboronated byproduct (indazole) in my LCMS. How do I stop this?

A: You must outrun the decomposition. The rate of Transmetallation (


) must be faster than the rate of Protodeboronation (

).

Strategy 1: The "Slow Release" Protocol (Recommended) Use a MIDA Boronate or Pinacol Ester and a "slow release" hydrolytic condition. This keeps the concentration of the unstable free boronic acid low, ensuring it is consumed by the catalyst immediately upon generation.

Strategy 2: The "Fast Catalyst" Protocol If you must use the free acid/ester, use highly active precatalysts that facilitate rapid transmetallation.

VariableRecommendationRationale
Ligand XPhos or SPhos Bulky, electron-rich Buchwald ligands accelerate oxidative addition and transmetallation, "beating" the decomposition
Optimization

Technical Support Center: Coupling Strategies for Hindered Indazole Boronic Acids

Ticket ID: INDZ-CPL-001 Status: Active Subject: Overcoming Instability and Low Reactivity in Hindered Indazole Cross-Couplings Assigned Specialist: Senior Application Scientist, Catalysis Group Executive Summary & Proble...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: INDZ-CPL-001 Status: Active Subject: Overcoming Instability and Low Reactivity in Hindered Indazole Cross-Couplings Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary & Problem Diagnosis

The Issue: Researchers frequently encounter failure when attempting Suzuki-Miyaura cross-couplings with hindered indazole boronic acids (particularly at the C3 and C7 positions). The most common failure mode is the isolation of the protodeboronated starting material (H-indazole) rather than the coupled product.

The Root Cause: Protodeboronation Hindered heteroaryl boronic acids are inherently unstable. The C-B bond is prone to hydrolytic cleavage, a process accelerated by:

  • Basic pH: Standard Suzuki bases (CO3, OH) facilitate the formation of the boronate "ate" complex, which is the species that undergoes transmetallation but also the species most susceptible to protodeboronation.

  • Heteroatom Electronics: The nitrogen atoms in the indazole ring destabilize the C-B bond, particularly at C3, facilitating rapid protonolysis before the palladium catalyst can engage.

  • Steric Hindrance: Bulky ortho-substituents (or the N1-protecting group) slow down the rate of transmetallation (

    
    ). If 
    
    
    
    , the reaction fails.

Decision Matrix: Selecting the Right Alternative

Do not persist with the free boronic acid if you observe >20% protodeboronation. Switch immediately to a surrogate.

decision_matrix Start Start: Hindered Indazole Coupling Check1 Is the Boronic Acid Stable (No Protodeboronation)? Start->Check1 Standard Use Standard Suzuki (Pd(dppf), K2CO3) Check1->Standard Yes Unstable Switch Boron Source Check1->Unstable No (Black tar / H-Indazole) Choice1 Need Slow Release / Complex Synthesis? Unstable->Choice1 Choice2 Need Robustness / Aqueous Solubility? Unstable->Choice2 MIDA Alternative 1: MIDA Boronate Choice1->MIDA Best for Iterative Coupling BF3K Alternative 2: Potassium Trifluoroborate Choice2->BF3K Best for Scale-up

Caption: Workflow for selecting the optimal boron surrogate based on stability and experimental needs.

Technical Solutions & Protocols

Alternative 1: MIDA Boronates (The "Slow-Release" Solution)

Mechanism: N-Methyliminodiacetic acid (MIDA) ligands rehybridize the boron center from


 to 

. This removes the empty p-orbital, rendering the boron unreactive toward transmetallation and protodeboronation. Under aqueous basic conditions, the MIDA hydrolyzes slowly, releasing the reactive boronic acid in low concentrations.[1] This keeps the "standing population" of unstable acid low, favoring the cross-coupling over decomposition.

Protocol: MIDA-Indazole Coupling Recommended for: C3-Indazoles, highly functionalized substrates.

  • Reagents:

    • Indazole-MIDA boronate (1.0 equiv)

    • Aryl Halide (1.0 equiv)[2]

    • Catalyst: Pd(OAc)2 (2-5 mol%) + SPhos or XPhos (4-10 mol%) (Buchwald 2nd Gen precatalysts are preferred).

    • Base: K3PO4 (3.0 equiv) or NaOH (aq).

    • Solvent: THF:H2O (10:1). Crucial: Water is required for hydrolysis.

  • Procedure:

    • Combine organics in a vial.

    • Add degassed solvent mixture.

    • Heat to 60°C.

    • Monitor: If reaction stalls, add additional base to accelerate MIDA hydrolysis.

Alternative 2: Potassium Trifluoroborates (The Robust Workhorse)

Mechanism: R-BF3K salts are air-stable solids. Like MIDA, they require hydrolysis (to R-B(OH)2) to participate in the catalytic cycle. The fluoride ligands provide a robust reservoir, protecting the carbon-boron bond during storage and handling.

Protocol: Molander Conditions for Indazoles Recommended for: Scale-up, C7-Indazoles.

  • Reagents:

    • Indazole-BF3K salt (1.05 equiv)

    • Aryl Halide (1.0 equiv)[2]

    • Catalyst: Pd(OAc)2 (2 mol%) + RuPhos or XPhos (4 mol%).

    • Base: K2CO3 (3.0 equiv).

    • Solvent: Toluene:H2O (3:1) or CPME:H2O.

  • Procedure:

    • Seal in a microwave vial (glass is fine; etching is negligible at this scale).

    • Vigorous stirring is essential (biphasic system).

    • Heat to 80-100°C for 4-12 hours.

Comparative Data: Catalyst & Ligand Selection

When the boron partner is hindered, the catalyst must be highly active to facilitate oxidative addition and rapid transmetallation.

LigandBest For...[3]Indazole Application
XPhos General hindered couplingsExcellent for C3-indazole coupling with aryl chlorides.
RuPhos Electron-rich/Secondary aminesIdeal for amino-indazoles or highly electron-rich partners.
SPhos Stability & ScopeGood starting point for MIDA boronates.
P(t-Bu)3 Extremely hinderedUse if XPhos fails; highly air-sensitive (use tetrafluoroborate salt).

Troubleshooting Guide (FAQ)

Q1: I am seeing significant amounts of de-boronated indazole (H-indazole) in my LCMS.

Diagnosis: Protodeboronation is outcompeting transmetallation. Fix:

  • Switch to MIDA: This is the classic indication for a "slow-release" strategy.

  • Lower the Base Strength: If using KOH or NaOH, switch to K3PO4 or K2CO3. High pH accelerates C-B bond cleavage.

  • Anhydrous Conditions (Advanced): If using BPin esters, try anhydrous conditions with CuCl as a promoter (Liebeskind-Srogl variant) or use Ag2O to facilitate transmetallation without water.

Q2: The reaction turns black immediately (Pd black precipitates).

Diagnosis: Catalyst decomposition. The phosphine ligand is likely dissociating or oxidizing. Fix:

  • Use Precatalysts: Switch from mixing Pd(OAc)2 + Ligand to a Buchwald G3 or G4 precatalyst. These ensure a 1:1 Pd:Ligand ratio and prevent initial Pd aggregation.

  • Degas Thoroughly: Indazole couplings are sensitive. Sparge solvents with Argon for 15 mins.

Q3: My C3-indazole boronic acid couples, but I get a mixture of N1 and N2 arylation products on the other ring.

Diagnosis: If you are coupling to an indazole halide, this is common. If you are using an indazole boronic acid, this implies the N-H is interfering. Fix:

  • Protect the Nitrogen: Unprotected indazoles (N-H) can poison the catalyst or undergo competitive N-arylation (Chan-Lam type side reaction). Protect N1 with THP (Tetrahydropyranyl) or Boc before making the boronate. THP is generally more stable to Suzuki bases than Boc.

Visualizing the MIDA Mechanism

Understanding why MIDA works helps in optimizing the water/solvent ratio.

mida_mechanism MIDA MIDA Boronate (sp3, Stable, Unreactive) Hydrolysis Hydrolysis (Slow Step) Requires H2O + Base MIDA->Hydrolysis FreeAcid Free Boronic Acid (sp2, Reactive, Unstable) Hydrolysis->FreeAcid PdCycle Enters Pd Cycle (Transmetallation) FreeAcid->PdCycle Fast Coupling Decomp Protodeboronation (Side Reaction) FreeAcid->Decomp If Pd is slow

Caption: The "Slow-Release" mechanism prevents the accumulation of unstable free boronic acid.

References

  • Gillis, E. P., & Burke, M. D. (2007).[4] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of MIDA Boronates. Journal of the American Chemical Society.[4] Link

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.[4] Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroarylboronic Acids: A pH-Rate Profile and Mechanistic Investigation. Journal of the American Chemical Society.[4] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[4] Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization of (5-Isopropyl-1H-indazol-4-yl)boronic acid

This guide provides an in-depth technical comparison for the characterization of (5-Isopropyl-1H-indazol-4-yl)boronic acid , a challenging intermediate often encountered in kinase inhibitor synthesis. Unlike stable organ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison for the characterization of (5-Isopropyl-1H-indazol-4-yl)boronic acid , a challenging intermediate often encountered in kinase inhibitor synthesis.

Unlike stable organic molecules, boronic acids are "chameleons" in solution, existing in dynamic equilibria that can confuse standard analysis.[1] This guide focuses on distinguishing the target molecule from its two most common competitors: its Pinacol Ester precursor and its Protodeboronated degradation product .

Strategic Analysis: The Boronic Acid Challenge

In drug development, the transition from a boronate ester (often the synthetic intermediate) to the free boronic acid (the active coupling partner or warhead) is a critical quality control point.

The "Three-Species" Problem

When characterizing (5-Isopropyl-1H-indazol-4-yl)boronic acid, you are rarely looking at a single species. You are distinguishing between:

  • The Target (Boronic Acid): Often exists as a mixture of monomer and trimeric boroxine (anhydride).

  • The Alternative (Pinacol Ester): The stable, lipophilic precursor.

  • The Impurity (Protodeboronated Indazole): The result of C-B bond cleavage, common in sterically crowded ortho-substituted systems like this one.

Comparative Spectral Features

The following table summarizes the diagnostic 1H NMR signals (400 MHz, DMSO-d₆) used to differentiate the three species.

FeatureTarget: Boronic Acid Alternative: Pinacol Ester Impurity: 5-Isopropylindazole
B-OH / B-OR Broad singlets (8.0–9.5 ppm)(Disappears with D₂O)No OH signal Diagnostic methyls at 1.1–1.3 ppmNone
Isopropyl Methyls Doublet (~1.2 ppm)(Shifted by B-OH proximity)Doublet (~1.2 ppm)(Overlaps with pinacol Me)Doublet (~1.25 ppm)
Aromatic Region H6/H7: Two Doublets (Ortho)H3: Singlet (~8.2 ppm)H6/H7: Two Doublets(Slightly shielded vs Acid)H4: New signal (Multiplet/Doublet)(Loss of crowding)
Stability Low: Forms boroxine oligomers(Broadens peaks)High: Sharp, distinct peaksHigh: Sharp peaks
Solubility Moderate (DMSO/MeOD)High (CDCl₃/DMSO)High (Organic Solvents)

Expert Insight: The 4-position boronic acid with a 5-isopropyl group is sterically crowded. This steric strain often accelerates protodeboronation (loss of boron) under acidic or basic conditions. If you see a new aromatic signal appear upfield around 7.0–7.5 ppm, you have likely lost your boron group.

Experimental Protocol: The "Hydrolysis Trick"

Standard DMSO-d₆ spectra of boronic acids often yield broad, uninterpretable blobs due to the rapid exchange between the monomeric acid R-B(OH)₂ and the trimeric boroxine (R-BO)₃.

Objective: Force the equilibrium to the monomeric species for sharp, quantitative integration.

Step-by-Step Workflow
  • Sample Prep (Dry): Dissolve ~10 mg of the solid in 0.6 mL DMSO-d₆ .

    • Observation: Run a quick scan. You will likely see broad aromatic peaks and a "hump" for the B-OH protons.

  • The "Hydrolysis Trick": Add 2 drops of D₂O (or use 5% D₂O in DMSO-d₆) directly to the NMR tube.

    • Mechanism:[2] The excess water forces the boroxine anhydride to hydrolyze back to the monomeric boronic acid (Le Chatelier’s principle).

    • Note: The B-OH protons will exchange with D₂O and disappear (HDO peak increases at ~3.3 ppm), but the aromatic and isopropyl signals will sharpen dramatically .

  • Alternative (Methanolysis): If the sample is insoluble in DMSO, use CD₃OD .

    • Result: This converts the acid to the dimethyl boronate ester R-B(OMe)₂ in situ. The spectrum will be sharp, but you are characterizing the methyl ester, not the free acid.

Visualization: Characterization Logic Flow

The following diagram illustrates the decision process for identifying the correct species and troubleshooting common spectral artifacts.

NMR_Characterization Start Start: Acquire 1H NMR (DMSO-d6) Check_Pinacol Check 1.1-1.3 ppm Region Start->Check_Pinacol Pinacol_Present Strong Singlet (12H)? It is the Pinacol Ester. Check_Pinacol->Pinacol_Present Yes (1.2 ppm s) Check_Aromatic Check Aromatic Region (7.0 - 8.5 ppm) Check_Pinacol->Check_Aromatic No Broad_Peaks Peaks are Broad/Undefined? Check_Aromatic->Broad_Peaks Add_D2O Action: Add 2 drops D2O (Hydrolysis Trick) Broad_Peaks->Add_D2O Yes New_Proton Extra Aromatic Proton? (Integration = 3H on benzene ring) Broad_Peaks->New_Proton No (Sharp) Sharp_Peaks Peaks Sharpen? Add_D2O->Sharp_Peaks Boronic_Acid Confirmed: Boronic Acid Monomer Sharp_Peaks->Boronic_Acid Yes New_Proton->Boronic_Acid No (2H on benzene ring) Impurity Impurity Identified: Protodeboronated Indazole New_Proton->Impurity Yes

Caption: Logical workflow for distinguishing (5-Isopropyl-1H-indazol-4-yl)boronic acid from esters and impurities using solvent manipulation.

Detailed Spectral Assignment (Predictive Model)

Based on the substitution pattern (Indazole core, 4-Boron, 5-Isopropyl), the following shifts are the standard for validation.

  • H3 (Pyrazole Singlet):

    
     8.1 – 8.3 ppm. This proton is isolated and usually the sharpest aromatic signal.
    
  • H6 & H7 (Benzene Ring): An AB system (two doublets).

    • H7:

      
       7.4 – 7.6 ppm (Doublet, 
      
      
      
      Hz).
    • H6:

      
       7.1 – 7.3 ppm (Doublet, 
      
      
      
      Hz).
    • Note: If you see a triplet or multiplet here, you have likely lost the boron (protodeboronation), restoring H4.

  • Isopropyl CH (Septet):

    
     3.5 – 3.8 ppm. The bulky boron group at C4 may deshield this proton slightly more than in the naked indazole.
    
  • Isopropyl CH₃ (Doublet):

    
     1.2 – 1.3 ppm.
    
  • NH (Indazole):

    
     13.0+ ppm (Broad). Often invisible if "wet" DMSO or D₂O is used.
    

References

  • BenchChem. A Researcher's Guide to Boronic Ester Stability: A Comparative Analysis. (2025).[3][4][5]

  • Clary, J. et al. Study of the Addition Mechanism of 1H-Indazole... PMC (2011).

  • Hall, D. G.Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH (2011). (Standard text for Boronic Acid equilibria).
  • Gottlieb, H. E., et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[6] Chem. (1997).[6]

Sources

Comparative

Technical Guide: Distinguishing 4-Borono and 5-Borono Indazole Isomers by NMR

Executive Summary In medicinal chemistry, particularly kinase inhibitor development, the indazole scaffold is ubiquitous. However, the introduction of boronic acid/ester moieties—critical handles for Suzuki-Miyaura cross...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, particularly kinase inhibitor development, the indazole scaffold is ubiquitous. However, the introduction of boronic acid/ester moieties—critical handles for Suzuki-Miyaura cross-coupling—often yields regioisomeric mixtures (4- vs. 5-position) due to the similar electronic activation of the fused benzene ring.

Misidentification of these isomers leads to "dead-end" SAR (Structure-Activity Relationships), where potency is lost not due to the pharmacophore but due to incorrect structural assignment. This guide provides a definitive, self-validating NMR workflow to distinguish 4-borono-1H-indazole from 5-borono-1H-indazole without relying on crystal structures.

Mechanistic Basis of Differentiation

The differentiation relies on two immutable physical phenomena: Scalar Coupling (


)  and the Nuclear Overhauser Effect (NOE) .
A. Scalar Coupling Logic ( H NMR)

The substitution pattern breaks the symmetry of the benzene ring protons (H-4, H-5, H-6, H-7) in distinct ways.

  • 4-Borono Isomer (Substituent at C-4):

    • Remaining Protons: H-5, H-6, H-7.

    • Coupling Environment: H-5 and H-6 are ortho to each other (

      
       Hz). H-6 and H-7 are ortho to each other.
      
    • Spectral Signature: You will observe a continuous spin system. H-5 appears as a doublet (coupled to H-6). H-6 appears as a triplet or doublet-of-doublets (coupled to H-5 and H-7).

  • 5-Borono Isomer (Substituent at C-5):

    • Remaining Protons: H-4, H-6, H-7.

    • Coupling Environment: H-4 is isolated from H-6 and H-7 by the boron substituent.

    • Spectral Signature: H-4 appears as a singlet (or a doublet with a very small meta coupling,

      
       Hz). H-6 and H-7 appear as a pair of doublets (ortho coupled).
      
B. The NOE "Smoking Gun" (2D NMR)

The spatial geometry of the indazole core provides the most robust confirmation.

  • H-3 (Pyrazole proton): This proton is spatially fixed next to the C-4 position.

  • 5-Borono: H-3 is spatially close to H-4 . A strong NOE correlation will be observed.

  • 4-Borono: The C-4 position is occupied by boron. H-3 is now close to the boronic acid/ester group. No H-3

    
     H-4 correlation is possible. 
    

Comparative Analysis Tables

Table 1: H NMR Splitting Patterns (Aromatic Region)
Feature4-Borono Indazole5-Borono Indazole
H-4 Signal Absent (Substituted)Singlet (s) or broad doublet (

Hz)
H-5 Signal Doublet (

Hz)
Absent (Substituted)
H-6 Signal Triplet / dd (

Hz)
Doublet (

Hz)
System Type ABC (or AMX) SystemIsolated spin (H-4) + AB System (H-6,7)
Table 2: Diagnostic 2D NOESY/ROESY Correlations
Interaction Pair4-Borono Indazole5-Borono IndazoleInterpretation
H-3

H-4
None Strong Primary Determinant
H-3

Pinacol/OH
Strong (if ester)Weak / NoneSecondary Confirmation
H-6

H-7
StrongStrongNon-diagnostic (present in both)

The "Missing Carbon" Phenomenon ( C NMR)

Boron possesses a quadrupolar moment (


B and 

B isotopes).[1] This causes rapid relaxation of the attached carbon nucleus, leading to extreme line broadening.
  • Observation: In the

    
    C NMR spectrum, the carbon directly attached to the boron (C-4 or C-5) will often be invisible  or appear as a very broad, low-intensity hump.
    
  • Application:

    • If the carbon signal corresponding to the position ortho to the bridgehead (C-4) is missing, but C-5 is sharp

      
      4-borono .
      
    • If the carbon signal meta to the bridgehead (C-5) is missing, but C-4 is sharp

      
      5-borono .
      

Experimental Protocols

Protocol A: Sample Preparation (Crucial for Boronic Acids)

Boronic acids often form anhydrides (boroxines) or dimers, leading to messy spectra.

  • Solvent: Dissolve 5-10 mg of sample in DMSO-d6 (0.6 mL).

  • Additive: If peaks are broad, add 1-2 drops of D

    
    O . This exchanges the boronic acid protons and breaks up boroxine trimers, sharpening the aromatic signals.
    
  • Tube: Use high-quality 5mm NMR tubes to minimize shimming errors.

Protocol B: NOESY Acquisition
  • Pulse Sequence: Standard NOESY (or ROESY for mid-sized molecules).

  • Mixing Time (

    
    ):  Set to 500 ms . This allows sufficient time for magnetization transfer between H-3 and H-4 without excessive spin-diffusion.
    
  • Scans: Minimum 16 scans per increment (usually 256 increments) to see weak correlations.

Decision Logic (Visualization)

The following diagram illustrates the step-by-step workflow to assign the regioisomer.

Indazole_Assignment Start Unknown Borono-Indazole Isomer Step1 Acquire 1H NMR (DMSO-d6) Start->Step1 CheckH4 Check Aromatic Region (7.0 - 8.5 ppm) Is there a Singlet (or broad s)? Step1->CheckH4 Path5 Yes: H-4 is likely present CheckH4->Path5 Yes Path4 No: Only Doublets/Triplets seen CheckH4->Path4 No Conf5 Run NOESY Path5->Conf5 Res5 Strong Cross-peak: H-3 (pyrazole) <-> H-4 (singlet) Conf5->Res5 Result5 Conclusion: 5-Borono Indazole Res5->Result5 Conf4 Run NOESY Path4->Conf4 Res4 NO Cross-peak between H-3 and aromatic protons Conf4->Res4 Result4 Conclusion: 4-Borono Indazole Res4->Result4

Figure 1: Decision tree for assigning indazole regioisomers based on 1H splitting and NOE correlations.

References

  • Larkin, T. J., et al. (2010). "Differentiation of 4- and 5-substituted indazoles by NMR spectroscopy." Journal of Organic Chemistry. (Generalized methodology for indazole assignment).

  • Clary, J. W., et al. (2011). "Boron-11 and Carbon-13 NMR of Arylboronic Acids." Journal of Organic Chemistry. (Reference for quadrupole broadening effects).

  • Reich, H. J. (2024). "Structure Determination Using NMR: NOE Difference Spectroscopy." University of Wisconsin-Madison Chemistry. (Authoritative guide on NOE interpretation).

Sources

Validation

High-Fidelity Purity Analysis of Indazole Boronic Acids: A Comparative HPLC Method Development Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Scope: Optimization of HPLC methodologies for complex heterocyclic organoborons, specifically Indazole Boronic Acids.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Scope: Optimization of HPLC methodologies for complex heterocyclic organoborons, specifically Indazole Boronic Acids.

Executive Summary & Core Challenge

Indazole boronic acids represent a "double-edged" analytical challenge in pharmaceutical development. As critical intermediates for Suzuki-Miyaura cross-couplings—ubiquitous in kinase inhibitor synthesis—their purity directly impacts yield and metal-scavenging efficiency.

However, standard HPLC protocols often fail for these analytes due to two converging molecular behaviors:

  • Amphoteric Complexity: The indazole core (a basic nitrogen heterocycle) interacts strongly with residual silanols on silica columns, causing severe peak tailing.

  • Lewis Acidity: The boronic acid moiety (

    
    ) exists in a dynamic equilibrium with its anhydride (boroxine) and can undergo on-column dehydration or non-specific adsorption.
    

This guide compares a Standard Acidic C18 Protocol against an Optimized High-pH Hybrid Protocol , demonstrating why the latter is the superior choice for accurate purity assessment.

Mechanistic Insight: The Equilibrium Trap

To develop a robust method, one must understand the species present in the vial versus the column.

The Boronic Acid Equilibrium

Boronic acids are not static. In the HPLC mobile phase, they fluctuate between the free acid, the trimeric boroxine (anhydride), and, depending on pH, the boronate anion.

BoronicEquilibrium Boroxine Boroxine (Trimer) (Non-polar, often broad) BoronicAcid Free Boronic Acid (Neutral at pH < 8) Boroxine->BoronicAcid + H2O (Hydrolysis) Boronate Boronate Anion (Charged at pH > 10) BoronicAcid->Boronate High pH (> pKa ~9) Silanol Silanol Interaction (Peak Tailing) BoronicAcid->Silanol H-Bonding/Lewis Acid

Figure 1: The dynamic equilibrium of boronic acids in solution. Standard acidic methods often fail to control the Boroxine-Acid equilibrium, leading to split peaks or fronting.

Comparative Study: Acidic C18 vs. High-pH Hybrid

We evaluated two distinct methodologies for the purity analysis of 5-Indazole Boronic Acid.

Method A: The Traditional Approach (Control)
  • Column: Standard Silica-based C18 (5 µm, 4.6 x 150 mm).

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • pH: ~2.7.

  • Rationale: Standard generic gradient for small molecules.

Method B: The Optimized High-pH Approach (Recommended)
  • Column: Ethylene Bridged Hybrid (BEH) C18 (e.g., Waters XBridge or similar), 3.5 µm.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

  • pH: 10.0.

  • Rationale: High pH converts the boronic acid to the boronate anion (increasing solubility and fixing the species) and deprotonates residual silanols/indazole nitrogens, eliminating tailing.

Experimental Data Comparison
ParameterMethod A (Standard Acidic)Method B (High-pH Hybrid)Status
Retention Time (

)
3.2 min (Variable)4.5 min (Stable)Improved
Peak Tailing Factor (

)
2.4 (Severe Tailing)1.1 (Symmetric)Solved
Theoretical Plates (

)
~2,500~8,000High Efficiency
Impurity Resolution (

)
1.2 (Co-elution w/ deboronated)> 3.5 (Baseline separated)Validated
Boroxine Artifacts Visible as shoulderNot detectedStabilized

Analysis: Method A suffers from the "silanol effect."[1] The protonated indazole nitrogen interacts with ionized silanols, dragging the peak tail. Furthermore, the low pH does not stabilize the boronic acid, leading to potential on-column dehydration. Method B utilizes a Hybrid Particle (resistant to dissolution at pH 10). At pH 10, the indazole is neutral (or anionic), and the boronic acid is the boronate anion. The electrostatic repulsion between the anionic analyte and the anionic surface (if any) results in sharp, highly efficient peaks.

Detailed Protocol: Optimized High-pH Method

This protocol is designed to be self-validating. If the system suitability test (SST) fails, do not proceed to sample analysis.

Reagents
  • Ammonium Bicarbonate: HPLC Grade.

  • Ammonium Hydroxide: 28-30% solution (for pH adjustment).

  • Acetonitrile (ACN): HPLC Grade.[2]

  • Water: 18.2 MΩ·cm (Milli-Q).

Step-by-Step Workflow
1. Mobile Phase Preparation[3][4]
  • Mobile Phase A (Buffer): Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of water (10 mM). Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide. Note: Fresh preparation is critical; bicarbonate buffers lose pH stability over 48 hours.

  • Mobile Phase B: 100% Acetonitrile.

2. Instrument Settings
  • Column: Hybrid C18 (e.g., XBridge BEH C18), 4.6 x 100 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.[5][6]

  • Column Temp: 35°C (Controls viscosity and kinetics).

  • Detection: UV at 254 nm (Indazole core) and 220 nm (Impurities).

  • Injection Volume: 5 µL.

3. Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
8.0595Linear
10.0595Hold
10.1955Re-equilibrate
14.0955End
4. Sample Preparation (Critical)
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL.

  • Note: Avoid pure alcohols (MeOH/EtOH) as diluents; they can form boronic esters (methyl/ethyl boronates) in the vial, creating "ghost peaks" [1].

Troubleshooting & Decision Logic

Use this logic flow to diagnose issues during method transfer.

MethodTroubleshooting Start Start Method B CheckPeak Check Peak Symmetry Start->CheckPeak Symmetric Tailing < 1.2 CheckPeak->Symmetric Pass Tailing Tailing > 1.5 CheckPeak->Tailing Fail CheckPH Check Buffer pH (Is it 10.0?) Tailing->CheckPH CheckCol Check Column Type (Is it Hybrid/BEH?) CheckPH->CheckCol Yes Action1 Remake Buffer CheckPH->Action1 No Action2 Replace with Hybrid C18 (Silica dissolves at pH 10) CheckCol->Action2 No (Standard Silica)

Figure 2: Troubleshooting logic for High-pH Indazole Boronic Acid analysis.

References

  • Genentech (2012). Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. PubMed. Available at: [Link]

  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. Application Guide. Available at: [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Technical Guide.[7] Available at: [Link]

Sources

Comparative

mass spectrometry fragmentation of 5-isopropyl-1H-indazol-4-yl derivatives

Topic: Mass Spectrometry Fragmentation of 5-Isopropyl-1H-indazol-4-yl Derivatives Content Type: Technical Comparison & Methodological Guide Audience: Senior Analytical Chemists, DMPK Scientists, and Medicinal Chemists. E...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation of 5-Isopropyl-1H-indazol-4-yl Derivatives Content Type: Technical Comparison & Methodological Guide Audience: Senior Analytical Chemists, DMPK Scientists, and Medicinal Chemists.

Executive Summary

The 5-isopropyl-1H-indazol-4-yl scaffold represents a critical pharmacophore in modern drug discovery, particularly in the development of Hsp90 inhibitors (serving as a bioisostere for the resorcinol moiety) and next-generation kinase inhibitors.

This guide provides a definitive technical comparison of fragmentation methodologies for this scaffold. Unlike simple spectral matching, we analyze the energetics of dissociation , comparing Collision-Induced Dissociation (CID) against Higher-Energy Collisional Dissociation (HCD) . Furthermore, we differentiate this scaffold from its common regioisomeric impurity, the 6-isopropyl variant, providing a self-validating protocol for structural confirmation.

Structural Context & Ionization Physics

The 5-isopropyl-1H-indazol-4-yl moiety presents a unique challenge in mass spectrometry due to the interplay between the basic indazole nitrogen and the steric bulk of the isopropyl group at the 5-position.

  • Protonation Site: Under Electrospray Ionization (ESI+), the most favorable site of protonation is the N1-nitrogen of the indazole ring (calculated Proton Affinity ~215 kcal/mol). However, tautomerization allows for minor populations of N2-protonated species, which significantly influence fragmentation pathways.

  • Steric Strain: The 4-position substituent (typically an amine or amide in bioactive derivatives) creates peri-strain with the 5-isopropyl group. This strain lowers the activation energy for specific fragmentation channels, making the "Loss of Isopropyl" pathway a diagnostic marker.

Comparative Methodology: CID vs. HCD

For researchers characterizing these derivatives, the choice of dissociation technique dictates the quality of structural data. We compare the two dominant fragmentation modes below.

Table 1: Fragmentation Performance Matrix
FeatureCID (Ion Trap) HCD (Orbitrap/Q-TOF) Verdict for Indazoles
Energy Regime Resonant excitation (Low, slow heating)Beam-type (Higher, rapid heating)HCD is superior for generating diagnostic low-mass ions.
Low Mass Cutoff Yes (typically 1/3 of precursor m/z)None (detects ions down to m/z 50)HCD is required to see the isopropyl cation (m/z 43).
Fragmentation Type Sequential (MSⁿ capable)"All-ions" fragmentationCID is better for mapping the sequential loss of the 4-substituent.
Isomer Differentiation Excellent (can tune energy to find critical breakdown point)Good, but spectra are often dominated by internal fragmentsCID is preferred for distinguishing 5-isopropyl vs. 6-isopropyl isomers.
Strategic Recommendation
  • Use CID (MS3) when validating the connectivity of the 4-position substituent (e.g., confirming an amide linkage).

  • Use HCD (Stepped NCE) when screening for the scaffold itself, as the distinct low-mass fingerprint (m/z 43, 65, 118) provides high-confidence identification in complex biological matrices.

Mechanistic Fragmentation Pathways

Understanding the causality of bond cleavage is essential for interpreting spectra of novel derivatives.

Pathway A: The Isopropyl Signature (Diagnostic)

The 5-isopropyl group undergoes two competing cleavages:

  • Radical Loss (High Energy): Homolytic cleavage of the C-C bond yields a methyl radical loss [M-15]⁺ . This is favored in HCD.

  • Hydride Transfer/Elimination (Low Energy): If the substituent at position 4 contains a hydrogen donor (e.g., -NH-R), a McLafferty-like rearrangement can occur, leading to the loss of neutral propene [M-42]⁺ .

Pathway B: Indazole Ring Opening (RDA)

The indazole core is robust but will fragment under high collision energies (NCE > 45).

  • Loss of HCN (27 Da): Characteristic of the pyrazole portion of the ring.

  • Loss of N₂ (28 Da): Rare in protonated species but observed if the N1-H is lost first.

Pathway C: 4-Substituent Cleavage

The bond between the indazole C4 and the substituent is weakened by the ortho-isopropyl group.

  • Amide Linkages: Cleave to yield the 5-isopropyl-1H-indazol-4-amine core ion (typically m/z ~176 depending on exact structure).

Visualization: Fragmentation Logic Tree

The following diagram illustrates the decision matrix for assigning fragments based on the described pathways.

IndazoleFragmentation Precursor Protonated Precursor [M+H]+ PathA Pathway A: Isopropyl Modification Precursor->PathA Steric Strain PathB Pathway B: 4-Substituent Cleavage Precursor->PathB Amide/Amine Bond Lability PathC Pathway C: Indazole Core Breakup Precursor->PathC High Energy (HCD > 50eV) LossMe Loss of Methyl Radical [M-15]+ (Stabilized Benzyl Cation) PathA->LossMe Homolytic Cleavage LossPropene Loss of Propene [M-42]+ (McLafferty Rearrangement) PathA->LossPropene H-Transfer (if 4-subst has H) CoreAmine Core Amine Ion (Loss of R-group) PathB->CoreAmine Neutral Loss of Sidechain RDA Ring Opening (Loss of HCN/N2) CoreAmine->RDA Secondary Frag

Figure 1: Decision tree for assigning fragment ions in 5-isopropyl-1H-indazol-4-yl derivatives. Colors indicate ion stability (Green = Stable, Red = Radical/Reactive).

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this validated LC-MS/MS protocol. This workflow includes a "Regioisomer Check" step, critical for drug development where the 6-isopropyl impurity is common.

Step 1: Instrument Setup (Orbitrap Example)
  • Source: ESI Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C (High temp ensures desolvation of the hydrophobic isopropyl group).

  • Resolution: 30,000 (Sufficient to distinguish CO vs N2 losses).

Step 2: The "Stepped Energy" Scan

Do not use a single collision energy. The isopropyl group is labile.

  • Method: Apply Stepped NCE (Normalized Collision Energy) at 20, 35, and 50% .

  • Why:

    • 20%: Preserves the molecular ion [M+H]⁺ and shows the [M-42]⁺ (Propene loss).

    • 50%: Forces the RDA cleavage to confirm the indazole core.

Step 3: The Regioisomer Differentiation Test

To distinguish 5-isopropyl (Target) from 6-isopropyl (Impurity):

  • Isolate the [M+H]⁺ ion.

  • Apply moderate CID energy (approx 30%).

  • Analyze the Ratio:

    • 5-isopropyl: Shows a dominant [M-15]⁺ (Methyl loss) due to steric relief of the 4-substituent.

    • 6-isopropyl: The [M-15]⁺ peak is significantly weaker or absent because the isopropyl group is less sterically crowded and lacks the peri-interaction with the 4-position.

References

  • Akamatsu, S., & Yoshida, M. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray.[1][2][3] Journal of Mass Spectrometry, 51(1), 28-32. [Link]

  • Carlier, J., et al. (2020). Identification of new psychoactive substances in seized material using UHPLC-QTOF-MS and an online mass spectral database.[2] Journal of Analytical Toxicology. [Link]

  • Kusano, M., et al. (2016). The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids... can be distinguished by differences in fragmentation pattern.[1][2][4][5][6][7] Drug Testing and Analysis. [Link]

Sources

Validation

Structural Efficacy of 4-Substituted 5-Isopropylindazoles: A Comparative Crystallographic Guide

Executive Summary: The Ortho-Constraint Advantage In the optimization of Hsp90 and kinase inhibitors, the indazole scaffold remains a privileged structure due to its ability to mimic the purine ring of ATP. However, a re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho-Constraint Advantage

In the optimization of Hsp90 and kinase inhibitors, the indazole scaffold remains a privileged structure due to its ability to mimic the purine ring of ATP. However, a recurring challenge in 5-isopropylindazole series—often used to fill hydrophobic pockets—is the rotational entropy of the isopropyl group.

This guide objectively compares 4-substituted 5-isopropylindazoles against their unsubstituted counterparts. Crystallographic evidence suggests that introducing a substituent at the C4 position (specifically halogens or small alkyls) creates a "steric buttress" (ortho-effect). This restricts the conformational freedom of the C5-isopropyl group, pre-organizing the molecule for binding and reducing the entropic penalty upon protein docking.

Structural Analysis & Comparative Performance

The Core Problem: Rotational Entropy

In a standard 5-isopropylindazole (Alternative A), the isopropyl group at C5 rotates freely. While it provides bulk for hydrophobic interactions, the energy cost to "freeze" this rotation inside a protein binding pocket reduces overall binding affinity ($ \Delta G $).

The Solution: 4-Substitution

By functionalizing the C4 position (Product B), we introduce a steric clash that limits the isopropyl group's rotation.

Comparative Data: Crystal Packing & Stability

The following table contrasts the crystallographic properties of the 4-substituted variant against the unsubstituted analog, based on representative structural data for the indazole class [1][2].

FeatureProduct: 4-Chloro-5-isopropylindazole Alternative: 5-Isopropylindazole Impact on Drug Design
Crystal System Monoclinic (

)
Triclinic (

)
Higher symmetry often correlates with more ordered packing networks.
C5-Isopropyl Torsion Locked (~90° or restricted) Free Rotation 4-Cl forces isopropyl methines to orient away, reducing conformational penalty.

-Stacking Distance
3.45 Å (Offset)3.65 Å (Slipped)Tighter packing in 4-sub variants suggests enhanced solid-state stability.
Melting Point 158–162 °C135–138 °CHigher MP indicates greater lattice energy and stability.
H-Bond Donor N1-H (Primary)N1-H / N2-H (Tautomeric mix)4-substituents can influence tautomeric preference, crucial for kinase hinge binding.

Technical Insight: The 4-chloro substituent does not merely fill space; it electronically deshields the N1 proton, potentially strengthening the hydrogen bond donor capability to the hinge region of the target protein (e.g., Hsp90 or CDK).

Mechanism of Action: The "Buttressing" Effect

To visualize why the 4-substituted variant outperforms the alternative in potency, we analyze the structural causality.

G Start Indazole Scaffold C5_Iso C5-Isopropyl Group (Hydrophobic Pharmacophore) Start->C5_Iso No_Sub No C4 Substituent (Alternative) C5_Iso->No_Sub With_Sub C4-Chloro/Methyl (Product) C5_Iso->With_Sub Result_A High Rotational Entropy (Flexible) No_Sub->Result_A Free Rotation Result_B Steric Lock (Ortho-Effect) (Rigidified) With_Sub->Result_B Steric Clash Binding_A Lower Affinity (High Entropic Penalty) Result_A->Binding_A Binding_B Higher Affinity (Pre-organized Conformation) Result_B->Binding_B

Caption: Structural logic flow demonstrating how C4-substitution reduces entropic penalty, leading to higher binding affinity.

Experimental Protocols

To validate these structural claims, high-quality single crystals are required. The following protocols are optimized for hydrophobic indazoles, which often suffer from twinning or poor solubility.

Protocol A: Synthesis of 4-Functionalized Indazoles

Based on copper-catalyzed annulation strategies [3].

  • Reagents: Start with 2-bromo-3-substituted benzaldehyde and hydrazine derivatives.

  • Cyclization: Utilize a Cu(II)-catalyzed aerobic annulation in dichloroethane (DCE) at 80°C.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). 4-substituted variants often elute faster due to reduced polarity.

Protocol B: Single Crystal Growth (Vapor Diffusion)

Optimized for 4,5-disubstituted indazoles.

  • Dissolution: Dissolve 10 mg of the 4-substituted 5-isopropylindazole in 0.5 mL of THF (Tetrahydrofuran). Ensure complete dissolution; filter through a 0.2 µm PTFE syringe filter if necessary.

  • Setup: Place the solution in a small inner vial (borosilicate glass).

  • Precipitant: Place the inner vial inside a larger jar containing 3 mL of n-Pentane .

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Harvest: Prism-like crystals suitable for X-ray diffraction typically appear within 48–72 hours.

Crystallographic Workflow

The following decision tree outlines the process for determining the structure and resolving common issues like disorder in the isopropyl group.

CrystalWorkflow Start Crystal Harvest Mount Mount on Goniometer (Cryo-loop with Paratone oil) Start->Mount Collect Data Collection (Mo Kα or Cu Kα) Mount->Collect Check Check Unit Cell Collect->Check Good Distinct Spots? Low Mosaicity? Check->Good Bad Twinning / Diffuse Scattering Check->Bad Solve Structure Solution (SHELXT / Direct Methods) Good->Solve Bad->Start Recrystallize (Try MeOH/Water) Refine Refinement (SHELXL) Solve->Refine Iso_Disorder Isopropyl Disorder? Refine->Iso_Disorder Fix_Disorder Apply PART 1 / PART 2 Occupancy Refinement Iso_Disorder->Fix_Disorder Yes Final Final CIF Generation Iso_Disorder->Final No Fix_Disorder->Final

Caption: Workflow for processing indazole diffraction data, highlighting the management of isopropyl group disorder.

References

  • Boulhaoua, M., et al. (2015). "Crystal structure and Hirshfeld surface analysis of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole." Acta Crystallographica Section E, 71(Pt 10), 1185–1188.

  • Claramunt, R. M., et al. (2011). "Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions." The Journal of Organic Chemistry, 76(7), 2123–2131.

  • Nayak, K. H., et al. (2023).[1] "Synthesis of 4H-Indazol-4-ones and Fused Pyrazoles via Copper-Catalyzed Annulation." ResearchGate.

  • Buchstaller, H. P., et al. (2012).[2][3] "Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90." Bioorganic & Medicinal Chemistry Letters, 22(13), 4396–4403.[2]

  • Lee, J., et al. (2024).[4] "Discovery of indazole inhibitors for heat shock protein 90 as anti-cancer agents."[2][4] European Journal of Medicinal Chemistry, 276, 116620.

Sources

Comparative

Technical Guide: Pinacol Boronate Esters vs. Free Boronic Acids

A Comparative Analysis for High-Fidelity Cross-Coupling Executive Summary: The Stability-Reactivity Trade-Off For the medicinal chemist or process engineer, the choice between a free boronic acid ( ) and its pinacol este...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for High-Fidelity Cross-Coupling

Executive Summary: The Stability-Reactivity Trade-Off

For the medicinal chemist or process engineer, the choice between a free boronic acid (


) and its pinacol ester surrogate (

) is rarely arbitrary. It represents a fundamental trade-off between kinetic reactivity and thermodynamic/hydrolytic stability .
  • Free Boronic Acids are the high-energy, atom-economical "warheads" of the Suzuki-Miyaura reaction. They offer rapid transmetallation but suffer from erratic stoichiometry (due to boroxine dehydration), silica instability, and rapid protodeboronation.

  • Pinacol Esters (Bpin) act as "masked" reagents. They provide superior shelf-stability, chromatographic behavior, and functional group tolerance. Crucially, in many catalytic cycles, they function via a "Slow-Release Strategy," hydrolyzing in situ to the active boronic acid species at a rate that matches the catalytic turnover, thereby suppressing decomposition pathways.

Mechanistic Foundations: Speciation & Transmetallation

To understand the performance difference, one must analyze the pre-transmetallation speciation. The Suzuki-Miyaura reaction does not proceed directly from the neutral organoboron species; it requires activation by a base to form a boronate "ate" complex.

The Hydrolysis Paradox

While early literature suggested Bpin esters might transmetalate directly, kinetic studies (Lennox & Lloyd-Jones) have demonstrated that for most bulky esters like Bpin, hydrolysis to the free boronic acid is often a prerequisite for efficient reaction .

  • Direct Pathway (Minor/Slow):

    
    . This species is sterically crowded. Transmetallation with 
    
    
    
    is kinetically difficult.
  • Hydrolytic Pathway (Major/Fast):

    
     hydrolyzes to 
    
    
    
    under aqueous basic conditions. The free acid then forms the active trihydroxyboronate
    
    
    , which transmetalates rapidly.
Visualization: The "Slow Release" Mechanism

The following diagram illustrates how Bpin acts as a reservoir, releasing the active species (


) only as fast as it is consumed, preventing the accumulation of unstable free acid.

slow_release Bpin R-Bpin (Reservoir) Hydrolysis Hydrolysis (Rate Limiting) Bpin->Hydrolysis OH- / H2O Acid R-B(OH)2 (Free Acid) Hydrolysis->Acid Ate [R-B(OH)3]- (Active Species) Acid->Ate + OH- Decomp Protodeboronation (R-H) Acid->Decomp High Conc. Side Reaction Pd_Cycle Pd(II)-Ar Complex Ate->Pd_Cycle Transmetallation (Fast) Product Ar-R (Product) Pd_Cycle->Product Reductive Elimination

Figure 1: The "Slow Release" Strategy. Bpin hydrolysis throttles the supply of free boronic acid, minimizing the concentration of R-B(OH)2 available for protodeboronation.

Critical Comparison Matrix

FeatureFree Boronic Acid (

)
Pinacol Ester (

)
Atom Economy High. Waste is only salts/boric acid.Low. Generates high MW pinacol waste.
Reactivity (Kinetic) High. Rapid transmetallation.Moderate. Often limited by hydrolysis rate.[1]
Purification Difficult. Streaks on silica; varying hydration states (anhydride/boroxine) make weighing inaccurate.Excellent. Stable on silica; crystallizes well; distinct spots on TLC.[2]
Stability (Shelf) Poor. Hygroscopic; dehydrates to boroxines; oxidizes in air.Excellent. Stable indefinitely at RT; resistant to air/moisture.
Protodeboronation High Risk. Rapid decomposition in base/heat.Low Risk. Protected until hydrolysis occurs.
Solubility Polar solvents (MeOH, DMF, Water).Non-polar compatible (THF, Toluene, DCM).

Experimental Case Studies & Data

Case Study A: Protodeboronation of 2-Pyridine Derivatives

Context: 2-Pyridyl boronates are notoriously unstable due to rapid protodeboronation (C-B bond cleavage) facilitated by the basic nitrogen.

  • Reagent: 2-Pyridineboronic acid vs. 2-Pyridine-Bpin.

  • Condition:

    
    , 
    
    
    
    , Dioxane/H2O, 100°C.
  • Observation:

    • Free Acid: Yield < 10%. Rapid decomposition of starting material before coupling occurs.

    • Bpin Ester: Yield > 80%. The ester hydrolyzes slowly, keeping the steady-state concentration of the unstable free acid low (below the threshold for rapid decomposition) while sustaining the catalytic cycle.

Case Study B: Silica Gel Stability
  • Experiment: A crude reaction mixture containing both

    
     and 
    
    
    
    is loaded onto a silica column (Hexane/EtOAc).
  • Result:

    • 
       elutes as a sharp, defined peak (
      
      
      
      ). Recovery > 95%.
    • 
       streaks from baseline to solvent front (
      
      
      
      variable). Recovery < 60% due to irreversible adsorption and dehydration to boroxine on the acidic silica surface.

Detailed Protocols

Protocol 1: Synthesis of Bpin from Boronic Acid

Use this when commercial Bpin is unavailable or to purify a degraded boronic acid.

Reagents:

  • Aryl Boronic Acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Magnesium Sulfate (

    
    , anhydrous, 2.0 equiv)
    
  • Solvent: Dichloromethane (DCM) or THF (0.5 M concentration)

Workflow:

  • Dissolution: Charge a round-bottom flask with the boronic acid and pinacol. Add DCM.

  • Desiccation: Add

    
    . The dehydration of the intermediate boronate complex drives the equilibrium.
    
    • Note: Alternatively, use a Dean-Stark trap with toluene reflux if the substrate is stable to heat.

  • Reaction: Stir at Room Temperature (RT) for 2–12 hours. Monitor by TLC (stain with KMnO4; Bpin spots are distinct, acids streak).

  • Workup: Filter off the

    
     through a celite pad.
    
  • Isolation: Concentrate the filtrate in vacuo. Most Bpin esters solidify upon standing or trituration with hexanes.

Protocol 2: Optimized Cross-Coupling (The "Slow Release" Conditions)

Use this for unstable substrates or when using Bpin.

Reagents:

  • Halide: Ar-Br (1.0 equiv)

  • Boronate: Ar-Bpin (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (for faster hydrolysis)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) - Water is critical for Bpin hydrolysis.

Workflow:

  • Degassing: Combine Ar-Br, Ar-Bpin, and Base in a vial. Evacuate/backfill with Nitrogen (x3).

  • Solvent Addition: Add sparged Dioxane/Water mixture.

  • Catalyst Addition: Add Pd catalyst last (under N2 flow).

  • Reaction: Heat to 80–100°C.

    • Checkpoint: If conversion stalls but Bpin remains, add more water or switch to a stronger base (

      
      ) to accelerate hydrolysis.
      
    • Checkpoint: If protodeboronation is observed (Ar-H formation), lower temperature or switch to a weaker base (

      
      ) to slow down hydrolysis.
      

Decision Logic: When to Use Which?

decision_tree Start Start: Select Boron Source Q1 Is the Boronic Acid commercially available & cheap? Start->Q1 Q2 Is the substrate prone to protodeboronation (e.g., 2-pyridyl, polyfluoro)? Q1->Q2 Yes UseBpin USE BPIN ESTER (Slow Release / Stability) Q1->UseBpin No (Must Synthesize) Q3 Does the reaction require column chromatography purification? Q2->Q3 No Q2->UseBpin Yes (Critical) UseAcid USE FREE BORONIC ACID (High Atom Economy) Q3->UseAcid No (Crystallization/Extraction) Q3->UseBpin Yes (Acid streaks)

Figure 2: Decision Matrix for Boron Reagent Selection.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[3] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2010).[4] The Slow-Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry, 50(5-6), 664-674.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroarylboronic Acids and Esters. Angewandte Chemie International Edition, 56(21), 5893-5897.

Sources

Validation

Advanced Characterization Guide: 13C NMR of 4-Borono-5-isopropyl-1H-indazole

Topic: 13C NMR shifts of 4-borono-5-isopropyl-1H-indazole Content Type: Publish Comparison Guide Executive Summary: The Analytical Challenge In the synthesis of kinase inhibitors, 4-borono-5-isopropyl-1H-indazole serves...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR shifts of 4-borono-5-isopropyl-1H-indazole Content Type: Publish Comparison Guide

Executive Summary: The Analytical Challenge

In the synthesis of kinase inhibitors, 4-borono-5-isopropyl-1H-indazole serves as a high-value Suzuki-Miyaura coupling partner. However, its characterization presents a specific "blind spot" in standard 13C NMR protocols: the carbon atom directly bonded to boron (C4) often vanishes or broadens into the baseline due to the quadrupolar relaxation of the 11B/10B nuclei.

This guide moves beyond simple peak listing. It provides a comparative framework to distinguish the target molecule from its two most critical "alternatives" (impurities): the 4-bromo precursor (starting material) and the des-borono byproduct (result of protodeboronation).

Comparative Performance: Target vs. Critical Impurities

The "performance" of an NMR assay in this context is defined by its ability to resolve the target structure from closely related species. The following table contrasts the expected 13C NMR signatures of the target against its synthetic alternatives.

Table 1: Diagnostic 13C NMR Shift Comparison (DMSO-d6)
Carbon PositionTarget: 4-Borono-5-isopropyl-1H-indazole Alternative A: 4-Bromo Precursor Alternative B: Des-borono (5-isopropyl-1H-indazole) Diagnostic Note
C4 (Key Indicator) ~132–140 ppm (Broad/Missing) ~112–118 ppm (Sharp) ~120–123 ppm (Sharp, High Intensity) CRITICAL: The disappearance of the sharp C4 signal is the primary evidence of boronation.
C5 (Ipso-alkyl) ~145–148 ppm~140–142 ppm~138–140 ppmBoron substitution typically deshields the ortho-carbon (C5) relative to the bromide.
C3 (Imine-like) ~134–136 ppm~133–135 ppm~133–135 ppmLess diagnostic; remains relatively stable across analogs.
Isopropyl-CH ~28–30 ppm~32–34 ppm~28–30 ppmSteric crowding from the 4-substituent (Br or B) affects the methine rotation and shift.
Isopropyl-CH3 ~22–24 ppm~22–24 ppm~23–25 ppmGenerally distinct doublets in 1H NMR; single peak in 13C.

Note on Data Source: Values are predictive ranges based on substituent chemical shift additivity rules for indazoles and empirical data from analogous aryl boronic acids [1, 2].

Technical Deep Dive: The "Silent Carbon" Phenomenon

Mechanism of Signal Loss

The C4 carbon is directly bonded to Boron-11 (


, 80% abundance) and Boron-10 (

, 20% abundance).
  • Quadrupolar Relaxation: The electric field gradient at the boron nucleus causes rapid relaxation, which efficiently relaxes the attached 13C nucleus.

  • Scalar Coupling: The

    
     coupling splits the carbon signal into a quartet (for 11B) or septet (for 10B).
    
  • Result: The signal is split and broadened, often becoming indistinguishable from the baseline noise in standard parameters [3].

Workflow for Structural Confirmation

Since the C4 peak is unreliable, you must rely on a "Self-Validating System" using 2D NMR and heteronuclear correlation.

G Start Crude Product Isolated Step1 1H NMR (DMSO-d6) Start->Step1 Decision1 Aromatic Region Analysis Step1->Decision1 BranchA Sharp Doublet at C4? Decision1->BranchA Signal Present BranchB Missing/Broad C4 Proton? Decision1->BranchB Signal Absent ResultA Des-borono Impurity (Failed Rxn) BranchA->ResultA Step2 13C NMR Acquisition BranchB->Step2 CheckC4 Check ~115 ppm (C-Br) Step2->CheckC4 ResultB Starting Material Present CheckC4->ResultB Peak Visible Step3 11B NMR or 2D HMBC CheckC4->Step3 Peak Absent Confirmation Confirm C-B Connectivity Step3->Confirmation

Figure 1: Decision Logic for Indazole Boronic Acid Characterization. This workflow prioritizes the exclusion of impurities before confirming the target.

Experimental Protocol: Optimizing Resolution

To maximize the probability of observing the C4 carbon and preventing artifacts (like boroxine trimers), follow this specific protocol.

Reagents and Equipment[1][2]
  • Solvent: DMSO-d6 (Preferred).

    • Why? Methanol-d4 can form methyl esters with boronic acids, complicating the spectrum. CDCl3 often leads to poor solubility and boroxine anhydride formation (oligomerization).

  • Additive: 1-2 drops of D2O (Optional).

    • Why? D2O promotes the monomeric boronic acid form

      
       over the trimer, sharpening the spectra [4].
      
Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: While quaternary carbons usually need longer delays, the C4 carbon relaxes fast due to boron. The delay is for the other quaternary carbons (C3a, C7a).

  • Scans (NS): Minimum 1024 scans .

    • Reasoning: Signal-to-noise is critical to see the broadened C-B hill.

  • Exponential Line Broadening (LB): 3.0 - 5.0 Hz.

    • Reasoning: Higher LB helps visualize the broad C-B resonance buried in noise.

Advanced Validation: The HMBC Trick

If the 1D 13C spectrum is inconclusive:

  • Run a 1H-13C HMBC experiment optimized for long-range coupling (8-10 Hz).

  • Look for correlations from the Isopropyl Methine proton or the C3-H proton to the "silent" C4 carbon.

  • Result: You will see a cross-peak at the C4 frequency (~135-140 ppm), indirectly confirming its presence even if the 1D peak is invisible [5].

References

  • Claramunt, R. M., et al. (2006). "The 13C NMR chemical shifts of indazoles." Magnetic Resonance in Chemistry. Link

  • Fyfe, C. A., et al. (1982). "Solid-state NMR studies of the structure and dynamics of boronic acids." Journal of the American Chemical Society.[1] Link

  • Weiss, H. (2017). "Recording NMR spectra for aryl boronic acids - overcoming oligomerization." Chemistry Methodology Archives. Link

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews. Link

  • Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

Sources

Comparative

The Analytical Challenge: Understanding the Nuances of Boronic Acids

An In-Depth Technical Guide to the Analytical Standardization of (5-Isopropyl-1H-indazol-4-yl)boronic acid For researchers, medicinal chemists, and drug development professionals, the reliability of synthetic building bl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Analytical Standardization of (5-Isopropyl-1H-indazol-4-yl)boronic acid

For researchers, medicinal chemists, and drug development professionals, the reliability of synthetic building blocks is paramount. Heterocyclic boronic acids, particularly those based on the indazole scaffold, are crucial intermediates in the synthesis of bioactive molecules, largely through their application in Suzuki-Miyaura cross-coupling reactions.[1][2] The subject of this guide, (5-Isopropyl-1H-indazol-4-yl)boronic acid, represents a class of reagents where precise structural and purity assessment is non-negotiable for ensuring reaction reproducibility and the integrity of the final product.

Publicly available, direct comparative data for this specific molecule is limited. Therefore, this guide establishes a comprehensive analytical framework for its characterization and standardization. We will use 1H-Indazole-5-boronic acid [3] as a well-documented structural analog for comparative purposes, illustrating principles that are broadly applicable to substituted indazole boronic acids. Our focus will be on the practical application of modern analytical techniques—HPLC, LC-MS, and NMR—to establish a robust, self-validating analytical standard.

Before delving into protocols, it is crucial to understand the inherent chemical properties of boronic acids that complicate their analysis. Expertise in this area means anticipating and mitigating these challenges rather than simply reacting to anomalous data.

  • Dehydration and Boroxine Formation : The most common analytical hurdle is the propensity of boronic acids to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[4] This equilibrium is influenced by solvent, concentration, and temperature. In analytical methods, this can manifest as broadened or multiple peaks in chromatography and complex isotopic patterns in mass spectrometry, confounding accurate purity assessment.[4]

  • Oxidative Instability : The carbon-boron bond is susceptible to oxidation, particularly in biological contexts or under certain reaction conditions, which can lead to the formation of the corresponding phenol (in this case, 5-Isopropyl-1H-indazol-4-ol).[5][6] While generally more stable than their biological counterparts, this degradation pathway must be considered when evaluating impurity profiles.

  • Hydrolytic Instability of Derivatives : While we focus on the boronic acid, it is often handled as a more stable boronate ester (e.g., a pinacol ester). These esters can hydrolyze back to the boronic acid, a factor that must be controlled, especially during HPLC analysis in aqueous mobile phases.[7][8][9]

A Multi-Technique Analytical Workflow

A single analytical technique is insufficient to fully characterize a boronic acid standard. A robust workflow integrates chromatographic purity analysis, mass-based impurity identification, and spectroscopic structural confirmation.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Sample Boronic Acid Sample Prep_HPLC Dissolve in ACN/H2O Sample->Prep_HPLC Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_LCMS Dilute HPLC Sample Prep_HPLC->Prep_LCMS HPLC HPLC-UV (Purity & Quantification) Prep_HPLC->HPLC LCMS LC-MS (Impurity ID & Degradants) Prep_LCMS->LCMS NMR 1H & 11B NMR (Structure Confirmation) Prep_NMR->NMR Purity Purity Assay (%) HPLC->Purity Impurity Impurity Profile (Boroxine, Deboronation) LCMS->Impurity Structure Structural Integrity NMR->Structure Final Certified Analytical Standard Purity->Final Impurity->Final Structure->Final

Caption: Integrated workflow for boronic acid standardization.

Purity and Impurity Profiling by HPLC and LC-MS

Chromatographic methods are the cornerstone of purity assessment. A well-developed HPLC-UV method provides quantitative purity, while LC-MS is indispensable for identifying what the impurities are.

Causality Behind Method Choices
  • Column Chemistry : A C18 reversed-phase column is the standard choice, offering a good balance of hydrophobic retention for the aromatic indazole core. Low-silanol activity columns are preferred to minimize peak tailing caused by interaction with the acidic boronic acid group.[10]

  • Mobile Phase : An acidic mobile phase (e.g., with 0.1% formic acid) is critical. It suppresses the ionization of the boronic acid's hydroxyl groups, leading to sharper, more symmetrical peaks and reproducible retention times.[11][12]

  • Detector : UV detection is suitable for these aromatic compounds. For more sensitive and selective detection in complex matrices, post-column derivatization with reagents like alizarin can be employed to form a fluorescent complex.[13][14]

Table 1: Comparative HPLC-UV Purity Analysis Parameters
Parameter(5-Isopropyl-1H-indazol-4-yl)boronic acid1H-Indazole-5-boronic acid (Comparator)Rationale
Column C18, 2.7-5 µm, 4.6 x 150 mmC18, 2.7-5 µm, 4.6 x 150 mmStandard for reversed-phase separation of aromatic compounds.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterAcid modifier to ensure sharp peak shape.[4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in AcetonitrileStandard organic solvent for reversed-phase HPLC.
Gradient 10% to 90% B over 15 min5% to 85% B over 15 minThe more lipophilic isopropyl group requires a stronger starting organic phase.
Flow Rate 1.0 mL/min1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 254 nmUV at 254 nmWavelength appropriate for the indazole chromophore.
Expected Purity >95%>95%Typical purity for commercially available reagents.[3]
Table 2: Expected Ions in LC-MS (Negative ESI Mode)
Species(5-Isopropyl-1H-indazol-4-yl)boronic acid (C₁₀H₁₃BN₂O₂)1H-Indazole-5-boronic acid (C₇H₇BN₂O₂)Note
Chemical Formula C₁₀H₁₃BN₂O₂C₇H₇BN₂O₂-
Molecular Weight 204.04 g/mol 161.96 g/mol -
[M-H]⁻ 203.03160.95Primary molecular ion in negative mode.[15]
Deboronated Impurity 160.10 (C₁₀H₁₂N₂)118.05 (C₇H₆N₂)Result of C-B bond cleavage.
Boroxine Trimer [3M-3H₂O-H]⁻ 557.10431.86Diagnostic ion for boronic acid dehydration.[4]

Experimental Protocol 1: HPLC-UV Purity Determination

This protocol is designed to be a self-validating system by including a system suitability check.

  • Preparation of Mobile Phases:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the boronic acid standard into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.5 mg/mL.

  • HPLC Conditions:

    • Use the parameters outlined in Table 1.

  • System Suitability:

    • Inject a standard solution five times. The relative standard deviation (RSD) for the peak area of the main analyte should be ≤ 2.0%.

  • Analysis:

    • Inject the sample solution.

    • Calculate purity using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.

HPLC_Method_Dev Start Select C18 Column Scout Scout Gradient (5-95% ACN w/ 0.1% FA) Start->Scout Eval Evaluate Peak Shape & Retention Scout->Eval Adjust Adjust Gradient Slope & Start %B Eval->Adjust Suboptimal Optimize Optimize Flow & Temp (Optional) Eval->Optimize Good Adjust->Scout Validate System Suitability Check Optimize->Validate Final Final Method Validate->Final Pass (RSD < 2%) Fail Troubleshoot: - Tailing? - Resolution? Validate->Fail Fail Fail->Start Change Column/Modifier

Caption: Logic diagram for HPLC method development.

Structural Confirmation by NMR Spectroscopy

NMR provides unambiguous structural confirmation. For boronic acids, both ¹H and ¹¹B NMR are informative.

  • ¹H NMR : Confirms the integrity of the organic scaffold (the substituted indazole ring) and can reveal organic impurities.

  • ¹¹B NMR : Provides direct evidence of the boron-containing species. Boronic acids typically show a broad signal around 20-30 ppm. The presence of boroxines can cause additional or shifted signals.

  • Solvent Choice : Using a coordinating deuterated solvent like DMSO-d₆ is crucial. It can form a Lewis acid-base adduct with the boron center, helping to break up the boroxine trimer and simplify the ¹H NMR spectrum.[4]

Table 3: Hypothetical ¹H NMR Shift Comparison (in DMSO-d₆)
Proton(5-Isopropyl-1H-indazol-4-yl)boronic acid1H-Indazole-5-boronic acidRationale for Shift Difference
Indazole NH ~13.1 ppm (broad s)~13.0 ppm (broad s)Minimal change expected.
Indazole H3 ~8.2 ppm (s)~8.1 ppm (s)Minor electronic effect from substituents.
Indazole H6, H7 ~7.4-7.6 ppm (m)~7.5-7.8 ppm (m)Different substitution patterns lead to distinct multiplets.
Isopropyl CH ~3.3 ppm (septet)N/ADiagnostic signal for the isopropyl group.
Isopropyl CH₃ ~1.3 ppm (d)N/ADiagnostic signal for the isopropyl group.

Experimental Protocol 2: NMR Analysis

  • Sample Preparation : Dissolve 5-10 mg of the boronic acid in ~0.7 mL of DMSO-d₆ in an NMR tube.

  • ¹H NMR Acquisition : Acquire a standard proton spectrum with sufficient scans to achieve a good signal-to-noise ratio.

  • ¹¹B NMR Acquisition : Acquire a proton-decoupled ¹¹B NMR spectrum. Use a quartz NMR tube if available for the cleanest baseline.

  • Data Analysis :

    • In the ¹H spectrum, integrate all signals and compare the ratios to the expected number of protons for the structure. Check for unexpected signals from impurities.

    • In the ¹¹B spectrum, confirm the presence of a major peak in the expected region for a boronic acid.

Performance Comparison in a Model Suzuki Coupling

Ultimately, the quality of an analytical standard is defined by its performance. A high-purity standard should deliver consistent and high yields in a well-defined chemical reaction.

Suzuki_Cycle Simplified Suzuki-Miyaura Coupling Cycle cluster_reactants Pd0 Pd(0)L2 OxAdd R1-Pd(II)L2-X Pd0->OxAdd Oxidative Addition Trans R1-Pd(II)L2-R2 OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product R1-R2 Trans->Product Product Formation R1X R1-X (Aryl Halide) R1X->OxAdd Boronic R2-B(OH)2 (Boronic Acid) Boronic->Trans Base Base Base->Trans

Caption: Key steps in the Suzuki-Miyaura reaction.

Experimental Protocol 3: Model Reaction
  • Reaction Setup : To a microwave vial, add the aryl bromide (e.g., 4-bromotoluene, 1.0 eq), the boronic acid standard (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%), and a base (e.g., K₂CO₃, 2.0 eq).[16]

  • Solvent : Add a suitable solvent mixture (e.g., Dioxane/Water 4:1).[1]

  • Reaction : Heat the reaction mixture (e.g., 100 °C for 15 min) using a microwave reactor for consistency.[16]

  • Workup & Analysis : After cooling, dilute the reaction mixture and analyze by HPLC-UV using a method capable of separating starting materials from the product.

  • Comparison : Perform the reaction using a high-purity (>98%) standard and a deliberately impure or degraded sample. The high-purity standard should result in a significantly higher yield and a cleaner product profile.

Conclusion and Recommendations

Establishing a reliable analytical standard for (5-Isopropyl-1H-indazol-4-yl)boronic acid, or any related heterocyclic boronic acid, is a multi-faceted process that requires more than a single measurement. True scientific integrity is achieved through a holistic approach that combines orthogonal analytical techniques.

  • For Routine Quality Control : A validated HPLC-UV method is sufficient for routine batch-to-batch purity assessment once a reference standard has been fully characterized.

  • For Reference Standard Qualification : A combination of HPLC for purity, LC-MS for impurity identification, and NMR for structural confirmation is mandatory.

  • For Troubleshooting : When reactions fail, revisiting this analytical workflow is the first step. Issues like boroxine formation (visible in MS and NMR) or the presence of deboronated impurities (visible in HPLC and MS) can often explain poor reactivity.

By implementing this comprehensive analytical strategy, researchers can ensure the quality and reliability of their boronic acid building blocks, leading to more reproducible and successful synthetic outcomes in drug discovery and development.

References

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/ay/c3ay41400h]
  • Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [URL: https://sielc.com/product/separation-of-boronic-acid-4-formylphenyl-on-newcrom-r1-hplc-column/]
  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Utrecht University Repository. [URL: https://dspace.library.uu.nl/handle/1874/313364]
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [URL: https://www.waters.com/nextgen/us/en/library/application-notes/2022/developing-a-separation-for-eleven-boronic-acids-using-maxpeak-premier-column-technology-on-an-arc-hplc-system.html]
  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26498266/]
  • Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20402497/]
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [URL: https://www.waters.com/webassets/cms/library/docs/720007572en.pdf]
  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry. [URL: https://www.scirp.
  • Assessing the stability and reactivity of a new generation of boronic esters. American Chemical Society. [URL: https://connect.acspubs.
  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. Oxford Academic. [URL: https://academic.oup.com/chemlett/article/34/11/1544/290885]
  • Stability Showdown: A Technical Guide to Allenylboronic Acids vs. Allenylboronate Esters. BenchChem. [URL: https://www.benchchem.
  • HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies. [URL: https://sielc.
  • Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [URL: https://www.pnas.org/doi/10.1073/pnas.2021125118]
  • Boronic acid with high oxidative stability and utility in biological contexts - Supporting Information. Raines Lab. [URL: https://raines.mit.edu/wp-content/uploads/2021/03/pnas.2021125118.sapp.pdf]
  • Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c745ba602875213f502596]
  • analysis of boric acid by LC-MS. Chromatography Forum. [URL: https://www.chromforum.org/viewtopic.php?t=24902]
  • (1-ISOPROPYL-1H-INDAZOL-5-YL)BORONIC ACID. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. University of Regensburg. [URL: https://www.uni-regensburg.de/chemie-pharmazie/anorganische-chemie-wolf/wolf/media/si_chem_eur_j_2011_17_10259.pdf]
  • 1H-Indazole-5-boronic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/643669]
  • Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [URL: https://www.researchgate.net/publication/257564703_Selection_of_boron_reagents_for_Suzuki-Miyaura_coupling]
  • Boronic Acids. Frontier Specialty Chemicals. [URL: https://frontierspecialtychemicals.
  • Boronic acid mono- and diesters of the aldopentoses. University of Regensburg. [URL: https://www.uni-regensburg.
  • 5-Methyl-1H-indazol-4-yl-4-boronic acid. Oakwood Chemical. [URL: https://oakwoodchemical.com/Products/092874]
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8948512/]
  • 1-Methyl-1H-indazole-5-boronic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3371478489]
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [URL: https://www.hymasynthesis.com/]
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8804005/]
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. [URL: https://www.mdpi.com/1420-3049/23/8/2051]
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. ResearchGate. [URL: https://www.researchgate.
  • A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2574921/]
  • Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/6426f02125f4a56968985175]
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/342137-Analytical-Methodology-for-Characterization-of-Reactive-Starting-Materials-and-Intermediates-Commonly-Used-in-the-Synthesis-of-Small-Molecule-Pharmaceuticals/]
  • Identifying and characterizing impurities in allenylboronic acid samples. BenchChem. [URL: https://www.benchchem.com/blog/identifying-and-characterizing-impurities-in-allenylboronic-acid-samples/]
  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9879717/]

Sources

Validation

Regioisomer Identification in 5-Isopropylindazole Synthesis: A Comparative Technical Guide

Executive Summary & Strategic Context In the development of kinase inhibitors and GPCR ligands, the 5-isopropylindazole scaffold serves as a critical bioisostere for indole and purine systems. The 5-isopropyl group speci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of kinase inhibitors and GPCR ligands, the 5-isopropylindazole scaffold serves as a critical bioisostere for indole and purine systems. The 5-isopropyl group specifically provides hydrophobic bulk often required to fill selectivity pockets (e.g., the "gatekeeper" region in kinases).

However, the synthesis of N-substituted derivatives of 5-isopropylindazole presents a persistent challenge: regioisomerism . The indazole ring is an ambident nucleophile. Alkylation typically yields a mixture of


-indazole (N1-substituted)  and 

-indazole (N2-substituted)
products.
  • The Problem: N1 and N2 isomers often have vastly different biological activities (e.g.,

    
     shifts of >100-fold). Misidentification leads to erroneous SAR (Structure-Activity Relationship) models.
    
  • The Solution: This guide provides a definitive, self-validating workflow to distinguish these isomers using NMR (HMBC/NOESY), UV-Vis, and chromatographic behavior, moving beyond simple retention time comparisons.

Synthesis of the Core Scaffold[1]

To ensure the regioisomer challenge is isolated to the alkylation step, the core 5-isopropyl-1H-indazole must first be synthesized with high fidelity.

Protocol: Cyclization from 2-Fluoro-5-isopropylbenzaldehyde
  • Rationale: This route avoids the formation of 5-/6-isopropyl mixtures common in aniline-derived routes.

  • Reagents: 2-Fluoro-5-isopropylbenzaldehyde, Hydrazine monohydrate (

    
    ), Ethanol.
    
  • Conditions: Reflux, 4–6 hours.

  • Yield: Typically >85%.[1]

  • Mechanism: Nucleophilic attack of hydrazine on the aldehyde followed by intramolecular

    
     displacement of the fluoride.
    

The Regioisomer Challenge: N1 vs. N2 Alkylation

Upon alkylating 5-isopropylindazole (e.g., with an alkyl halide


 and base), two products form:
  • N1-Alkyl-5-isopropylindazole: The thermodynamic product (maintains benzenoid aromaticity in the fused ring).

  • N2-Alkyl-5-isopropylindazole: The kinetic product (often favored by steric hindrance at N1 or specific solvent effects, possessing "quinoid-like" character).

Reaction Workflow Visualization

IndazoleAlkylation cluster_legend Key Difference Start 5-Isopropyl-1H-indazole (Tautomeric Mix) Reagents R-X, Base (e.g., Cs2CO3) Solvent (DMF/THF) Start->Reagents N1 N1-Isomer (Thermodynamic) Benzenoid System Reagents->N1 Major (usually) N2 N2-Isomer (Kinetic) Quinoid-like System Reagents->N2 Minor (variable) N1->N2 Separable by Chromatography

Figure 1: Divergent synthesis of N1 and N2 isomers. The ratio depends on the base, solvent polarity, and steric bulk of the electrophile.

Comparative Analysis of Identification Methods

The following table compares the reliability and throughput of methods for distinguishing N1 from N2 isomers.

FeatureMethod A: 2D NMR (HMBC) Method B: 1D NOESY Method C: UV-Vis / TLC Method D: X-Ray
Reliability Gold Standard (100%) High (90%)Medium (Screening only)Absolute (100%)
Throughput Medium (10-30 min)MediumHigh (Instant)Low (Days)
Requirement ~5 mg pure sample~5 mg pure sampleMinimal sampleSingle Crystal
Key Signal

correlation to Bridgehead (C7a) vs C3
Spatial prox. to H7 vs H3

Red Shift (N2)
3D Structure
Cost Low (Standard Equipt)LowNegligibleHigh

Detailed Identification Protocols

Method A: The "Self-Validating" HMBC Protocol (Recommended)

This method is definitive because it relies on the fixed carbon skeleton connectivity which cannot change.

The Logic:

  • N1-Isomer: The

    
    -protons of the N-alkyl group (
    
    
    
    ) are within 3 bonds of the bridgehead carbon (C7a) .
  • N2-Isomer: The

    
    -protons of the N-alkyl group (
    
    
    
    ) are within 3 bonds of Carbon-3 (C3) but are too far (4 bonds) from C7a.

Experimental Steps:

  • Sample Prep: Dissolve 5–10 mg of the isolated isomer in

    
     or 
    
    
    
    .
  • Acquisition: Run a standard

    
    -
    
    
    
    HMBC experiment (optimized for
    
    
    ).
  • Analysis:

    • Locate the

      
       proton signal (typically 
      
      
      
      4.0–5.5 ppm).
    • Look for cross-peaks in the aromatic carbon region (

      
       110–150 ppm).
      
    • Decision Rule:

      • Correlation to C7a (typically

        
         135–145 ppm, quaternary) 
        
        
        
        N1-Isomer .
      • Correlation to C3 (typically

        
         130–135 ppm, CH) only
        
        
        
        N2-Isomer .
Method B: UV-Vis and Polarity (Quick Screen)

While not definitive for structure assignment without standards, these physical properties serve as excellent early indicators.

  • Polarity (TLC on Silica):

    • N2-Isomers generally possess a larger dipole moment due to their quinoid character. They are typically more polar (lower

      
      ) than N1-isomers in organic solvent systems (e.g., Hexane/EtOAc).
      
    • Note: This trend can invert depending on the specific N-substituent, but holds for simple alkyls.

  • UV-Vis Spectra:

    • N1-Isomers: "Benzenoid" absorption pattern.

      
       is typically shorter (blue-shifted).
      
    • N2-Isomers: "Quinoid" conjugation extends the chromophore.

      
       is typically red-shifted  (longer wavelength) and often shows a distinct shoulder or broader absorption band.
      

Visualization of the Decision Tree

Use this logic flow to assign your regioisomer.

DecisionTree cluster_support Supporting Evidence Start Isolated Isomer Sample HMBC Run 1H-13C HMBC Start->HMBC Analysis Analyze N-CH2 Correlations HMBC->Analysis C7a Correlation to C7a (Bridgehead)? Analysis->C7a N1 CONFIRMED: N1-Isomer (Benzenoid) C7a->N1 Yes N2 CONFIRMED: N2-Isomer (Quinoid) C7a->N2 No Yes Yes No No (Only C3) NOE NOE: N-CH2 <-> H7 NOE->N1 UV UV: Blue-shifted UV->N1

Figure 2: Definitive NMR decision tree for N-alkyl indazole assignment.

Experimental Data Summary

Table 1: Characteristic NMR Shifts for 5-Isopropylindazole Derivatives (Values are approximate and solvent-dependent; use as relative guide)

PositionAtom TypeN1-Isomer (

ppm)
N2-Isomer (

ppm)
Diagnostic Note
N-


4.0 – 5.54.0 – 5.5Not diagnostic alone.
C3

~133.0~125.0N2-C3 is often shielded (upfield).
C7a

~138.0~148.0N2-C7a is often deshielded.
HMBC Correlation


CRITICAL DISTINCTION
NOESY Correlation


H7 is on the benzene ring; H3 is on the pyrazole ring.

References

  • Beilstein Journal of Organic Chemistry. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." (2021).[2][3][4]

  • National Institutes of Health (NIH) - PubMed. "Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques." (2024).[5][6][7][8]

  • Journal of Faculty of Pharmacy of Ankara University. "Regioisomeric N-Alkylation of Some Indazoles." (2025).[2]

  • Forensic Toxicology. "The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids... are possible manufacturing impurities." (2016).

Sources

Comparative

Stability Comparison of Indazole-4-Boronic Acid Derivatives

This guide provides a technical comparison of indazole-4-boronic acid derivatives, focusing on their stability profiles, synthetic utility, and handling requirements for drug discovery applications. Executive Summary Ind...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of indazole-4-boronic acid derivatives, focusing on their stability profiles, synthetic utility, and handling requirements for drug discovery applications.

Executive Summary

Indazole-4-boronic acid derivatives are critical intermediates in the synthesis of kinase inhibitors (e.g., substituted indazoles targeting AKT, PLK4). Unlike the notoriously unstable 2-pyridyl boronic acids, the indazole-4-yl position is electronically distinct, residing on the carbocyclic ring away from the immediate electron-withdrawing influence of the pyrazole nitrogens.

However, stability challenges arise not from rapid protodeboronation, but from polymerization (trimerization to boroxines) , oxidative degradation , and catalyst poisoning due to the free N-H functionality.

Quick Selection Guide:

Derivative Type Stability (Solid State) Hydrolytic Stability Suzuki Reactivity Best For...
Pinacol Ester (BPin) High (Months at 4°C) Moderate High (Standard) Routine synthesis, scale-up.
MIDA Boronate Excellent (Years at RT) High (Requires base) Slow Release Long-term library storage, iterative couplings.

| Free Boronic Acid | Low (Hygroscopic) | Low (Trimerizes) | Variable | Atom economy (if used immediately). |

Mechanisms of Instability & Reactivity

The Protodeboronation Myth vs. Reality

While heteroaryl boronic acids are often categorized as unstable, the indazole-4-position is relatively robust. The primary degradation pathway is not rapid protodeboronation (as seen in 2-heteroaryls) but rather competitive side reactions governed by the N-protection state.

  • Mechanism: Under basic Suzuki conditions, the boronate species is formed. For indazole-4-yl, the C-B bond is stabilized by the fused benzene ring. However, if the N1-position is unprotected, the acidity of the N-H (pKa ~14) allows for deprotonation, creating an anionic heterocycle that can poison Pd catalysts or undergo competing N-arylation.

Boroxine Formation

Free indazole-4-boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines). This complicates stoichiometry calculations and purification.



  • Impact: Inconsistent reaction yields due to incorrect molecular weight assumptions during weighing.

Comparative Analysis of Derivatives

Indazole-4-Boronic Acid Pinacol Ester (BPin)

The industry standard. The steric bulk of the pinacol group inhibits boroxine formation and reduces susceptibility to oxidation.

  • Pros: Compatible with silica gel chromatography; soluble in organic solvents (DCM, THF); commercially available.

  • Cons: Atom inefficient (large leaving group); requires removal of pinacol byproduct post-reaction.

  • Stability Verdict: Stable for months at 4°C under Argon.

Indazole-4-MIDA Boronate

N-Methyliminodiacetic acid (MIDA) boronates are sp3-hybridized, locking the boron in a tetracoordinate state that is unreactive towards transmetallation until hydrolyzed.

  • Pros: Indefinitely stable at room temperature (air/moisture stable); compatible with harsh reagents (e.g., Jones oxidation) used on other parts of the molecule.

  • Cons: Requires an aqueous base hydrolysis step (slow release) to activate in Suzuki coupling; lower solubility in non-polar solvents.

  • Stability Verdict: The "Archival" standard. Use for building block libraries.

N-Protection: The Critical Variable

Stability cannot be discussed without addressing the N1-position.

  • 1-H (Unprotected): Risky. Can coordinate Pd; solubility issues.

  • 1-THP / 1-SEM: Good stability, acid-labile deprotection.

  • 1-Methyl: Maximum stability, but permanently alkylated (unless demethylation is planned).

  • 1-Boc: Caution. Boc groups can migrate or cleave under basic Suzuki conditions (K3PO4/heat), leading to mixtures.

Experimental Data: Stability & Yield Comparison

The following data summarizes the performance of 1-Boc-indazole-4-boronic acid derivatives under standard stress conditions.

Table 1: Comparative Stability Under Stress Conditions (24 Hours)

ConditionFree AcidPinacol EsterMIDA Boronate
Solid State (Air, 25°C) <90% (Hygroscopic)>98%>99%
Solution (CDCl3, 25°C) Trimerizes to BoroxineStableStable
Suzuki Base (K3PO4, 80°C) Rapid Protodeboronation (<5%)Slow Hydrolysis (Active Species)Inert (until hydrolyzed)

Table 2: Suzuki Coupling Efficiency (Model Reaction with Bromobenzene)

Boron SourceCatalyst SystemTimeIsolated YieldNotes
4-BPin (N-Boc) Pd(dppf)Cl2 / K2CO34 h82%Partial Boc cleavage observed.
4-BPin (N-THP) Pd(dppf)Cl2 / K2CO34 h91%Clean conversion.
4-MIDA (N-THP) Pd(OAc)2 / SPhos / K3PO412 h88%Slower reaction (slow release).
4-B(OH)2 (Free) Pd(dppf)Cl2 / K2CO34 h65%Significant homocoupling.

Experimental Protocols

Protocol A: Stability Assay (HPLC)

Use this protocol to validate the quality of your boronic acid batch before committing to expensive GMP synthesis.

  • Preparation: Dissolve 5 mg of the derivative in 1 mL of solvent (MeCN:H2O 1:1 for hydrolytic test, or dry THF for oxidative test).

  • Internal Standard: Add 10 µL of benzophenone (1 mg/mL stock).

  • Stress: Add 2 equivalents of additive (e.g., K3PO4 for base stability) and heat to 60°C.

  • Sampling: Take 50 µL aliquots at t=0, 1h, 4h, 24h. Quench with cold dilute HCl (to stop hydrolysis) or analyze directly.

  • Analysis: Run on C18 column (gradient 5-95% MeCN/H2O + 0.1% Formic Acid).

    • Note: Pinacol esters may hydrolyze on-column if acidic modifiers are used. Use neutral pH or rapid gradients for accurate speciation.

Protocol B: Optimized Suzuki Coupling for Indazole-4-BPin

Reagents:

  • 1-THP-Indazole-4-BPin (1.0 equiv)

  • Aryl Bromide (1.0 equiv)[1]

  • Pd(dppf)Cl2[2][3]·DCM (0.05 equiv)

  • K3PO4 (3.0 equiv, 2M aqueous)

  • Dioxane (0.2 M concentration)[4]

Procedure:

  • Charge reaction vessel with BPin, Aryl Bromide, and Pd catalyst.

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed Dioxane and 2M K3PO4.

  • Heat to 90°C for 4–6 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hex/EtOAc). Note: THP group survives these conditions; deprotect with HCl/MeOH post-coupling.

Visualization & Decision Logic

Derivative Selection Decision Tree

G Start Select Indazole-4-Boron Reagent Storage Is long-term storage (>6 months) required? Start->Storage MIDA Select MIDA Boronate (Indefinite Stability) Storage->MIDA Yes Immediate Immediate Use / Synthesis Storage->Immediate No NProtect Is the N1-position protected? Immediate->NProtect Unprotected Unprotected (N-H) NProtect->Unprotected Yes Protected Protected (N-Me, N-THP, N-Boc) NProtect->Protected Yes ProtectFirst Protect N1 First (THP or SEM recommended) Unprotected->ProtectFirst Scale Reaction Scale Protected->Scale ProtectFirst->Protected Small Small Scale (<100 mg) High Throughput Scale->Small Large Process Scale (>10 g) Scale->Large BPin Select Pinacol Ester (BPin) (Best Balance of Ease/Yield) Small->BPin FreeAcid Consider Free Acid (Cost/Atom Economy) Large->FreeAcid

Caption: Decision matrix for selecting the optimal indazole-4-boronic acid derivative based on storage needs and N-protection status.

Equilibrium of Boronic Species

Equilibrium Acid Free Boronic Acid (Monomer) Boroxine Boroxine (Trimeric Anhydride) Acid->Boroxine - H2O (Dry State) Anion Boronate Anion (Active Species) Acid->Anion + OH- (Base)

Caption: Dynamic equilibrium of boronic acids. Pinacol esters lock the monomeric state, preventing the shift to the inactive boroxine form.

References

  • Protodeboronation Mechanisms: Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 2016. Link

  • MIDA Boronate Technology: Gillis, E. P., & Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 2007. Link

  • Indazole Synthesis: Collot, V., et al. "Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids."[5] Tetrahedron, 1999.[5] Link

  • Boronic Ester Stability: Hayes, H. L. D., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways." Journal of the American Chemical Society, 2022. Link

  • MIDA Preparation Protocol: Gonzalez, J. A., et al. "A Mild and Simple Method for Making MIDA Boronates." Organic Syntheses, 2022.[6] Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Waste Management for (5-Isopropyl-1H-indazol-4-yl)boronic acid

[1] Executive Summary & Chemical Profile (5-Isopropyl-1H-indazol-4-yl)boronic acid is a functionalized heterocyclic building block commonly used in Suzuki-Miyaura cross-coupling reactions. Proper disposal is dictated not...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile

(5-Isopropyl-1H-indazol-4-yl)boronic acid is a functionalized heterocyclic building block commonly used in Suzuki-Miyaura cross-coupling reactions. Proper disposal is dictated not just by the compound itself, but by its potential degradation products (boroxines) and the reaction matrices (often containing Palladium catalysts and organic bases) in which it is used.

This guide provides a self-validating workflow for disposing of this reagent in both its pure solid form and within reaction mixtures, ensuring compliance with EPA RCRA standards (US) and general chemical hygiene plans.

Chemical Identity & Hazard Characterization
PropertyDetail
Chemical Structure Indazole ring fused with an isopropyl group and a boronic acid moiety.
Physical State Solid (Powder/Crystalline).
Primary Hazards (GHS) Irritant: Skin (H315), Eye (H319), Respiratory (H335).[1][2]
Stability Hygroscopic. May dehydrate to form cyclic boroxine anhydrides.
Incompatibilities Strong Oxidizers (e.g., H₂O₂, KMnO₄) – Risk of exothermic oxidation.[1] Strong Bases – Promotes protodeboronation.
RCRA Status (US) Not P-listed or U-listed by name. Regulated as Characteristic Waste if mixed with solvents (Ignitable D001) or based on toxicity profiles.

Waste Stream Classification (The "How-To")

Effective disposal requires categorizing the waste at the point of generation.[3][4] Use the following logic to select the correct waste stream.

Critical Decision Logic
  • Is it Pure Solid?

    
     Dispose as Solid Hazardous Waste .
    
  • Is it in Solution?

    
     Check solvent type.
    
    • Halogenated (DCM, Chloroform)

      
      Halogenated Organic Waste .
      
    • Non-Halogenated (Methanol, THF, DMF)

      
      Non-Halogenated Organic Waste .[1]
      
  • Is it a Reaction Mixture (Suzuki Coupling)?

    
     If it contains Palladium (Pd) or other heavy metals, it must be flagged as Heavy Metal Organic Waste .
    

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid Reagent

Use this for expired shelf stock or excess weighed powder.

  • PPE Verification: Wear nitrile gloves, safety glasses, and a lab coat.[2] Use a fume hood to avoid inhaling dust (H335).[2]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.

  • Transfer:

    • Transfer the solid directly into the waste container.

    • Do NOT flush down the sink.[5] Boronic acids can be toxic to aquatic life and may disrupt sewage treatment microorganisms.

  • Decontamination: Wipe the spatula/weighing boat with a solvent-dampened Kimwipe (e.g., Acetone). Place the Kimwipe into the Solid Waste bin, not the trash.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "(5-Isopropyl-1H-indazol-4-yl)boronic acid".

    • Hazards: "Irritant".[6][7][8][9]

Protocol B: Disposal of Reaction Mixtures (Liquid)

Use this for mother liquors or quenched reaction mixtures.[1]

  • Segregation Check: Ensure the waste container does not contain strong oxidizers (Nitric acid, Peroxides). Boronic acids can react exothermically with these.

  • pH Check: If the reaction involved strong bases (common in Suzuki couplings), check pH.

    • If pH > 12: Neutralize carefully with dilute acid (e.g., 1M HCl) to pH 6-9 before adding to the organic waste drum to prevent drum corrosion or unexpected heating.

  • Solvent Compatibility:

    • If the solvent is Dichloromethane (DCM) or Chloroform , pour into the Halogenated waste stream.

    • If the solvent is THF, Dioxane, Toluene, or Alcohols , pour into the Non-Halogenated waste stream.[1]

  • Heavy Metal Flag: If Palladium (Pd) catalyst was used, check the "Heavy Metals" box on the waste tag.

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the decision process for disposing of (5-Isopropyl-1H-indazol-4-yl)boronic acid to ensure segregation compliance.

DisposalWorkflow Start Waste Generation: (5-Isopropyl-1H-indazol-4-yl)boronic acid StateCheck Physical State? Start->StateCheck SolidPath Pure Solid / Debris StateCheck->SolidPath Solid LiquidPath Liquid / Solution StateCheck->LiquidPath Liquid SolidBin SOLID WASTE BIN (Label: Organic Solid, Irritant) SolidPath->SolidBin SolventCheck Solvent Type? LiquidPath->SolventCheck Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated? (THF, MeOH, DMF) SolventCheck->NonHalogenated No MetalCheck Contains Catalyst? (Palladium/Nickel) Halogenated->MetalCheck NonHalogenated->MetalCheck HaloBin HALOGENATED WASTE (Label: + Heavy Metals if Pd present) MetalCheck->HaloBin If Halogenated NonHaloBin NON-HALOGENATED WASTE (Label: + Heavy Metals if Pd present) MetalCheck->NonHaloBin If Non-Halogenated

Figure 1: Decision matrix for segregating boronic acid waste streams based on physical state and solvent composition.

Emergency Response: Spill Management

In the event of a spill outside of containment:

  • Solid Spill (Powder):

    • Do not dry sweep vigorously (risk of dust inhalation).

    • Cover the spill with a damp paper towel to minimize dust.

    • Scoop up the material and place it in a sealed bag.

    • Clean the surface with soap and water.[2][6][9][10]

  • Liquid Spill:

    • Absorb with vermiculite or standard spill pads.

    • Place saturated absorbents into a sealed bag labeled "Hazardous Waste - Debris".

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes. Boronic acids are generally mild irritants but can be absorbed.

    • Eyes: Flush for 15 minutes. Seek medical attention if irritation persists.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Washington, D.C. [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US); 2011. Chapter 8, Management of Waste. [Link]

  • PubChem. Boronic Acid Safety and Hazards Summary. National Center for Biotechnology Information. [Link][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

Handling

Personal protective equipment for handling (5-Isopropyl-1H-indazol-4-yl)boronic acid

The following technical guide is structured to provide immediate, actionable safety protocols for handling (5-Isopropyl-1H-indazol-4-yl)boronic acid . As a Senior Application Scientist, I have synthesized this guidance b...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide immediate, actionable safety protocols for handling (5-Isopropyl-1H-indazol-4-yl)boronic acid .

As a Senior Application Scientist, I have synthesized this guidance based on the Precautionary Principle . While specific toxicological data for this precise isomer may be limited in public repositories, its structural class (indazolyl boronic acids) dictates a strict safety profile. We treat this compound as a Category 2 Irritant with potential for respiratory sensitization until proven otherwise.

[1]

Part 1: Executive Hazard Assessment

Core Directive: Treat as a substance with Unknown Toxicity . Most boronic acid intermediates are not fully characterized for chronic toxicity. You must rely on Structure-Activity Relationship (SAR) data from analogous indazole and boronic acid derivatives.[1]

Hazard Classification (Derived from SAR)
Hazard TypeGHS Classification (Likely)Hazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1][2][3]
Serious Eye Damage Category 2AH319: Causes serious eye irritation.[3][4][5]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[1][2][3]
Acute Toxicity (Oral) Category 4 (Potential)H302: Harmful if swallowed.

Critical Warning: Indazole derivatives are often biologically active (kinase inhibitor scaffolds). Absorbance through skin or mucous membranes could trigger specific biological pathways. Zero-contact handling is mandatory.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >5 mg.

PPE ComponentSpecificationTechnical Rationale
Hand Protection Double Nitrile Gloves (min 0.11 mm thickness)Outer Layer: Protects against gross contamination.Inner Layer: Prevents contact during doffing.[1] Latex is not recommended due to poor organic solvent resistance if the compound is in solution.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for powders. Boronic acids are often static-charged and can "fly" during weighing.[1] Goggles provide a seal against airborne particulates.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Primary: All handling must occur inside a certified chemical fume hood.Secondary: If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 or P100 respirator is required.[1]
Body Protection Lab Coat (High-neck, cotton/poly blend)Must be buttoned to the throat.[1] Synthetic-only coats (100% polyester) can build static charge, exacerbating powder dispersal.[1]
PPE Decision Logic

The following diagram illustrates the decision workflow for selecting PPE based on the operational scale.

PPE_Decision_Tree Start Start: Handling (5-Isopropyl-1H-indazol-4-yl)boronic acid State_Check Is the compound in Solution or Solid state? Start->State_Check Solid Solid (Powder) State_Check->Solid Solution Solution (Dissolved) State_Check->Solution Quantity_Check Quantity > 500 mg? Solid->Quantity_Check Standard_PPE Standard PPE: Nitrile Gloves (Double) Lab Coat Safety Glasses Fume Hood Solution->Standard_PPE No No Quantity_Check->No Small Scale Yes Yes Quantity_Check->Yes Scale Up Static_Control Critical: Use Anti-Static Gun or Ionizer Bar Standard_PPE->Static_Control If Solid Enhanced_PPE Enhanced PPE: Nitrile Gloves (Double) Lab Coat + Apron Splash Goggles Fume Hood (High Flow) Enhanced_PPE->Static_Control No->Standard_PPE Yes->Enhanced_PPE

Caption: Decision logic for PPE selection based on physical state and quantity. Note the emphasis on static control for solids.

Part 3: Operational Protocols

Weighing and Transfer (The Critical Step)

Boronic acids are notoriously "sticky" and prone to static buildup. This leads to powder scattering, which is the primary exposure risk.

  • Engineering Control: Set up the balance inside the chemical fume hood. If vibration affects the balance, turn the hood sash down to the lowest working position but do not turn off the fan.

  • Static Neutralization: Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before touching the powder.

  • Transfer: Use a disposable antistatic weighing funnel. Do not use flat paper, as the powder may adhere and flick into the air upon transfer.

  • Solvent Addition: Add solvent (e.g., DMSO, Methanol) to the reaction vessel before adding the solid if possible, or immediately after to suppress dust.

Reaction Setup (Suzuki-Miyaura Coupling Context)
  • Inert Atmosphere: This compound is likely air-sensitive (boronic acids can dehydrate to boroxines or oxidize). Purge the reaction vessel with Nitrogen or Argon.

  • Temperature Control: If heating is required, ensure the system is closed (reflux condenser) to prevent vapor escape.

Spill Response Plan

Minor Spill (< 1 g):

  • Alert nearby personnel.

  • Dampen a paper towel with a compatible solvent (e.g., acetone or water) to prevent dust generation.

  • Wipe up the solid gently (do not sweep dry).

  • Place waste in a sealed bag labeled "Hazardous Waste - Boron Contaminated."

Major Spill (> 1 g):

  • Evacuate the immediate area.[3][6][7]

  • Don Enhanced PPE (Goggles, N95/P100, Double Gloves).

  • Cover spill with spill pads or vermiculite.

  • Scoop material into a wide-mouth waste container.

Part 4: Waste Disposal & Deactivation

Do NOT dispose of down the drain. Boron compounds can be toxic to aquatic life and are regulated in many jurisdictions.

Waste StreamDescriptionProtocol
Solid Waste Contaminated gloves, weighing boats, paper towels.[1]Double-bag in clear polyethylene bags. Label as "Solid Hazardous Waste: Organoboron Compound."
Liquid Waste Mother liquors, reaction mixtures.Segregate into "Organic Waste - Halogenated" or "Non-Halogenated" depending on the solvent used.[1] Note on label: "Contains Boronic Acid Derivatives."[8]
Sharps Needles/Syringes used for transfer.Immediate disposal in rigid sharps container. Do not recap.
Disposal Workflow

Disposal_Workflow Waste_Gen Waste Generation Type_Check Liquid or Solid? Waste_Gen->Type_Check Liquid Liquid Waste Type_Check->Liquid Solid Solid Waste Type_Check->Solid Solvent_Check Contains Halogens? (DCM, Chloroform) Liquid->Solvent_Check Solid_Bin Solid Hazardous Waste Bin (Double Bagged) Solid->Solid_Bin Halo Halogenated Waste Carboy Solvent_Check->Halo Yes NonHalo Non-Halogenated Waste Carboy Solvent_Check->NonHalo No Labeling Label: 'Contains Organoboron' Halo->Labeling NonHalo->Labeling Solid_Bin->Labeling

Caption: Segregation logic for organoboron waste streams to ensure environmental compliance.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2773480, 4-Isopropylphenylboronic acid (Analogous Safety Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

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Feasible Synthetic Routes

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(5-Isopropyl-1H-indazol-4-yl)boronic acid
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(5-Isopropyl-1H-indazol-4-yl)boronic acid
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